2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMGQOHZMMWUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Introduction: The Significance of Chiral Phenylalanine Analogs in Drug Discovery
Unnatural amino acids are critical building blocks in modern medicinal chemistry, offering the ability to fine-tune the pharmacological profile of peptide-based therapeutics and other small molecule drugs. Among these, halogenated phenylalanine derivatives are of particular interest due to the unique physicochemical properties imparted by the halogen substituents. The incorporation of chlorine and fluorine atoms into the phenyl ring can enhance metabolic stability, modulate lipophilicity, and introduce specific electronic interactions that can lead to improved binding affinity and selectivity for biological targets. (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a synthetically challenging yet highly valuable chiral building block. Its stereochemically defined structure makes it a desirable component for the development of novel therapeutics, where precise spatial arrangement is paramount for biological activity.
This comprehensive technical guide provides a detailed, field-proven methodology for the asymmetric synthesis of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid. The presented strategy is anchored in the robust and highly predictable Evans asymmetric alkylation methodology, which utilizes a chiral auxiliary to control the stereochemical outcome of the key bond-forming step. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable route to this important unnatural amino acid.
Strategic Approach: Evans Asymmetric Alkylation
The cornerstone of this synthetic strategy is the diastereoselective alkylation of a chiral N-acyloxazolidinone, a powerful method for the synthesis of enantiomerically pure α-substituted carboxylic acids.[1][2] The logic behind this choice lies in the high degree of stereocontrol exerted by the chiral auxiliary, which effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high fidelity.[3]
The overall synthetic workflow can be conceptualized as follows:
Caption: Overall synthetic workflow.
Part 1: Synthesis of Key Precursors
Synthesis of 4-Chloro-2-fluorobenzyl alcohol
The synthesis commences with the reduction of the commercially available 4-chloro-2-fluorobenzaldehyde.
Experimental Protocol:
-
To a stirred solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1 eq) is added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-chloro-2-fluorobenzyl alcohol as a crude product, which can be used in the next step without further purification.
Synthesis of 4-Chloro-2-fluorobenzyl bromide
The benzylic alcohol is then converted to the corresponding bromide, a reactive electrophile for the subsequent alkylation step.
Experimental Protocol:
-
To a stirred solution of 4-chloro-2-fluorobenzyl alcohol (1.0 eq) in dichloromethane at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is carefully quenched by pouring it into ice-water.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-fluorobenzyl bromide.
Part 2: Evans Asymmetric Alkylation
Acylation of the Chiral Auxiliary
The commercially available (S)-4-benzyl-2-oxazolidinone is acylated with propionyl chloride to form the N-propanoyl imide.
Experimental Protocol:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (1.05 eq) is added dropwise.
-
The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.
Diastereoselective Alkylation
This is the crucial stereochemistry-defining step where the chiral auxiliary directs the alkylation of the enolate.
Experimental Protocol:
-
To a solution of the N-propanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise.
-
The solution is stirred for 30 minutes to ensure complete enolate formation.
-
A solution of 4-chloro-2-fluorobenzyl bromide (1.2 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. The product is then purified by flash chromatography.
Part 3: Liberation of the Chiral Amino Acid
Hydrolysis of the Chiral Auxiliary
The final step involves the cleavage of the chiral auxiliary to yield the desired amino acid.
Experimental Protocol:
-
The purified alkylated product (1.0 eq) is dissolved in a mixture of THF and water (3:1).
-
Lithium hydroxide (4.0 eq) is added, and the mixture is stirred at room temperature for 4 hours.
-
The THF is removed under reduced pressure, and the aqueous solution is washed with dichloromethane to remove the liberated chiral auxiliary.
-
The aqueous layer is acidified to pH 2 with 1M HCl.
-
The product is then purified by ion-exchange chromatography or by crystallization.
Data Summary and Characterization
| Step | Product | Key Reagents | Solvent | Typical Yield |
| 1.1 | 4-Chloro-2-fluorobenzyl alcohol | Sodium borohydride | Methanol | >95% |
| 1.2 | 4-Chloro-2-fluorobenzyl bromide | Phosphorus tribromide | Dichloromethane | ~85-90% |
| 2.1 | (S)-4-Benzyl-3-propanoyloxazolidin-2-one | n-Butyllithium, Propionyl chloride | THF | ~90-95% |
| 2.2 | Alkylated Oxazolidinone | NaHMDS, 4-Chloro-2-fluorobenzyl bromide | THF | ~80-85% (high d.r.) |
| 3.1 | (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid | Lithium hydroxide | THF/Water | ~85-90% |
Characterization of (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid:
-
¹H NMR (D₂O): δ 7.2-7.5 (m, 3H, Ar-H), 4.0-4.2 (m, 1H, α-CH), 3.1-3.4 (m, 2H, β-CH₂).
-
¹³C NMR (D₂O): δ 175-178 (C=O), 158-162 (d, J=245-255 Hz, C-F), aromatic signals in the range of 115-140 ppm, 55-58 (α-C), 35-38 (β-C).
-
Chiral HPLC: Enantiomeric purity should be determined using a suitable chiral column (e.g., Chiralpak AD-H) with an appropriate mobile phase, typically a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid.
-
Optical Rotation: The specific rotation should be measured at the sodium D-line (589 nm) in a suitable solvent (e.g., 1M HCl) and will be a key indicator of the enantiomeric excess.
Conclusion: A Robust and Scalable Synthesis
The presented synthetic route, leveraging the well-established Evans asymmetric alkylation, provides a reliable and high-yielding pathway to the enantiomerically pure (S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid. The use of a recyclable chiral auxiliary makes this method cost-effective and amenable to scale-up for applications in drug discovery and development. The detailed protocols and mechanistic rationale provided in this guide are intended to empower researchers to confidently synthesize this valuable building block and accelerate their research programs.
References
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Available at: [Link]
-
Wikipedia. (2023). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
-
PubChem. (S)-2-Amino-3-(2-chloro-4-fluorophenyl)propanoic acid. Retrieved from [Link]
-
ChemTube3D. Enantioselective Enolate Alkylation - Evans. Retrieved from [Link]
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An In-depth Technical Guide to the Enantioselective Synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
Foreword: The Strategic Importance of Unnatural Amino Acids
In the landscape of modern drug discovery and materials science, the twenty canonical amino acids represent only the starting point. Unnatural amino acids (UAAs) are synthetically designed building blocks that introduce novel chemical functionalities, conformational constraints, and metabolic resistance into peptides and proteins.[1][][3] 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a halogenated phenylalanine derivative, is a UAA of significant interest. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the phenyl ring, make it a valuable synthon for creating targeted therapies, particularly in oncology and neuroscience, and for modulating protein-protein interactions.[4][5]
The critical challenge lies not in its synthesis, but in its enantioselective synthesis. As the biological activity of chiral molecules is often confined to a single enantiomer, achieving high optical purity is paramount. This guide provides an in-depth exploration of robust and scalable methodologies for the asymmetric synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable protocols, and present comparative data to inform methodological choices.
Chapter 1: Asymmetric Hydrogenation: The Industry Workhorse
Transition metal-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis due to its high efficiency, atom economy, and predictability.[6][7] This approach typically involves the stereoselective reduction of a prochiral olefin precursor, such as a dehydroamino acid derivative, using a chiral catalyst.
Mechanistic Rationale
The enantioselectivity of the reaction is dictated by the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. Rhodium-based catalysts, paired with chiral phosphine ligands (e.g., BINAP, TangPhos, BINAPINE), are frequently employed.[6] The chiral ligand creates a specific three-dimensional environment around the rhodium center, forcing the substrate to coordinate in a preferred orientation. Hydrogen is then delivered to one face of the double bond, yielding the desired enantiomer with high fidelity.
Experimental Workflow & Protocol
The synthesis begins with the preparation of the prochiral α,β-unsaturated amino acid precursor, typically from 4-chloro-2-fluorobenzaldehyde.
Caption: Workflow for Asymmetric Hydrogenation Synthesis.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation
-
Precursor Synthesis:
-
To a flask containing acetic anhydride, add 4-chloro-2-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.1 eq), and anhydrous sodium acetate (0.8 eq).
-
Heat the mixture to 100°C for 2 hours with stirring.
-
Cool the reaction mixture and add ethanol. The resulting azlactone will precipitate.
-
Isolate the azlactone and hydrolyze it with a mild aqueous base (e.g., sodium carbonate) followed by acidification to yield the (Z)-2-acetamido-3-(4-chloro-2-fluorophenyl)acrylic acid precursor. Filter and dry the solid.
-
-
Asymmetric Hydrogenation:
-
In a high-pressure reactor, dissolve the precursor (1.0 eq) in degassed methanol.
-
In a separate vial, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.01 eq) and the chosen chiral phosphine ligand (e.g., (R)-BINAPINE, 0.011 eq) in methanol under an inert atmosphere (Argon or Nitrogen).
-
Add the catalyst solution to the reactor.
-
Pressurize the reactor with hydrogen gas (typically 5-10 bar) and stir at room temperature for 12-24 hours.
-
-
Deprotection and Isolation:
-
Once the reaction is complete (monitored by TLC or LC-MS), concentrate the solvent under reduced pressure.
-
Add 6M HCl to the residue and reflux for 4-6 hours to remove the acetyl protecting group.
-
Cool the solution and adjust the pH to the isoelectric point (approx. pH 6) to precipitate the final amino acid product.
-
Filter, wash with cold water, and dry under vacuum.
-
Performance Data
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee%) |
| Rh-(R)-BINAPINE[6] | 100:1 | 10 | >95% | >99% (R) |
| Rh-(S)-TangPhos[6] | 100:1 | 10 | >95% | >99% (S) |
| Rh-(R,R)-DIPAMP | 100:1 | 5 | >90% | ~95% (R) |
Chapter 2: Catalytic Asymmetric Strecker Reaction
The Strecker reaction is a foundational method for synthesizing α-amino acids from three simple components: an aldehyde, an amine, and a cyanide source.[8] Its catalytic and asymmetric variant has become a powerful tool for accessing enantiomerically enriched unnatural amino acids.[9]
Mechanistic Rationale
The reaction proceeds through the formation of an imine from 4-chloro-2-fluorobenzaldehyde and an amine source. A chiral catalyst then complexes with this imine, activating it for nucleophilic attack by cyanide. The catalyst's chiral environment directs the cyanide to one face of the imine, establishing the stereocenter. Catalysts range from metal complexes (e.g., Zr, Ti) to purely organic molecules like chiral thioureas, which activate the imine through hydrogen bonding.[10][11][12] The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid.
Experimental Workflow & Protocol
This one-pot reaction offers significant operational simplicity.
Caption: Workflow for Catalytic Asymmetric Strecker Synthesis.
Protocol 2: Organocatalyzed Asymmetric Strecker Reaction
-
One-Pot Synthesis of Aminonitrile:
-
To a solution of the chiral amido-thiourea catalyst (0.05 eq) in toluene, add 4-chloro-2-fluorobenzaldehyde (1.0 eq) and N-benzhydrylamine (1.05 eq). Stir for 30 minutes at room temperature to form the imine in situ.
-
Cool the mixture to 0°C.
-
In a separate flask, prepare the cyanide source by carefully adding acetic acid (1.2 eq) to a suspension of potassium cyanide (KCN, 2.0 eq) in water. (CAUTION: HCN gas is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate safety measures).
-
Add the aqueous cyanide solution to the reaction mixture and stir vigorously at 0°C for 4-8 hours.[12]
-
-
Hydrolysis and Isolation:
-
Upon completion, quench the reaction with an aqueous solution of sodium hypochlorite.
-
Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
To the crude aminonitrile, add concentrated HCl and heat to 110°C for 12 hours. This step hydrolyzes the nitrile and cleaves the benzhydryl protecting group.
-
Cool the mixture, wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~6 with a base (e.g., NaOH or NH₄OH) to precipitate the product.
-
Filter, wash with cold water, and dry under vacuum.
-
Performance Data
| Catalyst Type | Cyanide Source | Temp (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Chiral Thiourea[12] | KCN/AcOH | 0 | 85-95% | 90-99% |
| Zr-BINOL Complex[11] | Bu₃SnCN | -20 | 80-90% | >95% |
| Chiral Amide Organocatalyst[10] | Ethylcyanoformate | 0 | ~90% | >98% |
Chapter 3: Biocatalysis: The Green Chemistry Approach
Enzymatic synthesis provides an elegant and environmentally benign route to chiral molecules.[13] Enzymes operate under mild aqueous conditions with exquisite stereo-, regio-, and chemo-selectivity, often eliminating the need for protecting groups and harsh reagents.[14]
Mechanistic Rationale
Two primary enzymatic strategies are applicable: asymmetric synthesis and kinetic resolution.
-
Asymmetric Synthesis with Transaminases (TAs): A transaminase enzyme catalyzes the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral keto acid (3-(4-chloro-2-fluorophenyl)pyruvic acid). The enzyme's active site is inherently chiral, ensuring the formation of predominantly one enantiomer of the amino acid.[1][15]
-
Kinetic Resolution with Acylases: A racemic mixture of the N-acetylated amino acid is prepared. An L-specific acylase enzyme then selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the D-enantiomer untouched.[1] The resulting free L-amino acid and the acetylated D-amino acid can then be separated. While elegant, this method is limited to a theoretical maximum yield of 50% for the desired enantiomer.[1]
Experimental Workflow & Protocol (Transaminase)
Caption: Workflow for Biocatalytic Synthesis via Transamination.
Protocol 3: Transaminase-Mediated Asymmetric Synthesis
-
Keto Acid Synthesis:
-
Synthesize the precursor, 3-(4-chloro-2-fluorophenyl)pyruvic acid, via an aldol-type condensation between 4-chloro-2-fluorobenzaldehyde and pyruvic acid under basic conditions.
-
-
Enzymatic Reaction:
-
Prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Add the keto acid precursor (1.0 eq), the amino donor (e.g., isopropylamine, 1.5-3.0 eq), and the cofactor pyridoxal 5'-phosphate (PLP, 0.01 eq).
-
Initiate the reaction by adding the transaminase enzyme (commercially available or as a whole-cell lysate).
-
Stir the mixture at a controlled temperature (typically 30-40°C) for 24-48 hours. The byproduct from isopropylamine is acetone, which can be removed to drive the equilibrium.
-
-
Product Isolation:
-
Stop the reaction by adding acid to denature and precipitate the enzyme.
-
Centrifuge the mixture to remove cell debris and precipitated protein.
-
Isolate the product from the supernatant by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation.
-
Filter, wash, and dry the final product.
-
Performance Data
| Enzyme Type | Substrate | Conversion (%) | Enantiomeric Excess (ee%) |
| Engineered Transaminase[15] | Keto Acid | >95% | >99.5% (L- or D-form) |
| Phenylalanine Dehydrogenase | Keto Acid | >90% | >99% |
| L-Acylase (Kinetic Resolution)[1] | Racemic N-Ac-Amino Acid | ~50% | >99% (for L-enantiomer) |
Conclusion and Outlook
The enantioselective synthesis of this compound is achievable through several robust and high-fidelity methods.
-
Asymmetric Hydrogenation stands out for its scalability, high yields, and exceptional enantioselectivity, making it a preferred route for industrial production.
-
Catalytic Asymmetric Strecker Reactions offer remarkable versatility and operational simplicity, particularly with the advent of highly active and selective organocatalysts.
-
Biocatalysis represents the frontier of green chemistry, providing unparalleled selectivity under mild, environmentally friendly conditions. As protein engineering continues to expand the substrate scope and stability of enzymes, biocatalytic routes will become increasingly competitive and attractive.[15]
The choice of synthetic strategy will ultimately depend on factors such as required scale, cost of catalyst/enzyme, available equipment, and desired enantiomer. Each of the pathways detailed in this guide provides a validated and authoritative foundation for the successful synthesis of this important pharmaceutical building block.
References
-
Tang, W., Wu, S., & Zhang, X. (2003). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 5(2), 205-207). [Link]
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Gagnon, J., & Grogan, G. (2001). Enzymatic synthesis of peptides containing unnatural amino acids. PubMed. [Link]
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Hatano, M., Horibe, T., & Ishihara, K. (2013). Small Molecule as a Chiral Organocatalyst for Asymmetric Strecker Reaction. ACS Catalysis, 3(11), 2664–2667). [Link]
- Ishikawa, T., et al. (2001). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 123(31), 7734–7735). [https://pubs.acs.org/doi/10.1021/ja010986+
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Pollegioni, L., & Servi, S. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. PubMed. [Link]
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D'Souza, R. N., Ptaszek, M., & Flashman, E. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
- Zhu, G., Chen, Z., & Zhang, X. (2004). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 69(20), 6899–6902). [https://pubs.acs.org/doi/10.1021/jo049185+
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Li, W., et al. (2016). Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(1), 40-43. [Link]
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Various Authors. (n.d.). Enantioselective synthesis of ?? 2 -amino acids using rhodium-catalyzed hydrogenation. ResearchGate. [Link]
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Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970). [Link]
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University of Pittsburgh. (2023). A New Chemical Process To Create “Unnatural” Amino Acids. Technology Networks. [Link]
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Enders, D., & Shilvock, J. P. (2000). Asymmetric Strecker Reactions. Chemical Reviews, 100(1), 1–32). [Link]
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Groger, H. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]
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Chem-Impex. (n.d.). 4-Chloro-2-fluoro-L-phenylalanine. Chem-Impex. [Link]
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Chem-Impex. (n.d.). 4-Chloro-2-fluoro-D-phenylalanine. Chem-Impex. [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]
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Corina, A., et al. (2023). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]1/acscatal.3c00424)
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Asymmetric Synthesis of Fluorinated Phenylalanine Analogs: Strategies and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into phenylalanine, a ubiquitous structural motif in bioactive molecules, offers a powerful tool for modulating pharmaceutical properties. Fluorination can enhance metabolic stability, alter lipophilicity, and modify binding affinities by influencing molecular conformation and electronics.[1][2] Consequently, the development of robust and stereoselective methods for synthesizing chiral fluorinated phenylalanine analogs is of paramount importance to medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth exploration of the core strategies for the asymmetric synthesis of these valuable building blocks. We will dissect the causality behind key experimental choices for four primary methodologies: asymmetric hydrogenation, alkylation of chiral glycine equivalents, direct asymmetric fluorination, and enzymatic strategies. Each section presents the underlying mechanistic principles, detailed experimental protocols, comparative data, and visual workflows to equip researchers with both theoretical understanding and practical guidance.
The Strategic Impact of Fluorine in Phenylalanine Analogs
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of the parent phenylalanine molecule.[1][5] These alterations are not merely incremental; they provide a rational basis for overcoming common challenges in drug development.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), rendering it resistant to metabolic degradation by cytochrome P450 enzymes.[1][2] Introducing fluorine at positions susceptible to oxidative metabolism can significantly prolong a drug's half-life.
-
Binding Affinity and Conformation: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing π-π stacking, cation-π, and other non-covalent interactions within a protein's binding pocket.[6] Furthermore, the strategic placement of fluorine can induce specific conformational preferences in peptides, enhancing their bioactivity.[1][2]
-
Lipophilicity and Bioavailability: While a single fluorine atom has a minimal impact on lipophilicity, polyfluorination can significantly increase it, which can be tuned to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]
-
pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby acidic or basic groups, which can be critical for optimizing a drug's solubility or its interaction with a biological target.[1]
Given these advantages, the core challenge lies in synthesizing these analogs with precise stereochemical control, as the biological activity of enantiomers can differ dramatically.
Core Strategy I: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is one of the most reliable and scalable methods for establishing the stereocenter of α-amino acids. The strategy relies on the stereoselective addition of hydrogen across the double bond of a prochiral α,β-dehydroamino acid precursor, guided by a chiral transition-metal catalyst.
Causality and Mechanistic Insight: The success of this method hinges on the creation of a well-defined chiral environment around the metal center (typically rhodium or ruthenium). The substrate, a fluorinated α-(acetylamino)cinnamic acid, coordinates to the chiral catalyst. The steric and electronic properties of the chiral phosphine ligand (e.g., DuPhos, Me-BoPhoz) direct the binding of the olefin face, ensuring that hydrogen is delivered preferentially to one side, leading to a high enantiomeric excess (ee) of one stereoisomer.[1][7] The reaction typically proceeds with high conversion and excellent stereoselectivity.
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Preparation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid for Peptide Synthesis: An In-depth Technical Guide
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy in modern drug discovery and chemical biology.[1][2] These novel building blocks can impart unique structural and functional properties to peptides, leading to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles.[3][4] Among the vast array of UAAs, those containing fluorine atoms have garnered significant attention due to the unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds.[3][]
This technical guide provides a comprehensive overview of the preparation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a valuable UAA for the development of novel peptide therapeutics. We will explore various synthetic strategies for obtaining this compound in high enantiomeric purity, discuss the critical aspects of protecting group chemistry for its application in solid-phase peptide synthesis (SPPS), and provide detailed experimental protocols for its synthesis and subsequent incorporation into peptide chains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this unique building block in their peptide-based research.
Strategic Approaches to the Asymmetric Synthesis of this compound
The key challenge in the synthesis of this compound lies in the stereoselective formation of the α-chiral center. Several robust methods have been established for the asymmetric synthesis of α-amino acids, and we will discuss three prominent strategies applicable to our target molecule:
-
Asymmetric Strecker Synthesis: A versatile and widely used method for the synthesis of α-amino acids from aldehydes.[6][7]
-
Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct stereoselective alkylation reactions.[8][9]
-
Enzymatic Synthesis: Utilizing the high stereoselectivity of enzymes, such as transaminases, for the synthesis of chiral amines.[10][11]
The choice of synthetic route will depend on factors such as substrate availability, desired scale of synthesis, and the availability of specialized reagents and equipment.
Method 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[12] The asymmetric variant of this reaction allows for the enantioselective synthesis of the desired L-amino acid.[6][13] The general workflow for the synthesis of this compound via this method is outlined below.
Figure 1: Asymmetric Strecker Synthesis Workflow.
Causality Behind Experimental Choices
-
Starting Material: 4-Chloro-2-fluorobenzaldehyde is the logical starting material as it provides the required substituted phenyl side chain. It can be synthesized from 4-chloro-2-fluorobenzoic acid via reduction to the corresponding alcohol followed by oxidation.
-
Stereocontrol: The key to the asymmetry is the use of a chiral amine or a chiral catalyst. The chiral amine, often a derivative of a natural amino acid, reacts with the aldehyde to form a chiral imine in situ. The subsequent nucleophilic addition of cyanide occurs diastereoselectively, directed by the stereocenter of the chiral amine. Alternatively, a chiral catalyst can be employed to control the facial selectivity of cyanide addition to an achiral imine.
-
Cyanide Source: Sodium cyanide (NaCN) is a common and cost-effective source of the cyanide nucleophile.
-
Hydrolysis: The final step involves the hydrolysis of the α-aminonitrile to the corresponding carboxylic acid. This is typically achieved under acidic conditions with heating.
Experimental Protocol: Asymmetric Strecker Synthesis
Step 1: Synthesis of 4-Chloro-2-fluorobenzaldehyde
A detailed protocol for the synthesis of 4-chloro-2-fluorobenzaldehyde can be found in the literature, often involving the oxidation of (4-chloro-2-fluorophenyl)methanol.
Step 2: Asymmetric Strecker Reaction
-
To a solution of 4-chloro-2-fluorobenzaldehyde (1.0 eq) and a chiral amine (e.g., (R)-phenylglycinol, 1.0 eq) in a suitable solvent (e.g., methanol) at 0 °C, add sodium cyanide (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The diastereomeric α-aminonitriles can often be separated at this stage by chromatography.
Step 3: Hydrolysis of the α-Aminonitrile
-
Treat the purified α-aminonitrile with concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired L-amino acid.
| Parameter | Typical Value |
| Diastereomeric Excess (d.e.) | >95% |
| Overall Yield | 50-70% |
Table 1: Representative data for Asymmetric Strecker Synthesis.
Method 2: Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are powerful tools for asymmetric synthesis, allowing for the temporary introduction of a chiral moiety to guide a stereoselective transformation.[][14] Two well-established methods utilizing chiral auxiliaries are the Schöllkopf bis-lactim ether method and the Evans oxazolidinone alkylation.
Schöllkopf Asymmetric Synthesis
The Schöllkopf method involves the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral amino acid, typically valine.[8]
Figure 2: Schöllkopf Asymmetric Synthesis Workflow.
Causality Behind Experimental Choices
-
Chiral Auxiliary: The Schöllkopf auxiliary, derived from L-valine and glycine, creates a sterically hindered environment that directs the incoming electrophile to the opposite face of the enolate, leading to high diastereoselectivity.
-
Electrophile: 4-Chloro-2-fluorobenzyl bromide is the required electrophile to introduce the desired side chain. This can be synthesized from the corresponding alcohol or toluene derivative.[15][16]
-
Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the glycine α-carbon to form the nucleophilic enolate.
-
Cleavage: Mild acidic hydrolysis cleaves the bis-lactim ether to release the desired amino acid methyl ester and the recoverable valine methyl ester. Subsequent saponification yields the free amino acid.
Experimental Protocol: Schöllkopf Synthesis
Step 1: Synthesis of 4-Chloro-2-fluorobenzyl bromide
This can be prepared from 4-chloro-2-fluorotoluene via radical bromination or from the corresponding alcohol.[17]
Step 2: Diastereoselective Alkylation
-
Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add a solution of 4-chloro-2-fluorobenzyl bromide (1.1 eq) in THF and stir at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
Step 3: Hydrolysis and Purification
-
Treat the crude alkylated product with dilute aqueous HCl at room temperature to hydrolyze the bis-lactim ether.
-
Separate the desired amino acid methyl ester from the valine methyl ester by chromatography.
-
Saponify the methyl ester using aqueous NaOH, followed by neutralization to obtain the free amino acid.
| Parameter | Typical Value |
| Diastereomeric Excess (d.e.) | >95% |
| Overall Yield | 60-80% |
Table 2: Representative data for Schöllkopf Synthesis.
Evans Asymmetric Alkylation
The Evans method utilizes chiral oxazolidinone auxiliaries to direct the diastereoselective alkylation of an N-acyl derivative.[9][14]
Figure 3: Evans Asymmetric Alkylation Strategy.
This approach would involve a more complex multi-step sequence starting from the acylation of the Evans auxiliary, introduction of the amino group precursor (azide), and subsequent alkylation. While highly effective, it is generally more laborious than the Strecker or Schöllkopf methods for this specific target.
Method 3: Enzymatic Synthesis
Biocatalysis offers an environmentally friendly and highly stereoselective alternative for the synthesis of chiral compounds.[10][18] For the preparation of L-amino acids, transaminases (TAs) are particularly useful enzymes.[4][19]
Figure 4: Enzymatic Synthesis via Transamination.
Causality Behind Experimental Choices
-
Substrate: The corresponding α-keto acid, 4-chloro-2-fluorophenylpyruvic acid, is required as the substrate for the transaminase. This can be prepared from 4-chloro-2-fluorobenzaldehyde through various synthetic routes.
-
Enzyme: A highly L-selective transaminase is crucial for achieving high enantiomeric excess. A wide range of commercially available or engineered transaminases can be screened for activity on the target substrate.
-
Amino Donor: A cheap and readily available amino donor, such as isopropylamine or L-alanine, is used to provide the amino group. The by-product (acetone or pyruvate, respectively) should ideally be volatile or easily removed.
-
Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer at or near physiological pH and mild temperatures, minimizing the need for harsh reagents and organic solvents.
Experimental Protocol: Enzymatic Transamination
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the substrate, 4-chloro-2-fluorophenylpyruvic acid (e.g., 10-50 mM).
-
Add the amino donor (e.g., isopropylamine, in excess) and pyridoxal 5'-phosphate (PLP) cofactor (typically ~1 mM).
-
Initiate the reaction by adding the L-selective transaminase (e.g., as a lyophilized powder or whole-cell catalyst).
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by HPLC.
-
Upon completion, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).
-
Isolate the product amino acid by ion-exchange chromatography or crystallization.
| Parameter | Typical Value |
| Enantiomeric Excess (e.e.) | >99% |
| Conversion | >90% |
Table 3: Representative data for Enzymatic Synthesis.
Fmoc Protection for Solid-Phase Peptide Synthesis
Once the enantiomerically pure L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has been synthesized, it must be protected with a suitable Nα-protecting group for use in SPPS. The fluorenylmethyloxycarbonyl (Fmoc) group is the most common choice for modern SPPS due to its base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[17][20]
Experimental Protocol: Fmoc Protection
-
Dissolve the amino acid (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., dioxane or acetone).
-
Add a base (e.g., sodium bicarbonate or triethylamine, 2.0 eq) to deprotonate the amino group.
-
Cool the solution to 0 °C and add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) (1.05 eq) in the organic solvent dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up the reaction by acidifying the aqueous solution to pH 2-3 with dilute HCl, which precipitates the Fmoc-protected amino acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography to yield the highly pure Fmoc-L-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid.
Incorporation into Solid-Phase Peptide Synthesis
The resulting Fmoc-protected amino acid is now ready for incorporation into a peptide sequence using standard Fmoc-SPPS protocols.[20][21]
Figure 5: Standard Fmoc-SPPS Cycle.
The coupling of this unnatural amino acid is generally straightforward, and standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be used effectively. Double coupling may be employed to ensure complete incorporation, especially in challenging sequences.
Conclusion
The preparation of this compound for peptide synthesis is a multi-step process that requires careful consideration of stereocontrol and protecting group strategies. This guide has outlined three robust and reliable asymmetric synthetic routes—Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Synthesis, and Enzymatic Synthesis—each with its own set of advantages and considerations. The subsequent Fmoc protection and incorporation into SPPS follow well-established protocols. By mastering these synthetic techniques, researchers can unlock the potential of this unique fluorinated amino acid to create novel and potent peptide-based therapeutics.
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Schöllkopf method. (n.d.). In Wikipedia. Retrieved from [Link]
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved from [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. (n.d.). National Institutes of Health. Retrieved from [Link]
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Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. (2009). Nature, 461(7266), 968–970. [Link]
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Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. (2009). Nature, 461(7266), 968–970. [Link]
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2015). RSC Advances, 5(117), 96377-96397. [Link]
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Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(15), 10241–10261. [Link]
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Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters, 3(8), 1121–1124. [Link]
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Enzymatic synthesis of fluorinated compounds. (2021). Applied Microbiology and Biotechnology, 105(21-22), 8017–8035. [Link]
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An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). Green Chemistry, 13(5), 1239-1243. [Link]
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Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Recent advances on asymmetric Strecker reactions. (2018). Catalysis Reviews, 60(4), 534-593. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1057–1088. [Link]
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Fmoc-L-Phe(4-Cl)-OH. (n.d.). Matrix Innovation. Retrieved from [Link]
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Discovery, Engineering and Application of Transaminases in Biocatalysis. (2022). University of Greifswald. Retrieved from [Link]
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Detection of D-glutamate production from the dual Function enzyme, 4-amino-4-deoxychorismate Lyase/D-amino Acid Transaminase, in Mycobacterium smegmatis. (2019). Bio-protocol, 9(1), e3135. [Link]
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Large-Scale Synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid: An In-Depth Technical Guide
Introduction
2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a non-canonical amino acid that has garnered significant interest in the pharmaceutical and biotechnology sectors.[1][2] Its unique structural features, including the presence of both chlorine and fluorine atoms on the phenyl ring, make it a valuable building block for the synthesis of novel therapeutic agents and research tools.[2] The incorporation of such unnatural amino acids into peptides and other molecules can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive overview of the large-scale synthesis of this important compound, with a focus on practical, scalable, and efficient methodologies suitable for industrial production.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the core synthetic strategies, process optimization, and purification techniques, providing both theoretical understanding and actionable protocols.
Synthetic Strategies: The Strecker Synthesis and its Application
The synthesis of α-amino acids has been a cornerstone of organic chemistry for over a century, with the Strecker synthesis, first reported in 1850, remaining a highly relevant and versatile method.[4] This classical reaction involves a three-component condensation of an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired α-amino acid.[4][5][6]
The Core Reaction Pathway
For the synthesis of this compound, the Strecker synthesis provides a direct and efficient route starting from the readily available 4-chloro-2-fluorobenzaldehyde. The overall transformation can be conceptually broken down into two main stages:
-
Formation of the α-Aminonitrile: This step involves the reaction of 4-chloro-2-fluorobenzaldehyde with a source of ammonia (such as ammonium chloride) and a cyanide source (such as sodium or potassium cyanide).[5][7]
-
Hydrolysis of the α-Aminonitrile: The intermediate α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the final amino acid product.[5][6][7]
Mechanistic Insights
A deep understanding of the reaction mechanism is crucial for process optimization and troubleshooting.
Part 1: α-Aminonitrile Formation
The formation of the α-aminonitrile proceeds through the initial formation of an imine from the aldehyde and ammonia.[7][8] The imine, or more accurately the protonated iminium ion, is then attacked by the cyanide ion to form the α-aminonitrile.[6][8]
Part 2: Nitrile Hydrolysis
The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by either acid or base. In the acidic hydrolysis, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[5][6] A series of proton transfers and tautomerization steps then lead to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and ammonium ion.
Large-Scale Production Considerations
Transitioning a laboratory-scale synthesis to an industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Starting Material: 4-chloro-2-fluorobenzaldehyde
The availability and purity of the starting aldehyde are critical. 4-chloro-2-fluorobenzaldehyde can be synthesized through various methods, including the oxidation of the corresponding benzyl alcohol or the halogen exchange of a suitable precursor.[9][10] It is imperative to have a reliable and scalable source for this key raw material.
Reaction Conditions and Optimization
The following table summarizes key parameters and their impact on the synthesis:
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Affects reaction rate and side product formation. | Maintain a controlled temperature, often slightly elevated, to ensure a reasonable reaction rate without promoting decomposition. |
| Solvent | Influences solubility of reactants and intermediates. | A mixture of water and a water-miscible organic solvent is often used to ensure all components remain in solution. |
| pH | Critical for both the aminonitrile formation and the hydrolysis step. | Careful control of pH is necessary to favor the desired reaction pathway and prevent unwanted side reactions. |
| Reagent Stoichiometry | Affects yield and impurity profile. | A slight excess of the ammonia and cyanide sources is often used to drive the reaction to completion. |
Asymmetric Synthesis
The classical Strecker synthesis produces a racemic mixture of the amino acid, meaning it contains equal amounts of both the (R) and (S) enantiomers.[6] For most pharmaceutical applications, a single enantiomer is required. Several strategies can be employed to achieve this:
-
Chiral Resolution: The racemic mixture can be separated into its individual enantiomers using a chiral resolving agent or through enzymatic resolution.
-
Asymmetric Strecker Reaction: This approach utilizes a chiral catalyst or a chiral amine to directly synthesize the desired enantiomer in excess.[11][12][13][14][15] This is often the more efficient and cost-effective method for large-scale production.
Purification of the Final Product
The purification of amino acids on a large scale often involves ion-exchange chromatography.[16][17][18] The amphoteric nature of amino acids allows them to be bound to either cation or anion exchange resins depending on the pH of the solution.[17][18]
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol and should be optimized for specific equipment and scale.
Step 1: Synthesis of 2-Amino-2-(4-chloro-2-fluorophenyl)acetonitrile
-
To a cooled (0-5 °C) solution of ammonium chloride in aqueous ammonia, add 4-chloro-2-fluorobenzaldehyde portion-wise while maintaining the temperature.
-
A solution of sodium cyanide in water is then added slowly, ensuring the temperature does not exceed 10 °C.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by HPLC or TLC).
-
The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile is suspended in a solution of concentrated hydrochloric acid.
-
The mixture is heated to reflux and maintained at this temperature until the hydrolysis is complete (monitored by HPLC).
-
The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Purification
-
The crude amino acid is dissolved in an appropriate buffer and loaded onto a pre-equilibrated ion-exchange column.
-
The column is washed with the buffer to remove impurities.
-
The pure amino acid is then eluted from the column using a pH gradient or a salt gradient.
-
Fractions containing the pure product are combined, and the solvent is removed to yield the final, purified this compound.
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and the implementation of robust purification strategies are essential for a successful and economically viable process. The Strecker synthesis, particularly in its asymmetric variants, provides a powerful and flexible platform for the production of this and other valuable non-canonical amino acids, paving the way for the development of next-generation therapeutics.
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An In-Depth Technical Guide to 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a substituted phenylalanine derivative of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer a deeper understanding of the compound's characteristics, the rationale behind analytical methodologies, and practical insights for its application in a research and development setting.
Introduction: Unveiling a Key Building Block
This compound belongs to the class of unnatural amino acids, which are pivotal in the design of novel therapeutic agents. The incorporation of halogen atoms, in this case, chlorine and fluorine, into the phenyl ring of phenylalanine can profoundly influence the molecule's conformational preferences, metabolic stability, and binding interactions with biological targets. The specific substitution pattern (4-chloro and 2-fluoro) imparts a unique electronic and steric profile, making this compound a valuable synthon for creating peptides, peptidomimetics, and other small molecules with tailored pharmacological properties. Understanding its fundamental physicochemical properties is paramount for its effective utilization in drug design, synthesis, and formulation.
Core Physicochemical Properties
A thorough understanding of a molecule's physicochemical profile is the bedrock of successful drug development. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its behavior in various experimental and formulation settings.
Structural and Molecular Data
The foundational characteristics of this compound are summarized in the table below. The molecular formula and weight are essential for all stoichiometric calculations, while the CAS number provides a unique identifier for this specific chemical entity.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 754944-16-6 | [1] |
| Molecular Formula | C₉H₉ClFNO₂ | [1] |
| Molecular Weight | 217.62 g/mol | [1] |
| SMILES | C1=CC(=CC(=C1CC(C(=O)O)N)F)Cl | [1] |
Predicted Physicochemical Parameters
| Property | Predicted Value | Source |
| LogP | 1.4335 | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
Expert Insight: The predicted LogP value of 1.4335 suggests a moderate level of lipophilicity. This is a critical parameter for predicting a compound's ability to cross cell membranes. The TPSA, a measure of the molecule's polar surface area, is also in a range that is generally considered favorable for good cell permeability.
Synthesis and Structural Elucidation
The synthesis of halogenated phenylalanine derivatives can be achieved through various organic chemistry routes. A common approach involves the asymmetric synthesis from a corresponding halogenated benzaldehyde.
Caption: A generalized synthetic workflow for this compound.
The precise stereochemistry and connectivity of the final product must be rigorously confirmed using a suite of analytical techniques.
Analytical Characterization: A Multi-faceted Approach
Ensuring the identity, purity, and stability of a compound is a cornerstone of reliable research. A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of non-volatile compounds like amino acids. A well-developed reversed-phase HPLC (RP-HPLC) method is crucial for separating the target compound from any starting materials, by-products, or degradants.
Step-by-Step Protocol for RP-HPLC Analysis:
-
Column Selection: A C18 stationary phase is a robust starting point for retaining the moderately lipophilic analyte.
-
Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase should be controlled to ensure consistent ionization of the amino and carboxylic acid groups.
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components with good peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the peptide bond and aromatic ring.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.
Caption: A simplified workflow for HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The aromatic region will show complex splitting patterns due to the fluorine and chlorine substituents.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The carbon atoms attached to the fluorine will show characteristic splitting due to C-F coupling.
Expert Insight: For halogenated aromatic compounds, ¹⁹F NMR can also be a powerful technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing an additional layer of structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, refrigeration is recommended.[1]
-
Spill Response: In case of a spill, avoid generating dust. The spilled material should be carefully collected and placed in a sealed container for proper disposal.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, coupled with robust analytical characterization and safe handling practices, is essential for its successful application in the development of novel therapeutic agents. This guide provides a foundational framework for researchers to confidently and effectively utilize this compound in their research endeavors.
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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Washington State University, Environmental Health & Safety. Halogenated Solvents. [Link]
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MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. [Link]
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Vanderbilt University, Environmental Health and Safety. Halogenated Solvents. [Link]
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Technical Guide to the Spectroscopic Characterization of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Foreword: The Imperative of Spectroscopic Validation in Drug Discovery
In the landscape of modern drug development, the synthesis of novel, non-canonical amino acids such as 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid represents a critical step in creating new therapeutic agents. These unique building blocks can introduce beneficial conformational constraints, enhance binding affinity, and improve metabolic stability in peptide-based drugs. However, the synthesis of such a molecule is only the first step; unambiguous structural confirmation is paramount. Without rigorous analytical validation, all subsequent biological and pharmacological data rests on an unproven foundation.
This guide serves as an in-depth technical resource for researchers engaged in the synthesis and characterization of this specific molecule and other similar novel compounds. As experimental spectra for this compound are not widely published, this document provides a comprehensive, predictive analysis of its expected spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the field-proven, standardized protocols required to acquire high-fidelity data, ensuring that experimental results can be confidently validated against these predictions. The causality behind experimental choices and the interpretation of spectral features are explained to provide a holistic understanding of the characterization process.
Part 1: Predicted Spectroscopic Profile
The structure of this compound presents a unique combination of a classic amino acid backbone with a di-substituted aromatic ring. The presence of electronegative fluorine and chlorine atoms, along with the chiral center, dictates a distinct and predictable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information on its covalent framework and stereochemistry.
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the α-proton, and the β-protons. The electron-withdrawing effects of the fluorine and chlorine substituents will deshield the aromatic protons, shifting them downfield. Due to the chiral α-carbon, the adjacent β-protons are diastereotopic and are expected to appear as a complex multiplet.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3' (Aromatic) | ~ 7.50 - 7.65 | Doublet of doublets (dd) | JH-F ≈ 7-9 Hz, JH-H ≈ 2-3 Hz | Ortho-coupled to fluorine and meta-coupled to H-5'. |
| H-5' (Aromatic) | ~ 7.35 - 7.50 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-H ≈ 2-3 Hz | Ortho-coupled to H-6' and meta-coupled to H-3'. |
| H-6' (Aromatic) | ~ 7.20 - 7.35 | Triplet or Doublet of doublets (t or dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 8-10 Hz | Ortho-coupled to H-5' and coupled to the ortho-fluorine. The appearance as a triplet is common for this pattern. |
| α-H | ~ 4.20 - 4.40 | Triplet (t) or Doublet of doublets (dd) | JHα-Hβ ≈ 5-8 Hz | Coupled to the two diastereotopic β-protons. |
| β-Ha, β-Hb | ~ 3.10 - 3.40 | Multiplet (m) | JHβa-Hβb ≈ 14-16 Hz, JHα-Hβ ≈ 5-8 Hz | These protons are chemically non-equivalent (diastereotopic) due to the adjacent chiral center, leading to complex splitting. |
| -NH₂ | ~ 8.0 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | N/A | Signal is often broad and its chemical shift is concentration and solvent dependent. |
| -COOH | ~ 12.0 - 13.0 (in DMSO-d₆) | Broad singlet (br s) | N/A | The acidic proton is typically very downfield and broad. |
Note: Predicted shifts are based on typical values for amino acids and substituted benzene rings and may vary based on solvent and concentration.[1][2][3]
The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine unique carbon atoms in the molecule. The carbons attached to the electronegative halogens will show characteristic large chemical shifts and, in the case of C-2', a large one-bond coupling constant with ¹⁹F.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxyl (C=O) | ~ 170 - 175 | Typical range for an amino acid carboxylic acid.[4][5] |
| C-2' (Aromatic, C-F) | ~ 158 - 162 (d, ¹JC-F ≈ 240-250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a strong one-bond C-F coupling. |
| C-4' (Aromatic, C-Cl) | ~ 132 - 136 | Attached to chlorine, causing a moderate downfield shift. |
| C-1' (Aromatic) | ~ 128 - 132 | The ipso-carbon attached to the side chain, influenced by both halogen substituents. |
| C-6' (Aromatic, C-H) | ~ 129 - 133 (d, ²JC-F ≈ 15-20 Hz) | Ortho to the fluorine, showing a two-bond C-F coupling. |
| C-3' (Aromatic, C-H) | ~ 124 - 128 (d, ²JC-F ≈ 5-10 Hz) | Ortho to the chlorine and meta to the fluorine, showing a smaller two-bond C-F coupling. |
| C-5' (Aromatic, C-H) | ~ 115 - 119 | Meta to both halogens. |
| α-C | ~ 55 - 60 | Typical range for an α-carbon of an amino acid. |
| β-C | ~ 35 - 40 | Typical range for a β-carbon in a phenylalanine derivative. |
Note: Chemical shifts for aromatic carbons are estimations and can be influenced by solvent effects. The presence of C-F coupling is a key diagnostic feature.[4][6][7]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the amino and carboxylic acid groups. Given that amino acids typically exist as zwitterions in the solid state, the IR spectrum will reflect this character.
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H Stretch (Amine Salt, NH₃⁺) | 3100 - 2800 | Broad, Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |
| N-H Bend (Amine Salt, NH₃⁺) | 1640 - 1550 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-F Stretch | 1250 - 1100 | Strong |
| C-Cl Stretch | 850 - 750 | Strong |
Rationale: The broad absorptions in the high-frequency region are characteristic of the O-H and N-H stretches involved in hydrogen bonding within the crystal lattice. The strong carbonyl and amine bending frequencies are hallmarks of the amino acid structure.[8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this amino acid.
| Analysis Type | Predicted m/z Value(s) | Interpretation & Rationale |
| Molecular Ion (ESI+) | 218.03 | [M+H]⁺. The calculated exact mass of C₉H₉ClFNO₂ is 217.0255, so the protonated species would be 218.0333. |
| Isotopic Pattern | 218.03 and 220.03 (Ratio ~3:1) | The presence of one chlorine atom results in a characteristic M+2 peak with approximately one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This is a definitive indicator for the presence of chlorine. |
| Key Fragment (ESI+) | 172.04 | Loss of HCOOH (formic acid, 46 Da) from the protonated molecular ion. This is a very common fragmentation pathway for amino acids. |
| Key Fragment (ESI+) | 155.01 | Loss of the entire carboxyl group and the alpha-proton, leaving the imine fragment. |
| Key Fragment (ESI+) | 127.00 | The 4-chloro-2-fluorobenzyl cation, resulting from cleavage of the Cα-Cβ bond. This fragment helps confirm the structure of the side chain. |
Rationale: The fragmentation of amino acids in ESI-MS is well-characterized and typically initiated by the loss of small, stable neutral molecules like formic acid or water. The observation of the chlorine isotopic pattern is a critical validation checkpoint.[12][13][14][15]
Part 2: Standard Operating Protocols (SOPs) for Data Acquisition
To obtain high-quality, reproducible data for structural confirmation, adherence to standardized protocols is essential. The following sections detail the recommended methodologies for acquiring NMR, IR, and MS spectra.
SOP: High-Resolution NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[16]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amino acids as it allows for the observation of exchangeable NH and OH protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. The solution must be homogeneous and free of particulate matter.[17][18]
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm.[19]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (as indicated by a narrow, symmetrical lock signal).
-
Acquire a standard ¹H NMR spectrum. A spectral width of 16 ppm and an acquisition time of at least 2 seconds are recommended.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm is typically sufficient. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integrate the ¹H spectrum to determine the relative ratios of the protons.
-
Caption: Diagram 1: NMR Data Acquisition Workflow
SOP: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To acquire an IR spectrum to identify the functional groups present in the sample.
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.[20]
-
Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to subtract the absorbance of ambient air (CO₂ and H₂O) from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.[21]
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary, although it is often not required for routine identification.
-
Label the major peaks with their corresponding wavenumbers (cm⁻¹).
-
Caption: Diagram 2: FTIR-ATR Data Acquisition Workflow
SOP: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the compound and analyze its primary fragmentation patterns.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system. A mixture of water and methanol (50:50) with 0.1% formic acid is a common starting point for positive ion mode ESI.[12]
-
Ensure the sample is fully dissolved to prevent clogging of the ESI source.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set up the ESI source parameters. Typical starting conditions include a capillary voltage of 3-4 kV, a drying gas (N₂) flow of 5-10 L/min, and a gas temperature of 250-350°C.[12]
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500).
-
Look for the protonated molecular ion [M+H]⁺ and its characteristic chlorine isotope pattern.
-
(Optional) Switch to negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
(Optional) Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the predicted fragmentation pathways.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the molecular ion and confirm its m/z value and isotopic distribution.
-
If MS/MS was performed, analyze the product ion spectrum to identify key fragments and correlate them with the molecular structure.
-
Caption: Diagram 3: ESI-MS Data Acquisition Workflow
Conclusion
The structural verification of a novel compound like this compound is a multi-faceted process that relies on the convergence of data from several orthogonal analytical techniques. This guide provides a robust framework for this task, beginning with a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectral features. This predictive profile serves as the benchmark against which experimentally acquired data can be compared.
By diligently following the detailed standard operating protocols for data acquisition, researchers can generate high-fidelity spectra that are both reliable and reproducible. The successful correlation of experimental data with the predicted spectroscopic fingerprint—including the complex proton splitting patterns, the key C-F coupling in ¹³C NMR, the characteristic IR functional group absorptions, and the definitive chlorine isotopic pattern in mass spectrometry—provides unambiguous confirmation of the target molecule's identity and purity. This rigorous analytical approach underpins the scientific integrity of subsequent research and is an indispensable component of the drug discovery and development pipeline.
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Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]
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FT-IR spectra of amino acids studied in the present work. ResearchGate. [Link]
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Infrared Spectroscopy of Amino Acid Side Chains. Undergraduate Science Journals. [Link]
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Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. ACS Publications. [Link]
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Sample Preparation for FTIR Analysis. Drawell. [Link]
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Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society. [Link]
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Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]
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ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. PubMed. [Link]
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FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]
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Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry - ACS Publications. [Link]
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FTIR Analysis. RTI Laboratories. [Link]
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Electrospray ionization mass spectra of amino acid phosphoramidates of adenosine. PubMed. [Link]
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Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
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(2R)-2-amino-3-(3-fluorophenyl)propanoic acid. PubChem. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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4-fluorophenylalanine replaces phenylalanine but not tyrosine. ResearchGate. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. [Link]
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Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins. PubMed. [Link]
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p-Fluorophenylalanine. PubChem. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
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Propanoic acid, 2-amino,3-[3,5-diiodo-4-[4-hydroxy-3-(1-methylethyl)phenoxy]phenyl]-. NIST. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
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The Mass Spectra of the a-,Amino Acids. OSTI.gov. [Link]
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Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Nuclear Magnetic Resonance (a) 1 H Chemical shift (d, ppm) of aryl... ResearchGate. [Link]
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14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. Chad's Prep. [Link]
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low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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4-fluoro-L-phenylalanine. PubChem. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
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(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid. PubChem. [Link]
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2-AMINO-3-(4-CHLOROPHENYL)PROPANOIC ACID. Mol-Instincts. [Link]
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The Advent of Precision Peptides: A Technical Guide to the Discovery of Bioactive Peptides Containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
Abstract
The immutable twenty proteinogenic amino acids have long been the foundational lexicon of peptide and protein science. However, the rational design and incorporation of unnatural amino acids (UAAs) are expanding this vocabulary, ushering in a new era of peptide-based therapeutics with enhanced potency, stability, and novel functionalities. This guide provides an in-depth technical exploration into the discovery pipeline of bioactive peptides containing the novel UAA, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. We will traverse the entire workflow, from the strategic chemical synthesis of this unique building block to its incorporation into peptide scaffolds, and finally, to the comprehensive evaluation of the resultant peptides' biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of UAAs to unlock the next generation of targeted peptide therapies.
Introduction: Beyond Nature's Alphabet
The therapeutic potential of peptides is immense, offering high specificity and low toxicity compared to small molecule drugs. However, their clinical utility is often hampered by poor metabolic stability and limited bioavailability. The incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations. UAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[1]
This guide focuses on the unique properties conferred by the incorporation of this compound, a halogenated phenylalanine analog. The presence of both chlorine and fluorine atoms on the phenyl ring is anticipated to modulate the electronic and steric properties of the amino acid side chain, potentially leading to enhanced binding affinities and altered pharmacological profiles of the resulting peptides. We will delve into the practical aspects of working with this UAA, providing a roadmap for its successful application in bioactive peptide discovery.
Synthesis of this compound: Crafting the Key
The journey to novel bioactive peptides begins with the efficient and stereochemically controlled synthesis of the constituent UAA. Here, we outline a robust asymmetric synthesis of this compound, leveraging a chiral auxiliary-based approach to ensure high enantiomeric purity, which is critical for biological activity.
Retrosynthetic Analysis and Strategy
The target molecule can be synthesized via the alkylation of a chiral glycine enolate equivalent with a suitable electrophile, 4-chloro-2-fluorobenzyl bromide. The use of a chiral auxiliary, such as a derivative of (S)-proline, allows for diastereoselective alkylation, which upon subsequent hydrolysis, yields the desired L-amino acid.
Experimental Protocol: Asymmetric Synthesis
Step 1: Synthesis of the Chiral Glycine Equivalent (Schiff Base)
A Schiff base is formed between glycine and a chiral auxiliary, for example, (S)-2-(hydroxydiphenylmethyl)pyrrolidine, to create a rigid chiral environment around the α-carbon of glycine.
Step 2: Diastereoselective Alkylation
The chiral glycine Schiff base is deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral enolate. This enolate is then reacted with 4-chloro-2-fluorobenzyl bromide. The bulky chiral auxiliary directs the incoming electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.
Step 3: Hydrolysis and Deprotection
The alkylated product is then subjected to acidic hydrolysis to cleave the Schiff base and remove the chiral auxiliary, which can often be recovered and recycled. This step yields the desired this compound.
Step 4: Fmoc Protection for Solid-Phase Peptide Synthesis
For incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS), the synthesized amino acid is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group.
Solid-Phase Peptide Synthesis (SPPS): Building the Peptide Chain
With the Fmoc-protected UAA in hand, we can proceed to its incorporation into a peptide sequence using SPPS. This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
The SPPS Cycle
The SPPS process consists of a series of repeated steps:
-
Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Activation and Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid) is activated using a coupling reagent (e.g., HBTU, HATU) to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the newly deprotected N-terminal amine of the growing peptide chain to form a peptide bond.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Cleavage and Purification
Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. The crude peptide is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization of Peptides Containing the Unnatural Amino Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized peptides.
Mass Spectrometry
Mass spectrometry (MS) is a primary tool for verifying the molecular weight of the synthesized peptide.[2] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used.[3] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[4] For peptides containing UAAs, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign the resonances of the UAA and to identify any conformational changes induced by its incorporation.[5][6]
Screening for Bioactivity: Unveiling the Peptide's Function
The ultimate goal is to discover peptides with valuable biological activities. A tiered screening approach is often employed, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for promising candidates.
Target-Based Screening
If the peptides are designed to interact with a specific molecular target (e.g., a receptor or enzyme), initial screening will involve assays to measure this interaction.
-
Receptor Binding Assays: For peptides targeting G protein-coupled receptors (GPCRs) or other cell surface receptors, radioligand binding assays or fluorescence-based competition assays can be used to determine the binding affinity (Ki or IC50).
-
Enzyme Inhibition Assays: If the target is an enzyme, a variety of assays can be used to measure the peptide's inhibitory activity (IC50 or Ki). These assays are often based on the detection of a product of the enzymatic reaction.
Phenotypic Screening
In cases where the molecular target is unknown, phenotypic screening can be employed. This involves testing the peptides in cell-based assays that measure a specific cellular response.
-
Antimicrobial Assays: Peptides can be screened for their ability to inhibit the growth of various bacterial or fungal strains. Minimum Inhibitory Concentration (MIC) is a common metric.
-
Anticancer Assays: The cytotoxic or anti-proliferative effects of the peptides can be evaluated against a panel of cancer cell lines using assays such as the MTT or CellTiter-Glo assay.
-
Signaling Pathway Modulation: Reporter gene assays can be used to determine if the peptides activate or inhibit specific cellular signaling pathways.
Case Study: Hypothetical Bioactive Peptide Targeting a Receptor Tyrosine Kinase
To illustrate the concepts discussed, let's consider a hypothetical scenario where a peptide containing this compound is found to be a potent inhibitor of a receptor tyrosine kinase (RTK) involved in cancer progression.
Rationale for Halogenation
The chlorine and fluorine atoms on the phenyl ring of the UAA could engage in specific halogen bonding interactions with the ATP-binding pocket of the RTK, leading to enhanced binding affinity and selectivity compared to the native peptide.
Experimental Workflow
Caption: A streamlined workflow for the discovery of bioactive peptides.
Data Presentation
| Peptide Sequence | UAA Position | Kinase Inhibition IC50 (nM) | Cancer Cell Line GI50 (µM) |
| Ac-X-Y-Z-NH2 | - | >1000 | >100 |
| Ac-X-(UAA)-Z-NH2 | 2 | 50 | 5 |
| Ac-X-Y-(UAA)-NH2 | 3 | 250 | 25 |
Signaling Pathway Analysis
Western blot analysis could be used to confirm that the peptide inhibits the phosphorylation of the RTK and its downstream signaling proteins, such as Akt and ERK, providing mechanistic insight into its mode of action.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion and Future Perspectives
The incorporation of this compound represents a promising avenue for the development of novel peptide-based therapeutics. This guide has provided a comprehensive technical framework for the synthesis, incorporation, and bio-evaluation of peptides containing this UAA. The principles and methodologies outlined herein are broadly applicable to the discovery of bioactive peptides incorporating other novel UAAs, paving the way for the rational design of next-generation peptide drugs with tailored properties. The continued exploration of the vast chemical space offered by UAAs will undoubtedly lead to the discovery of innovative therapies for a wide range of diseases.
References
- BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.
- Chait, B. T. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
- Creative Enzymes. (n.d.). Incorporation of Unnatural Amino Acids.
- Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology, 4(6), 645-652.
- Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Aryl and Vinyl Iodides. Journal of the American Chemical Society, 135(28), 10218–10221.
- Gogichaeva, N. V., & Williams, T. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
- Kuschert, S., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57-72.
- Liu, P. (2023). A New Chemical Process To Create “Unnatural” Amino Acids. Technology Networks.
- O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517.
- Parajuli, N., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1646-1664.
- Shi, P., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS ONE, 6(4), e19391.
- Soloshonok, V. A., & Sorochinsky, A. E. (2014). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 10, 1349–1357.
- Wandless, T. J. (2010). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 1(1), 1-15.
- Wuest, W. M., & Kelleher, N. L. (2011). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics.
- Zlatic, C. O., & Luy, B. (2020). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Chinese Journal of Magnetic Resonance, 37(04), 481-496.
- BenchChem. (2025). An In-depth Technical Guide to 4-Fluorobenzyl Bromide: Properties, Synthesis, and Reactivity.
- BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity.
- BenchChem. (2025). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science.
- ChemicalBook. (n.d.). 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
- Frontiers Media. (2014). Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors. Frontiers in Pharmacology, 5, 1.
- Holland-Frei Cancer Medicine. (2003). Signaling Pathways of Tyrosine Kinase Receptors.
- MedchemExpress. (n.d.). 2-Amino-3-(4-fluorophenyl)propanoic acid.
- MDPI. (2022). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. International Journal of Molecular Sciences, 23(15), 8639.
- MDPI. (2021). Current Trends of Bioactive Peptides—New Sources and Therapeutic Effect. Nutrients, 13(7), 2315.
- Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
- ResearchGate. (2021). Identification of amino acids with PTMs and the unnatural amino acid.
- ResearchGate. (2015). Peptide-Gprotein coupled receptor (GPCR) signaling pathways.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzyl bromide.
- Sigma-Aldrich. (n.d.). (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride.
- The Journal of Physical Chemistry B. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(34), 7435-7446.
- Wikipedia. (n.d.). Receptor tyrosine kinase.
- YouTube. (2017, October 3). Receptor Tyrosine Kinase | RTK Signalling.
- bioRxiv. (2024). State-specific Peptide Design Targeting G Protein-coupled Receptors. bioRxiv.
- Sigma-Aldrich. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
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An In-Depth Technical Guide to 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid (CAS 1259993-84-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid, a substituted phenylalanine analog of interest in medicinal chemistry and drug discovery.
Core Compound Characteristics
2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid, also known by its synonym 3-CHLORO-2-FLUORO-DL-PHENYLALANINE, is a non-natural amino acid. The introduction of both chlorine and fluorine atoms to the phenyl ring of phenylalanine significantly alters its electronic and steric properties compared to the natural amino acid, making it a valuable tool for probing biological systems and a potential scaffold for novel therapeutics.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1259993-84-4 | ChemScene[2] |
| Molecular Formula | C₉H₉ClFNO₂ | ChemScene[2] |
| Molecular Weight | 217.62 g/mol | ChemScene[2] |
| IUPAC Name | 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid | ChemScene[2] |
| Synonyms | 3-CHLORO-2-FLUORO-DL-PHENYLALANINE | ChemScene[2] |
| Appearance | White to off-white powder (typical for similar compounds) | General knowledge |
| Purity | Typically ≥95% (commercially available) | ChemScene[2] |
Synthesis of 2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid
General synthetic strategies for halogenated phenylalanines often involve the alkylation of a glycine equivalent with a substituted benzyl halide or the use of more advanced cross-coupling methodologies.[3][4] A plausible synthetic approach could involve the following key steps, as conceptualized from reviews on the synthesis of fluorinated and substituted phenylalanines.[3][4]
Caption: A generalized experimental workflow for the biological evaluation of 2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid.
Key Experimental Protocols to Consider:
-
Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, a standard enzyme inhibition assay (e.g., using spectrophotometry, fluorescence, or luminescence) should be performed to determine the IC50 value of the compound.
-
Cell Viability/Cytotoxicity Assays: To assess the general toxicity or potential anti-proliferative effects of the compound, standard cell viability assays such as MTT, XTT, or CellTiter-Glo® can be employed using a panel of relevant cell lines (e.g., cancer cell lines).
-
Amino Acid Transporter Uptake Assays: To investigate the interaction with transporters like LAT1, radiolabeled substrate uptake assays can be performed in cells overexpressing the transporter of interest. The ability of the compound to compete with the radiolabeled substrate would indicate an interaction.
Conclusion and Future Directions
2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid represents a synthetically accessible, yet underexplored, non-natural amino acid with potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring provides a unique combination of properties that could be exploited for the development of novel enzyme inhibitors, transporter modulators, or as building blocks for therapeutic peptides. Further research is warranted to elucidate its specific biological targets and to fully realize its potential in drug discovery and development.
References
-
Szymanska, E., et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry, 59(1), 448-461. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1093–1143. Available at: [Link]
-
Aapptec. (n.d.). Substituted Phenylalanines. Retrieved from [Link]
-
Dounay, A. B., & Anderson, K. M. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. ACS Medicinal Chemistry Letters, 11(5), 747-750. Available at: [Link]
-
Wikipedia. (n.d.). Chloroalanine. Retrieved from [Link]
-
Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556-558. Available at: [Link]
-
Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluoro-phenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Process Research & Development, 9(3), 348-351. Available at: [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from [Link]
- Google Patents. (n.d.). CN102234241A - Chemical synthesis method of chiral D-phenylalanine.
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. Retrieved from [Link]
-
Taylor & Francis Online. (2023, April 20). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]
- Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
Sources
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Introduction: Harnessing Halogenation for Advanced Peptide Therapeutics
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties such as metabolic stability, receptor affinity, and bioavailability.[1] Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a di-halogenated phenylalanine derivative, offers a unique combination of steric and electronic properties. The presence of both chloro and fluoro substituents on the phenyl ring can modulate peptide conformation, enhance binding interactions, and increase resistance to enzymatic degradation.[1][2] The electron-withdrawing nature of the halogens can influence the acidity of the alpha-proton and the electronic character of the aromatic side chain, potentially leading to peptides with novel biological activities.[2]
This guide provides a comprehensive framework for the successful incorporation of this sterically hindered and electronically modified amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind protocol choices, offering field-proven insights to navigate the challenges associated with this unique building block.
Physicochemical Properties and Handling
A summary of the key chemical properties for a representative halogenated phenylalanine, Fmoc-L-4-fluorophenylalanine-OH, is presented in Table 1. While specific data for the 2-fluoro-4-chloro variant may differ slightly, these values provide a useful baseline.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀ClFNO₄ | (Calculated) |
| Molecular Weight | 456.87 g/mol | (Calculated) |
| Appearance | Expected to be a white to off-white powder | [3] |
| Solubility | Soluble in DMF and NMP | [3] |
| Storage | Store at 2-8°C | [4] |
Handling Recommendations: Like all Fmoc-amino acids, this reagent should be stored in a cool, dry place. Due to its value and the potential for incomplete couplings, accurate weighing and pre-dissolving in the coupling solvent before addition to the reaction vessel are critical.
Core Principles & Strategic Considerations for SPPS
The standard Fmoc/tBu SPPS workflow provides the foundation for incorporating Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid.[3] The process involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent amino acid. However, the unique structure of this di-halogenated amino acid necessitates key strategic adjustments.
The Challenge: Steric Hindrance
The primary challenge in utilizing this amino acid is the steric hindrance imparted by the ortho-fluoro substituent.[5][6] This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher risk of incomplete coupling. This can result in deletion sequences, which are difficult to separate from the target peptide during purification.
To overcome this, a multi-faceted approach is required, focusing on the optimization of the coupling step.
Workflow Overview
The general workflow remains consistent with standard Fmoc SPPS protocols. The key areas for optimization are highlighted in the coupling stage.
Caption: General workflow for Fmoc-based SPPS.
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial resin loading.
Part 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the desired resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30-60 minutes.[3]
-
Initial Fmoc Deprotection (if using pre-loaded resin):
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF. Agitate for 5 minutes.
-
Drain and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[3]
-
Drain and wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove all traces of piperidine.[3]
-
-
First Amino Acid Loading (if starting with a bare resin like 2-ClTrt): This step is crucial for minimizing side reactions like diketopiperazine formation, especially if the second amino acid is proline or another hindered residue.[7]
Part 2: The Iterative Synthesis Cycle
The following steps are repeated for each amino acid in the sequence.
-
Procedure: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh portion for 15-20 minutes.[3]
-
Rationale: The Fmoc group is base-labile. The two-step deprotection ensures complete removal, which is critical for the subsequent coupling reaction to proceed.[8]
-
Verification: After washing away the piperidine, perform a Kaiser test. A deep blue color confirms the presence of a free primary amine, indicating readiness for coupling.[7]
Due to the steric hindrance of this amino acid, a standard DIC/Oxyma coupling may be insufficient.[9] A more potent coupling strategy is strongly recommended.
Recommended Method: HATU Activation
-
Pre-activation: In a separate vial, dissolve:
-
Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow this pre-activation mixture to stand for 1-5 minutes.[9]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction Time: Agitate the mixture for a minimum of 2 hours at room temperature. For particularly difficult sequences, extending the coupling time to 4 hours or overnight may be necessary.[9]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Verification (Crucial): Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is mandatory.
-
Double Coupling (if necessary): Repeat steps 1-4 with a fresh solution of activated amino acid.[9]
Caption: Decision pathway for coupling hindered amino acids.
Alternative Coupling Reagents:
| Reagent | Active Ester Formed | Reactivity | Notes | Source |
| HBTU/TBTU | OBt ester | High | A very common and effective choice, but HATU is often superior for hindered couplings. | [10] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU due to the electron-withdrawing chloro group on the benzotriazole. | [9] |
| COMU | Oxyma ester | Very High | Offers high reactivity comparable to HATU with improved safety and solubility profiles. | [10] |
Part 3: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups simultaneously.
-
Final Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid is removed as described in Step 2.1.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DCM to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[3]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard and effective non-malodorous cocktail is Reagent B .
-
Reagent B Composition:
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Rationale: TFA is the strong acid that performs the cleavage.[11] Phenol, water, and TIS act as "scavengers" to quench the highly reactive cationic species (e.g., tert-butyl cations) that are released from the side-chain protecting groups, preventing them from modifying sensitive residues like tryptophan or methionine.[11]
-
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the TFA solution away from the resin beads into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined TFA solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.[3]
-
-
Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.[3]
-
Part 4: Purification and Analysis
The crude peptide must be purified and its identity confirmed.
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Principle: RP-HPLC is the standard method for peptide purification. It separates the target peptide from impurities based on hydrophobicity.[13]
-
Stationary Phase: A C18 column is typically used for most peptides.[13]
-
Mobile Phase: A gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) is commonly employed.[14]
-
Considerations for Halogenated Peptides: The presence of the 4-chloro-2-fluorophenyl group will increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-halogenated analog.[1] It may be necessary to start with a higher initial concentration of acetonitrile or use a shallower gradient to achieve optimal separation.[1]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase.
-
Inject the sample onto the HPLC system.
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction using analytical HPLC.
-
Pool the fractions containing the pure peptide.
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white, fluffy powder.[14]
-
Analysis by Mass Spectrometry (MS)
-
Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[15]
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
-
Expected Result: The observed molecular weight should match the calculated theoretical mass of the peptide containing the 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid residue. The unique isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing an additional layer of confirmation.
Conclusion
The incorporation of Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into peptides presents a manageable challenge that can be overcome with strategic protocol adjustments. The primary obstacle of steric hindrance necessitates the use of potent coupling reagents, such as HATU, and vigilant monitoring of reaction completion with methods like the Kaiser test. By employing the optimized coupling conditions, appropriate cleavage cocktails, and standard purification techniques detailed in this guide, researchers can successfully synthesize novel halogenated peptides. These peptides hold significant potential for advancing drug discovery by offering enhanced stability and modulated biological activity, paving the way for next-generation therapeutics.
References
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH. BenchChem.
- Palaniswamy, R., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. PMC.
- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
- Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- El-Faham, A., & Albericio, F. (2011). New Trends in Peptide Coupling Reagents.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
- AAPPTec. (n.d.).
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- AAPPTec. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Mészáros, E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances.
- Flegel, M., et al. (2022).
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- BenchChem. (2025). Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine. BenchChem.
- AAPPTec. (n.d.). Coupling Reagents. AAPPTec.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Mant, C.T., & Hodges, R.S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology.
- Hodges, R.S., & Mant, C.T. (2007).
- Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. PMC.
- Kuril, A.K., et al. (2024).
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- Wu, T., et al. (2021). Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient L-homophenylalanine synthesis. PubMed.
- University of Georgia. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
- University of Kansas. (2024). New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry.
- Almac Group. (n.d.).
- Sparrow, J.T., et al. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. PubMed.
- BOC Sciences. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BenchChem. (2025). Technical Support Center: D-Phenylalanine Coupling in SPPS.
- BenchChem. (2025). Technical Support Center: Compatibility of p-amino-D-phenylalanine in SPPS.
- BenchChem. (n.d.).
- Bofill, J.M., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. PubMed.
- El-Faham, A., et al. (2020).
- De Paule, A., et al. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.
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Application Notes & Protocols for the Integration of Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid in Advanced Peptide Synthesis
Abstract
The deliberate incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced stability, potency, and unique functionalities. This guide provides a detailed technical overview and robust protocols for the use of Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a halogenated phenylalanine derivative, in solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, the nuances of the tert-butyloxycarbonyl (Boc) protection strategy, and step-by-step methodologies for its successful integration into peptide sequences, aimed at researchers and professionals in drug development.
Introduction: The Rationale for Halogenated Phenylalanine Analogs
The introduction of fluorine into amino acids can significantly modulate the properties of peptides, including their thermal stability, metabolic resistance, and binding affinity, owing to the high electronegativity and unique steric profile of the fluorine atom[1][2]. The further addition of a chlorine atom to the phenyl ring introduces another layer of electronic and steric modification, creating a unique building block for probing and enhancing molecular interactions. Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is therefore a valuable tool for creating novel peptides with fine-tuned physicochemical and biological properties, making it highly relevant for therapeutic peptide design[3].
Molecular Structure
The structure of the title compound, featuring the Nα-Boc protecting group and the di-halogenated phenyl side chain, is fundamental to its application.
Detailed Experimental Protocols
This section provides a validated, step-by-step protocol for the manual incorporation of Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into a peptide sequence using the Boc-SPPS methodology.
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Grade |
| Merrifield or PAM Resin | Solid support for peptide assembly | 0.3-1.0 mmol/g substitution |
| Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid | Unnatural amino acid building block | >98% Purity |
| Other Boc-protected amino acids | Standard building blocks | Synthesis Grade |
| Dichloromethane (DCM) | Solvent for swelling, washing, reactions | Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Solvent for coupling and washing | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Reagent for Boc deprotection | >99% Purity |
| N,N-Diisopropylethylamine (DIEA) | Base for neutralization | Peptide Synthesis Grade |
| Diisopropylcarbodiimide (DIC) | Coupling agent (activator) | >99% Purity |
| 1-Hydroxybenzotriazole (HOBt) or OxymaPure® | Racemization suppressant | Synthesis Grade |
| Isopropanol (IPA) | Washing solvent | ACS Grade |
Protocol for a Single Coupling Cycle (0.1 mmol Scale)
This protocol outlines the steps to add one residue to the growing peptide chain attached to the resin.
1. Resin Preparation (Swelling): a. Place the peptide-resin (e.g., from the previous cycle) in a fritted reaction vessel. b. Add DCM (approx. 10 mL/g of resin) and agitate gently for 20-30 minutes to swell the resin beads. c. Drain the solvent completely through the frit.
2. Nα-Boc Deprotection: a. Causality: This step uses a moderately strong acid to cleave the Boc protecting group, exposing the N-terminal amine for the next coupling reaction.[4] b. Add a solution of 50% TFA in DCM (v/v) to the swollen resin. c. Agitate for 2 minutes, drain, and add a fresh portion of the 50% TFA/DCM solution. d. Agitate for an additional 25-30 minutes at room temperature. e. Drain the TFA solution. The N-terminal amine is now deprotected but exists as a TFA salt. f. Wash the resin thoroughly with DCM (3 x 10 mL) to remove residual TFA.
Boc Deprotection Mechanism
The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation.
3. Neutralization: a. Causality: The protonated N-terminal amine (TFA salt) is not nucleophilic and cannot react in the subsequent coupling step. A non-nucleophilic organic base is required to regenerate the free amine.[5][4] b. Add a solution of 5% DIEA in DCM (v/v) to the resin. c. Agitate for 2 minutes, then drain. Repeat this step once more. d. Wash the resin thoroughly with DCM (3 x 10 mL) to remove excess DIEA and its salts. e. Wash the resin with DMF (2 x 10 mL) to prepare for the coupling step.
4. Amino Acid Coupling: a. Causality: The carboxylic acid of the incoming Boc-protected amino acid must be activated to react with the free amine on the resin-bound peptide, forming a stable amide (peptide) bond. Coupling reagents facilitate this activation.[6] The bulky, electron-withdrawing nature of the 4-chloro-2-fluorophenyl group may cause steric hindrance, potentially requiring optimized coupling conditions.[7] b. In a separate vial, dissolve Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (3 equivalents, e.g., 0.3 mmol) and an activation agent like HOBt or OxymaPure® (3 eq.) in DMF. c. Add the coupling reagent DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes. d. Drain the DMF from the resin and add the activated amino acid solution. e. Agitate the reaction mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor reaction completion. If the test is positive (indicating free amines), the coupling step may be repeated. f. Once coupling is complete, drain the reaction solution.
5. Final Washing: a. Wash the peptide-resin thoroughly to remove excess reagents and byproducts. b. Perform sequential washes with DMF (3 x 10 mL), IPA (2 x 10 mL), and finally DCM (3 x 10 mL). c. The resin is now ready for the next deprotection/coupling cycle or for final cleavage if the sequence is complete.
Final Peptide Cleavage and Purification
a. Cleavage: After sequence completion, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically HF or TFMSA with scavengers (e.g., anisole, thioanisole).[8][9][10] This step is extremely hazardous and must be performed with specialized equipment and appropriate safety precautions. b. Precipitation & Purification: The cleaved peptide is typically precipitated in cold diethyl ether, collected by centrifugation, and lyophilized. The crude product is then purified using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Analysis: The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.
Troubleshooting and Critical Considerations
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the di-halogenated phenyl side chain. Peptide aggregation. | Extend coupling time to 6-12 hours. Use a more potent coupling reagent system like HBTU/HATU in place of DIC/HOBt.[11] Double couple (repeat the coupling step). |
| Incomplete Deprotection | Insufficient TFA exposure time or concentration. | Increase deprotection time to 45 minutes. Ensure TFA solution is fresh. |
| Racemization | Over-activation of the carboxylic acid, especially with basic catalysts. | Ensure the use of an additive like HOBt or OxymaPure®. Avoid excessive amounts of base during neutralization or coupling. |
| Peptide Loss from Resin | The linker is too acid-labile for repeated TFA treatments. | Use a more robust linker, such as a PAM (phenylacetamidomethyl) linker, which is more stable to TFA than the classic Merrifield linker.[10] |
Conclusion
Boc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a specialized building block that offers peptide chemists an opportunity to introduce unique electronic and steric features into synthetic peptides. By leveraging the robust and well-established Boc/Bzl SPPS strategy, researchers can reliably incorporate this UAA to develop novel peptidomimetics for applications in drug discovery and chemical biology. Success hinges on a careful understanding of the underlying chemical principles, adherence to validated protocols, and optimization of coupling conditions to overcome potential steric challenges.
References
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-
Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]
- Tam, J. P., & Merrifield, R. B. (1985). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Peptide research.
-
Paramasivam, M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. RSC Publishing. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Tu, M., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules. [Link]
- BenchChem. (2025). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science.
-
PubChem. (n.d.). (2R)-2-(((tert-butoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid. [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
-
Lynam, J. M., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Conticello, V. P., et al. (2019). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. [Link]
-
Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
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- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Incorporation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for the successful incorporation of the non-canonical amino acid, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, into peptide sequences. The unique steric and electronic properties of this phenylalanine analog, characterized by the presence of both a chloro and a fluoro substituent on the phenyl ring, present distinct challenges to standard peptide coupling methodologies. These challenges include potentially reduced nucleophilicity of the amino group and steric hindrance around the carboxylic acid, which can lead to sluggish reaction kinetics and increased risk of side reactions, most notably racemization.
Herein, we present a detailed analysis of these challenges and provide a suite of robust coupling protocols tailored to overcome them. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles to empower the user to optimize conditions for their specific synthetic needs.
Introduction: The Challenge of Incorporating Substituted Phenylalanine Analogs
The synthesis of peptides containing non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacological properties of peptide-based therapeutics.[1] this compound is a compelling building block due to the unique electronic properties conferred by the halogen substituents, which can influence peptide conformation, binding affinity, and metabolic stability.[2]
However, the successful incorporation of this amino acid requires careful consideration of the coupling strategy. The electron-withdrawing nature of the chloro and fluoro groups can decrease the nucleophilicity of the α-amino group, while the ortho-fluoro substituent, in particular, introduces significant steric bulk in proximity to the carboxylic acid. These factors can impede the efficiency of standard coupling reagents and necessitate the use of more potent activation methods.[3][4]
This guide will explore several effective coupling strategies, ranging from carbodiimide-based methods with optimized additives to the use of highly efficient phosphonium and aminium/uronium salt reagents. We will also delve into the mechanistic underpinnings of these reactions and provide protocols for both solution-phase and solid-phase peptide synthesis (SPPS).
Understanding the Coupling Reaction: A Mechanistic Overview
Peptide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[5] Due to the low reactivity of free carboxylic acids, an activating agent, or "coupling reagent," is required to convert the carboxyl group into a more reactive species that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[6]
The general workflow for a peptide coupling reaction can be visualized as follows:
Figure 1: Generalized workflow of a peptide coupling reaction.
A critical consideration in peptide synthesis is the prevention of racemization at the chiral center of the activated amino acid.[4] Racemization can occur through the formation of an oxazolone intermediate, particularly when the N-terminal protecting group is an acyl or peptidyl group.[6] The use of urethane-based protecting groups like Fmoc and Boc, along with racemization-suppressing additives, is crucial for maintaining stereochemical integrity.[6]
Recommended Coupling Reagents and Strategies
Given the steric and electronic challenges posed by this compound, the selection of an appropriate coupling reagent is paramount. The following table provides a comparative overview of recommended reagents, highlighting their strengths and weaknesses in the context of this specific amino acid.
| Coupling Reagent Class | Examples | Strengths | Weaknesses | Suitability for Topic |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, well-established.[7][8] | Lower reactivity, risk of side reactions (e.g., N-acylurea formation), requires additives to suppress racemization.[6][9] | Moderate; best used with additives like HOAt or OxymaPure for challenging couplings. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, suitable for sterically hindered amino acids.[7][10] | Can be more expensive, byproducts can be difficult to remove in solution phase. | High; PyAOP is particularly effective for difficult couplings.[8] |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very high reactivity, fast reaction times, excellent for hindered couplings.[7][10] | Potential for guanidinylation of the N-terminal amine if not pre-activated.[11] | Very High; HATU and COMU are considered among the most efficient coupling reagents available.[6][10] |
Detailed Application Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthetic strategy (solution-phase vs. solid-phase).
Protocol 1: High-Efficiency Coupling using HATU/DIPEA in Solid-Phase Peptide Synthesis (SPPS)
This protocol is recommended for the incorporation of Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid-OH during automated or manual SPPS. HATU is a highly reactive uronium salt that, in the presence of a non-nucleophilic base like DIPEA, efficiently activates the carboxylic acid.[7]
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid-OH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Activation (Pre-activation recommended):
-
In a separate vessel, dissolve 3 equivalents of Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid-OH and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated (e.g., to 35-40°C).
-
Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Figure 2: Workflow for HATU-mediated SPPS coupling.
Protocol 2: Carbodiimide-Mediated Coupling with OxymaPure in Solution-Phase Synthesis
This protocol is suitable for solution-phase fragment condensation or the synthesis of short peptides. The use of Diisopropylcarbodiimide (DIC) is often preferred over DCC in solution-phase as the resulting diisopropylurea is more soluble and easier to remove.[8] OxymaPure is a highly effective additive for suppressing racemization and enhancing coupling efficiency.[5]
Materials:
-
N-terminally protected this compound (e.g., Boc- or Cbz-protected)
-
C-terminally protected amino acid or peptide ester (e.g., methyl or ethyl ester)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine salt)
Procedure:
-
Dissolution: Dissolve 1 equivalent of the N-protected this compound and 1.1 equivalents of the C-protected amino acid/peptide ester in anhydrous DCM or THF. If the amine component is a salt (e.g., HCl or TFA salt), add 1.1 equivalents of DIPEA and stir for 10 minutes.
-
Additive Addition: Add 1.2 equivalents of OxymaPure to the reaction mixture and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to minimize potential side reactions.[6]
-
DIC Addition: Add 1.1 equivalents of DIC to the cooled solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea.
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by flash column chromatography or recrystallization.
Potential Side Reactions and Mitigation Strategies
Even with optimized protocols, side reactions can occur. Awareness of these potential pitfalls is the first step toward preventing them.
-
Racemization: As previously discussed, this is a major concern, especially with highly activating reagents.
-
Guanidinylation: This occurs when aminium/uronium reagents react with the N-terminal amine of the peptide, leading to chain termination.[11]
-
Mitigation: Pre-activate the carboxylic acid with the coupling reagent before adding it to the resin-bound peptide. This is a key step in Protocol 1.
-
-
N-acylurea Formation: A common side reaction with carbodiimides where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[9]
-
Mitigation: Use additives like HOBt or OxymaPure, which trap the O-acylisourea intermediate to form a more stable active ester.[12]
-
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if proline is one of the first two residues, leading to cleavage from the resin.[11]
-
Mitigation: While less of a concern for the specific amino acid unless it is at the N-terminus of a dipeptide, using 2-chlorotrityl chloride resin can sterically hinder this side reaction in Fmoc-based SPPS.[11]
-
Conclusion
The successful incorporation of this compound into peptide scaffolds is readily achievable with a carefully selected coupling strategy. The steric hindrance and electronic effects of the substituted phenyl ring necessitate the use of high-potency coupling reagents. For solid-phase synthesis, aminium/uronium reagents like HATU, with a pre-activation step, are highly recommended. For solution-phase synthesis, carbodiimide activation in the presence of a modern additive like OxymaPure provides an efficient and cost-effective approach. By understanding the underlying mechanisms and potential side reactions, researchers can confidently utilize this valuable non-canonical amino acid to advance their drug discovery and development programs.
References
-
University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(22), 7654–7661.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605.
- Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(48), 9903-9931.
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]
- Zhou, H., & van der Donk, W. A. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic Letters, 3(4), 593–596.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025, April 14). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
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- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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Synthesis of cyclic peptides using 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Application Notes & Protocols
Topic: Synthesis and Characterization of Cyclic Peptides Incorporating 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Chemical Space of Peptide Therapeutics
Cyclic peptides have emerged as a compelling class of therapeutic candidates, bridging the gap between small molecules and large biologics.[1] Their constrained conformation often leads to enhanced metabolic stability, increased target affinity and selectivity, and improved cell permeability compared to their linear counterparts.[2][3][4] A powerful strategy to further refine the pharmacological properties of these molecules is the incorporation of unnatural amino acids (UAAs).[5][6]
This guide focuses on the synthesis of cyclic peptides containing this compound, a halogenated phenylalanine analog. The introduction of chloro- and fluoro- substituents on the phenyl ring can induce specific conformational preferences, enhance binding interactions through halogen bonding, and improve resistance to enzymatic degradation, making it a valuable building block in drug design.[7]
Herein, we provide a comprehensive, field-tested guide for the synthesis, cyclization, and characterization of these specialized cyclic peptides. The protocols are designed around a robust on-resin, head-to-tail cyclization strategy, leveraging the efficiency and high-purity outcomes of modern Solid-Phase Peptide Synthesis (SPPS).
Part 1: Strategic Planning for Synthesis
The successful synthesis of a cyclic peptide containing a sterically demanding UAA requires careful planning. The overall strategy involves three main phases: linear peptide assembly on a solid support, on-resin macrocyclization, and final cleavage followed by purification and analysis.
The Foundation: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the linear peptide precursor is performed using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy.[8] This method involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to a solid-phase resin.[5] The Fmoc group is temporarily removed at each cycle with a mild base (e.g., piperidine), while acid-labile protecting groups on the amino acid side chains (e.g., tBu, Boc, Trt) remain intact until the final cleavage step.[9]
Choosing the Cyclization Strategy: On-Resin vs. Solution-Phase
Cyclic peptides can be formed through various linkages, including head-to-tail, side-chain-to-side-chain, or terminus-to-side-chain.[10][11][12] For creating a simple macrocycle, head-to-tail cyclization via an amide bond is the most common approach.[3] This can be performed either in solution after cleaving the linear peptide from the resin or directly on the solid support.
-
Solution-Phase Cyclization: Offers flexibility but requires high-dilution conditions (typically <1 mM) to favor intramolecular cyclization over intermolecular oligomerization, which can complicate purification and lower yields.[10][13]
-
On-Resin Cyclization: This is often the preferred method as the resin matrix enforces a "pseudo-dilution" effect.[4] By anchoring the peptides, the solid support sterically hinders intermolecular reactions, thus promoting efficient intramolecular ring closure and simplifying the subsequent purification process.[14][15]
This guide will focus on an on-resin head-to-tail cyclization protocol, which is highly efficient and amenable to automation.[16]
Workflow Overview
The complete workflow is designed to maximize purity and yield while providing clear checkpoints for validation.
Figure 1: Overall workflow for the synthesis of cyclic peptides incorporating a UAA.
Part 2: Experimental Protocols
Protocol 1: Automated Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide on an automated microwave peptide synthesizer, which enhances coupling efficiency, especially for sterically hindered residues like our target UAA.[16]
2.1.1 Materials & Reagents
| Reagent | Function | Supplier Example |
| Rink Amide ProTide LL Resin | Solid support for C-terminal amide peptides | CEM Corp. |
| Fmoc-L-amino acids | Standard protected building blocks | Sigma-Aldrich |
| Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid-OH | Unnatural amino acid building block | BenchChem |
| Fmoc-Glu-ODmab | C-terminal residue with selectively removable protecting group for cyclization | Bachem |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide activating agent | Sigma-Aldrich |
| Oxyma Pure | Coupling additive to suppress racemization | Sigma-Aldrich |
| HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Highly efficient aminium-based coupling reagent for difficult couplings[1] | Bachem |
| Piperidine | Base for Fmoc deprotection | Sigma-Aldrich |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base for coupling reactions | Sigma-Aldrich |
| DMF (N,N-Dimethylformamide) | Primary solvent for SPPS | Fisher Scientific |
| DCM (Dichloromethane) | Solvent for resin swelling and washing | Fisher Scientific |
2.1.2 Instrumentation
-
CEM Liberty Blue™ or Liberty PRIME™ Automated Microwave Peptide Synthesizer
-
Lyophilizer (Freeze-dryer)
2.1.3 Procedure
-
Resin Loading: Load Rink Amide resin (0.1 mmol scale) into the synthesizer reaction vessel.
-
First Amino Acid Coupling: Couple Fmoc-Glu-ODmab to the resin. The ODmab (4-((E)-{[(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino})benzyl) group is orthogonal to the Fmoc and tBu groups and will serve as the anchor point for cyclization.[16]
-
Automated Elongation Cycles: Program the synthesizer to perform the following iterative steps for each amino acid in the sequence:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
-
Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection cycle to free the N-terminal amine.
-
Resin Washing: Wash the resin extensively with DMF, followed by DCM, and dry it under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This critical step transforms the linear peptide into its cyclic form directly on the solid support.
Figure 2: On-resin head-to-tail cyclization workflow.
2.2.1 Procedure
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Selective ODmab Deprotection: Add a solution of 2% hydrazine in DMF to the resin. Agitate gently for 15-20 minutes. Repeat this step once. This selectively removes the ODmab group, exposing the glutamic acid side-chain carboxyl group.[16]
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine.
-
Intramolecular Cyclization:
-
Add a solution of DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
Allow the reaction to proceed for 4-6 hours at room temperature, or use microwave heating (e.g., 25W at 50°C for 30-60 minutes) to accelerate the reaction.[16]
-
Rationale: This step forms an amide bond between the free N-terminal amine and the newly exposed C-terminal side-chain carboxyl group.
-
-
Monitoring: Take a small sample of resin beads, perform a test cleavage, and analyze the crude product by LC-MS to confirm the conversion of the linear precursor to the cyclic product.
-
Final Wash: Once cyclization is complete, wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 3: Cleavage, Deprotection, and Purification
The final phase releases the cyclic peptide from the resin, removes all remaining side-chain protecting groups, and purifies the final product.
2.3.1 Procedure
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water .
-
Causality: TFA is a strong acid that cleaves the peptide from the Rink Amide linker and removes acid-labile side-chain protecting groups.[19] TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan or Methionine.[20]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
-
Purification by RP-HPLC:
-
Dissolve the lyophilized crude peptide in a minimal amount of solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using a preparative Reverse-Phase HPLC system.
-
| Parameter | Typical Condition |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30-60 minutes (sequence-dependent) |
| Detection | UV at 214 nm and 280 nm |
-
Final Product: Collect the fractions containing the pure cyclic peptide, confirm their identity by LC-MS, pool them, and lyophilize to yield the final product.
Part 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the final cyclic peptide.[21]
Purity Assessment (Analytical RP-HPLC)
Analyze the purified peptide on an analytical RP-HPLC system using a similar gradient as in the purification step. Purity should ideally be >95% as determined by the peak area at 214 nm.
Identity Confirmation (Mass Spectrometry)
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to confirm the correct molecular weight of the cyclic peptide.[22] The observed mass should match the calculated theoretical mass of the cyclic structure.
-
MS/MS Sequencing: Tandem Mass Spectrometry (MS/MS) is used for sequence verification. It is important to note that sequencing cyclic peptides is more complex than linear ones because it requires at least two bond cleavages to generate interpretable fragment ions.[23][24] Specialized software or manual interpretation is often necessary to piece together the sequence from the complex fragmentation pattern.
Structural Elucidation (NMR)
For a definitive structural characterization, especially to determine the three-dimensional conformation in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[23][25] 2D NMR experiments like COSY, TOCSY, and NOESY can establish through-bond and through-space connectivities between protons, allowing for the complete assignment of the peptide's structure and conformation.[26]
References
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The Future of Peptide-based Drugs. Chemical Biology & Drug Design, 81(1), 136-147. [Link]
-
AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]
-
Blaskovich, M. A. T. (2016). Handbook on Syntheses of Amino Acids. Elsevier. [Link]
-
JPT Peptide Technologies. (n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications. Retrieved from [Link]
-
Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]
-
Springer Nature Experiments. (2022). Three Methods for Peptide Cyclization Via Lactamization. Retrieved from [Link]
-
Lau, Y. H., & Dunn, P. G. (2018). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 47(1), 1-17. [Link]
-
Takeda, K., et al. (2018). Head-to-tail Macrocyclization of Cysteine-Free Peptides Using an O-Aminoanilide Linker. Chemical and Pharmaceutical Bulletin, 66(5), 489-494. [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6605. [Link]
-
Royal Society of Chemistry. (2015). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]
-
Thimmappa, R., et al. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 30(2), 461. [Link]
-
Fields, G. B., et al. (1995). Principles and Practice of Solid-Phase Peptide Synthesis. Methods in Enzymology, 289, 3-38. [Link]
-
McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]
-
Parkin, E. A., et al. (2025). Bioinformatics guided synthesis of natural product cyclic peptides. Methods in Enzymology, 699, 1-28. [Link]
-
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Abell, A. D., et al. (2000). Synthesis of cyclic peptides.
- Dechantsreiter, M. A., et al. (2003). Synthesis of cyclic peptides.
-
Liu, C., & Li, Y. (2014). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Chinese Journal of Organic Chemistry, 34(1), 22-35. [Link]
-
Tucker, M. J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4045–4050. [Link]
-
ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?. Retrieved from [Link]
-
ResearchGate. (2023). Structure of Various Protecting Groups Used In SPPS. Retrieved from [Link]
- Wenger, S., et al. (2006). On-resin peptide cyclization.
-
El-Hawary, S. S., et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 40(5), 455-478. [Link]
-
Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. [Link]
-
D'Andrea, L. D., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 27(21), 7401. [Link]
-
Zorzi, A., et al. (2022). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Molecules, 27(19), 6204. [Link]
-
van der Vlist, J. (2011). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy. Retrieved from [Link]
Sources
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- 2. Cyclic Peptide Cyclization: Methods, Enzymes & Optimization - Creative Peptides [creative-peptides.com]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. biosynth.com [biosynth.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 12. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Three Methods for Peptide Cyclization Via Lactamization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. books.rsc.org [books.rsc.org]
- 24. support.proteinmetrics.com [support.proteinmetrics.com]
- 25. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs in Peptidomimetics
An in-depth guide to the strategic incorporation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into peptidomimetic structures, designed for researchers and drug development professionals. This document provides a comprehensive overview, from the underlying scientific rationale to detailed laboratory protocols.
Peptidomimetics represent a cornerstone of modern drug discovery, offering a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. A key strategy in the design of potent and selective peptidomimetics is the incorporation of non-canonical amino acids. Among these, halogenated derivatives of phenylalanine have emerged as particularly valuable tools. The introduction of halogen atoms onto the phenyl ring can induce profound changes in the physicochemical properties of the amino acid, including its size, lipophilicity, and electronic character.
This compound is a synthetic amino acid that combines the steric bulk of a chlorine atom at the 4-position with the high electronegativity of a fluorine atom at the 2-position of the phenyl ring. This specific substitution pattern can be leveraged to:
-
Enhance Binding Affinity: The halogen atoms can participate in favorable interactions with protein targets, such as halogen bonding, which can significantly increase binding affinity and selectivity.
-
Modulate Conformation: The steric and electronic effects of the halogens can restrict the rotational freedom of the phenyl side chain, locking the peptidomimetic into a bioactive conformation.
-
Improve Pharmacokinetic Properties: Increased lipophilicity can enhance membrane permeability, while the halogen substitutions can block sites of metabolic degradation, thereby increasing the in vivo half-life of the drug candidate.
This guide provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS), along with best practices for the purification and characterization of the final peptidomimetic.
Physicochemical Properties of this compound
A thorough understanding of the properties of this non-canonical amino acid is essential for its successful application.
| Property | Value |
| Molecular Formula | C₉H₉ClFNO₂ |
| Molecular Weight | 217.63 g/mol |
| CAS Number | 1427913-21-9 |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous base and organic solvents such as DMF and DMSO |
Protocol 1: Fmoc Protection of this compound
For use in standard solid-phase peptide synthesis, the α-amino group of the amino acid must be protected, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.
Materials and Reagents:
-
This compound
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in acetone. Add this solution dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Reaction: Allow the reaction to proceed overnight at room temperature.
-
Workup:
-
Remove the organic solvent under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography to yield Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid.
Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the incorporation of the Fmoc-protected amino acid into a growing peptide chain on a solid support.
Workflow for a Single Coupling Cycle:
Caption: SPPS cycle for incorporating the protected amino acid.
Detailed Procedure:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.
-
Coupling:
-
In a separate tube, dissolve Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage, Purification, and Characterization
Cleavage from Resin:
-
Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Purification by RP-HPLC:
-
System: A preparative reverse-phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of mobile phase B (e.g., 5-65% over 30 minutes) is typically effective.
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak and lyophilize to obtain the pure peptide.
Characterization:
The identity and purity of the final peptidomimetic should be confirmed by analytical techniques.
| Technique | Purpose | Typical Result |
| Analytical RP-HPLC | Purity assessment | A single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Observed mass matches the calculated mass of the peptide |
| NMR Spectroscopy | Structural elucidation | Provides detailed information on the peptide's structure and conformation |
Troubleshooting
-
Incomplete Coupling: The sterically hindered nature of the 2-fluoro-4-chlorophenyl side chain may lead to slow or incomplete coupling.
-
Solution: Increase the coupling time, use a more potent coupling reagent like HATU, or perform a double coupling.
-
-
Racemization: The risk of racemization is low with standard coupling reagents but should be considered.
-
Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma.
-
Conclusion
This compound is a powerful building block for the design of novel peptidomimetics. The strategic placement of chloro and fluoro substituents on the phenyl ring allows for the fine-tuning of steric and electronic properties, which can lead to significant improvements in biological activity and pharmacokinetic profiles. The protocols outlined in this guide provide a robust framework for the successful incorporation of this valuable non-canonical amino acid into peptidomimetic drug candidates.
References
Application Notes & Protocols: 4-Fluoro-L-phenylalanine as a Versatile Molecular Probe for Cellular and In Vivo Investigations
A Note on the Selected Molecular Probe: Initial searches for "2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid" did not yield established applications as a molecular probe. Therefore, this guide focuses on the closely related and extensively documented compound, 4-Fluoro-L-phenylalanine (4-F-Phe) , as a representative example of how fluorinated amino acids are employed as powerful molecular probes in biomedical research. The principles and techniques described herein are broadly applicable to other fluorinated amino acid analogs.
Introduction: The Power of a Single Fluorine Atom
The substitution of a single hydrogen atom with fluorine in the structure of L-phenylalanine creates 4-Fluoro-L-phenylalanine (4-F-Phe), a non-canonical amino acid with profound utility in research. This seemingly subtle modification introduces unique physicochemical properties without significant steric hindrance, allowing it to be recognized and utilized by cellular machinery in place of its natural counterpart. The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring, influencing molecular interactions such as cation-π stacking, which are crucial for peptide-receptor binding and enzymatic functions.[1]
The true power of 4-F-Phe as a molecular probe lies in the physical characteristics of the fluorine-19 (¹⁹F) isotope. With 100% natural abundance and a high gyromagnetic ratio, ¹⁹F is an exceptional nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its chemical shift is highly sensitive to the local environment, providing a high-resolution window into protein structure and dynamics.[2][3] Furthermore, when the radioactive isotope fluorine-18 (¹⁸F) is incorporated, 4-F-Phe becomes a potent tracer for Positron Emission Tomography (PET), enabling non-invasive imaging of metabolic processes in vivo.[4][5][6]
This guide provides an in-depth overview of the applications of 4-F-Phe as a molecular probe, with detailed protocols for its use in both ¹⁹F-NMR spectroscopy for protein studies and [¹⁸F]-4-F-Phe for PET imaging of tumors.
Physicochemical Properties of 4-Fluoro-L-phenylalanine
A thorough understanding of the properties of 4-F-Phe is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 1132-68-9 | [7] |
| Molecular Formula | C₉H₁₀FNO₂ | [7][8][9] |
| Molecular Weight | 183.18 g/mol | [7][8][9] |
| Appearance | White to off-white powder | [8] |
| Melting Point | 211-213 °C (decomposes) | [8] |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/mL | [7] |
| Purity (Typical) | ≥98.0% |
Application I: ¹⁹F-NMR Spectroscopy for Probing Protein Structure and Function
The introduction of 4-F-Phe into a protein of interest provides a sensitive and specific probe for ¹⁹F-NMR studies. Since fluorine is virtually absent in biological systems, the resulting NMR spectrum is free of background signals, allowing for the unambiguous observation of the labeled sites.[2] This technique can be used to investigate:
-
Protein conformation and dynamics[3]
-
Ligand binding and drug interactions
-
Protein-protein interactions[10]
-
Solvent accessibility of specific residues[7]
Mechanism of Action as an NMR Probe
The ¹⁹F nucleus has a chemical shift that is extremely sensitive to its local electronic environment. When 4-F-Phe is incorporated into a protein, changes in the protein's conformation, binding of a ligand, or alterations in the surrounding solvent can induce a measurable change in the ¹⁹F chemical shift. This allows researchers to monitor structural and functional changes at the specific site of incorporation.[2][3]
Experimental Workflow for ¹⁹F-NMR Studies
Caption: Workflow for ¹⁹F-NMR studies using 4-F-Phe.
Protocol: Site-Specific Incorporation of 4-F-Phe into Proteins in E. coli
This protocol is adapted from methodologies for incorporating non-canonical amino acids into proteins.[11]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site
-
Plasmid containing the engineered aminoacyl-tRNA synthetase/tRNA pair specific for 4-F-Phe
-
4-Fluoro-L-phenylalanine
-
LB medium and minimal medium
-
Appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) and L-arabinose for induction
Procedure:
-
Transformation: Co-transform the E. coli cells with the expression vector for your protein of interest and the plasmid containing the 4-F-Phe-specific synthetase/tRNA pair. Plate on LB-agar plates with the appropriate antibiotics for selection.
-
Starter Culture: Inoculate a single colony into 20 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Main Culture: The next day, inoculate the starter culture into 1 L of minimal medium containing the necessary antibiotics and grow at 37°C with shaking to an OD₆₀₀ of 0.7-0.8.
-
Induction and 4-F-Phe Addition: Add 4-Fluoro-L-phenylalanine to a final concentration of 1 mM. Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (if using an arabinose-inducible promoter for the synthetase).
-
Expression: Continue to shake the culture overnight at 30°C.
-
Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing 4-F-Phe using standard chromatography techniques appropriate for your protein.
-
Verification: Confirm the incorporation of 4-F-Phe by mass spectrometry.
Data Analysis and Interpretation
The analysis of ¹⁹F-NMR spectra can provide a wealth of information. A single peak in the 1D spectrum indicates a single environment for the fluorine probe. The appearance of multiple peaks can signify conformational heterogeneity.[3] Titration with a ligand and monitoring changes in the ¹⁹F chemical shift can be used to determine binding affinities.
Application II: [¹⁸F]-4-F-Phe for Positron Emission Tomography (PET) Imaging
Radiolabeling 4-F-Phe with the positron-emitting isotope ¹⁸F creates a powerful tracer for PET imaging. [¹⁸F]-4-F-Phe and its derivatives are used to visualize and quantify amino acid metabolism, which is often upregulated in cancerous tissues.[4][6] This makes it a valuable tool for:
-
Oncology: Detecting and staging tumors, particularly brain tumors.[5][12][13]
-
Therapy Monitoring: Assessing tumor response to treatment.[5]
-
Differentiating tumor recurrence from post-treatment changes.
Mechanism of Action as a PET Tracer
Cancer cells often exhibit increased expression of amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to fuel their high proliferation rate. [¹⁸F]-4-F-Phe is transported into cells via these transporters.[4][12] Unlike some other amino acid tracers, 4-F-Phe can be incorporated into proteins, which can lead to its sustained trapping within tumor cells, potentially improving the tumor-to-background signal ratio.[5] The accumulation of the ¹⁸F isotope in the tumor allows for its detection and imaging by a PET scanner.
Caption: Mechanism of [¹⁸F]-4-F-Phe uptake in tumor cells.
Protocol: In Vivo PET Imaging in a Rodent Tumor Model
This is a generalized protocol for preclinical PET imaging. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Tumor-bearing animal model (e.g., mouse with subcutaneous or orthotopic xenografts)
-
Sterile, injectable [¹⁸F]-4-F-Phe solution
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
Procedure:
-
Animal Preparation: Fast the animal for 4-6 hours before the scan to reduce background signal. Anesthetize the animal using isoflurane.
-
Tracer Administration: Intravenously inject a dose of [¹⁸F]-4-F-Phe (typically 5-10 MBq) via a tail vein catheter.
-
Uptake Period: Allow the tracer to distribute and accumulate in the tissues for a specific period, often 60 minutes. Keep the animal under anesthesia during this time.
-
Imaging: Position the animal in the PET/CT scanner. Perform a CT scan for anatomical reference, followed by a PET scan (e.g., 10-20 minutes).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to correlate tracer uptake with anatomical structures.
-
Quantification: Draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle, brain) to quantify tracer uptake. This is often expressed as the Standardized Uptake Value (SUV).
Data Analysis and Interpretation
PET images will show areas of high tracer accumulation as "hot spots." By quantifying the SUV, researchers can objectively assess the metabolic activity of the tumor. A higher tumor-to-background ratio is indicative of specific uptake.[5] In longitudinal studies, a decrease in the tumor's SUV after therapy can indicate a positive treatment response.
Conclusion and Future Perspectives
4-Fluoro-L-phenylalanine is a remarkably versatile molecular probe that provides researchers with powerful tools to investigate biological processes at both the molecular and whole-organism levels. Its application in ¹⁹F-NMR spectroscopy offers unparalleled insight into protein structure and function, while its radiolabeled counterpart, [¹⁸F]-4-F-Phe, enables sensitive and specific imaging of tumor metabolism. The continued development of new fluorinated amino acids and improved methods for their incorporation into biological systems will undoubtedly open up new avenues for discovery in basic science, drug development, and clinical diagnostics.
References
- Ishiwata, K., et al. (2019). 4-Borono-2-¹⁸F-fluoro-l-phenylalanine PET for boron neutron capture therapy-oriented diagnosis: overview of a quarter century of research. Journal of Neutron Research.
- Kranz, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers.
- Boeszoermenyi, A., et al. (2020). The precious fluorine on the ring: fluorine NMR for biological systems.
-
Frieden, C., et al. (1995). NMR Studies of 4-¹⁹F-Phenylalanine-Labeled Intestinal Fatty Acid Binding Protein: Evidence for Conformational Heterogeneity in the Native State. Biochemistry. [Link]
- BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-. BenchChem.
-
Robertson, D. E. (1981). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. PubMed. [Link]
- Cambridge Isotope Laboratories. 4-Fluoro-L-phenylalanine·HCl (ring-4-¹³C, 98%; 3,5-D₂, 98%) CP 95%.
- Chem-Impex. 4-Fluoro-L-phenylalanine. Chem-Impex.
- Wang, M., et al. (2018). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Frontiers in Oncology.
-
Otting, G., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors. [Link]
- Kim, J., et al. (2022). 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers in Veterinary Science.
-
Kim, J., et al. (2022). Case Report: 18F-Fluoro-L-Phenylalanine Positron Emission Tomography Findings and Immunoreactivity for L-Type Amino Acid Transporter 1 in a Dog With Meningioma. Frontiers in Veterinary Science. [Link]
- Ahern, C. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
-
Matthew, J. B. (1986). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. PubMed. [Link]
- Galles, G. D., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.
- Hubbell, W. L. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 4-fluoro-L-phenylalanine. PubChem. [Link]
- Furter, R. (1998). Expansion of the genetic code: site-directed p-fluoro-phenylalanine incorporation in Escherichia coli. Protein Science.
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- 5. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 19F NMR Studies of Peptides with 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
For: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biological macromolecules. While ¹H, ¹³C, and ¹⁵N NMR are foundational techniques, they can be hampered by spectral complexity and signal overlap, especially in large systems. ¹⁹F NMR has emerged as a powerful alternative, offering a unique window into molecular behavior.[1] The ¹⁹F nucleus boasts several advantageous properties: it is a spin ½ nucleus with 100% natural abundance and 83% of the sensitivity of ¹H.[1][2] Crucially, fluorine is virtually absent in biological systems, providing a "background-free" spectrum where the only signals observed are from the deliberately introduced ¹⁹F label.[3]
The true power of ¹⁹F NMR lies in the exquisite sensitivity of the ¹⁹F chemical shift to its local electronic environment.[2][4] Subtle changes in conformation, solvent exposure, electrostatic fields, or ligand binding can induce significant and easily detectable changes in the ¹⁹F NMR spectrum.[2][5] This makes it an ideal probe for studying dynamic processes like protein folding, conformational changes, and protein-ligand interactions.[6][7]
This application note provides a detailed guide to utilizing a specific fluorinated amino acid, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid , as a site-specific reporter for ¹⁹F NMR studies of peptides. We will cover the rationale for its use, protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methodologies for acquiring and interpreting ¹⁹F NMR data to probe peptide structure and interactions.
The Reporter Probe: Advantages of this compound
The choice of the fluorinated amino acid is critical. While many fluorinated amino acids are available, this compound, a derivative of phenylalanine, offers a compelling combination of features:
-
Structural Mimicry: As an analog of phenylalanine, it can often be incorporated into a peptide sequence with minimal perturbation of the native structure and function, a critical requirement for meaningful biological studies.[2]
-
Chemical Stability: The C-F bond is exceptionally strong, making the label robust and stable throughout the rigors of peptide synthesis, purification, and subsequent NMR experiments.
-
Favorable Spectral Properties: The single fluorine atom on the aromatic ring provides a sharp, singlet signal in proton-decoupled ¹⁹F NMR spectra, simplifying analysis. Its chemical shift is highly responsive to the local environment.[4]
-
Defined Positioning: The fluorine's fixed position on the phenyl ring provides a precise point of reference. Changes in its chemical shift can be more readily interpreted in the context of specific structural alterations in its vicinity.
Key Applications
Incorporating this probe enables a wide range of investigations that are often challenging with conventional techniques:
-
Conformational Analysis: Different peptide conformations will place the ¹⁹F probe in unique electronic environments, leading to distinct chemical shifts.[2][5] This allows for the detection and quantification of conformational ensembles.
-
Ligand and Receptor Binding: The binding of a small molecule, protein, or nucleic acid near the ¹⁹F-labeled residue will almost invariably alter its chemical shift or line shape, providing a direct method to confirm target engagement, determine binding affinities (K D ), and measure kinetics (k on /k off ).[6][7][8]
-
Protein Folding and Stability: ¹⁹F NMR can monitor the transition from a denatured state (where the probe is solvent-exposed and typically gives a single, sharp peak) to a folded state (where the probe is in a unique, defined environment, resulting in a shifted peak).[6][9]
-
Membrane Interactions: Changes in the probe's environment upon peptide insertion into or association with a lipid membrane or micelle can be readily detected by changes in chemical shift and line broadening.[6]
Experimental & Methodological Workflow
The overall process, from peptide design to data interpretation, follows a systematic workflow. This involves the chemical synthesis of the peptide, its purification and validation, preparation of the sample for NMR analysis, and finally, the acquisition and processing of the spectral data.
Caption: Overall workflow for ¹⁹F NMR studies of labeled peptides.
Detailed Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into a peptide sequence using the standard Fmoc/tBu strategy.[10][11][12]
Materials:
-
Rink Amide or other suitable resin
-
Fmoc-protected amino acids (standard and fluorinated)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
Procedure:
-
Resin Swelling: Place the resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DMF and allow it to swell for 30 minutes with gentle agitation. Drain the DMF.[10]
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with a second 15-minute agitation.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the amino acid to be coupled (4 eq. relative to resin loading). For Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid , dissolve it in DMF.
-
Add HBTU (3.95 eq.) and DIPEA (8 eq.) to the amino acid solution. Allow to activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Reaction Monitoring: Perform a qualitative Kaiser test to check for complete coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.[11][13]
-
Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
Protocol 2: Peptide Cleavage and Purification
Materials:
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water. Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
HPLC system (preparative and analytical) with a C18 column
-
Solvents: Acetonitrile (ACN) and Water, both with 0.1% TFA
Procedure:
-
Cleavage: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen. Add the cleavage cocktail and allow the reaction to proceed for 2-3 hours at room temperature.[11]
-
Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate (the crude peptide) should form.[11]
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers.
-
Drying & QC: Dry the crude peptide under vacuum. Dissolve a small amount for Mass Spectrometry analysis to confirm the correct molecular weight.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC with a suitable water/ACN gradient.
-
Final QC and Lyophilization: Collect the fractions containing the pure peptide, confirm purity by analytical HPLC and Mass Spectrometry, pool them, and lyophilize to obtain a fluffy white powder.
Protocol 3: NMR Sample Preparation and Data Acquisition
Materials:
-
Lyophilized pure peptide
-
NMR Buffer (e.g., 20 mM Phosphate, 100 mM NaCl, pH 7.0)
-
Deuterium Oxide (D₂O)
-
¹⁹F NMR reference standard (e.g., Trifluoroacetic acid, TFA, external reference)
Procedure:
-
Sample Preparation:
-
Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F (e.g., a broadband or HFCN cryoprobe).[15]
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer using the D₂O signal and shim the magnetic field for optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a simple 1D ¹⁹F experiment, typically with ¹H decoupling to produce sharp singlets.[15] A standard pulse sequence like zgfhigqn (Bruker) can be used.
-
Key acquisition parameters are summarized in the table below. The spectral width must be set wide enough to encompass the expected chemical shifts of fluorophenyl groups.[16][17] The relaxation delay (d1) should be set appropriately (e.g., 1-5 times T₁) for quantitative analysis if needed.[18]
-
| Parameter | Typical Value | Rationale |
| Spectrometer Freq. | ≥ 400 MHz (¹H) | Higher field provides better sensitivity and dispersion. |
| Temperature | 298 K (25 °C) | Must be precisely controlled and consistent across experiments.[15] |
| Spectral Width (SW) | ~100 ppm | Sufficient to cover the chemical shift range of aryl fluorides.[16] |
| Transmitter Offset (O1) | Centered on expected signal | Places the signal of interest in the middle of the spectrum. |
| Acquisition Time (AQ) | 1 - 2 s | Determines digital resolution. |
| Relaxation Delay (D1) | 2 - 5 s | Allows for sufficient relaxation between scans for accurate integration.[15][18] |
| Number of Scans (NS) | 128 - 2048+ | Signal-to-noise dependent; averaged to improve sensitivity. |
| Decoupling | ¹H Decoupling (e.g., GARP) | Removes ¹H-¹⁹F coupling to simplify spectra into singlets. |
Data Interpretation
The analysis of the resulting ¹⁹F NMR spectrum focuses on three key parameters for the reporter signal: chemical shift, line width, and intensity (integral).
-
Chemical Shift (δ): This is the most informative parameter. A change in the chemical shift (Δδ) between two states (e.g., free vs. ligand-bound) indicates a change in the local environment of the fluorine nucleus.[4][5] Downfield shifts (more positive ppm) or upfield shifts (more negative ppm) can be correlated with specific structural events. For example, a significant shift upon ligand binding confirms interaction at or near the probe's location.[19]
-
Line Width: The width of the signal at half-height provides information about dynamics. Broader lines can indicate intermediate exchange on the NMR timescale (e.g., binding and unbinding) or an increase in the molecular weight and slower tumbling of the peptide (e.g., upon binding to a large protein).[5][7]
-
Intensity: The integrated area of the peak is proportional to the concentration of the species it represents. In cases of slow exchange, where distinct signals are seen for free and bound states, the relative integrals can be used to determine the populations of each state.
Conclusion
The site-specific incorporation of this compound provides a powerful and minimally perturbative handle for studying peptide biology. The background-free nature and high sensitivity of ¹⁹F NMR make it an exceptional tool for detecting and quantifying conformational changes, ligand binding events, and other dynamic processes that are central to peptide function. The protocols and guidelines presented here offer a robust framework for researchers to apply this technique to their own systems, enabling new insights in chemical biology and drug discovery.
References
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Using (19)F NMR to probe biological interactions of proteins and peptides. Semantic Scholar. [Link]
-
Using 19F NMR to probe biological interactions of proteins and peptides. American Chemical Society. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC - PubMed Central. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
-
Applications of 19F-NMR to study protein-ligand interactions and protein conformational changes in solution. ResearchGate. [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. NIH. [Link]
-
Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. ACS Publications. [Link]
-
(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. NIH. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
19F NMR as a tool in chemical biology. PMC - PubMed Central. [Link]
-
19F NMR chemical shifts induced by a helical peptide. PubMed. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Fluorine NMR. University of Leicester. [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. University of Illinois. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
F19 detection. UCSB Chemistry and Biochemistry. [Link]
-
Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Strategies for the synthesis of labeled peptides. ResearchGate. [Link]
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- 4. biophysics.org [biophysics.org]
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- 7. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 19Flourine NMR [chem.ch.huji.ac.il]
- 19. 19F NMR chemical shifts induced by a helical peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis and Integration of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid into Diverse Peptide Libraries
An Application Guide for Drug Discovery Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel structural constraints, and improved pharmacological profiles.[1][2] This guide provides a detailed framework for the synthesis of a key building block, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (Acfpa), and its subsequent integration into peptide libraries using Solid-Phase Peptide Synthesis (SPPS). The unique electronic and steric properties conferred by the 4-chloro and 2-fluoro substitutions on the phenyl ring make Acfpa a compelling candidate for modulating peptide-protein interactions and improving metabolic stability. We will explore the complete workflow from the synthesis of the Fmoc-protected UAA to its incorporation into peptide libraries and final characterization.
Part 1: Synthesis of Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (Fmoc-Acfpa-OH)
The successful incorporation of Acfpa into a peptide sequence via SPPS first requires its synthesis and protection with an acid-labile Nα-9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4] The following protocol outlines a robust and validated synthetic route starting from commercially available 4-chloro-2-fluorobenzaldehyde, proceeding through an azalactone intermediate, followed by asymmetric hydrogenation to establish the desired L-stereochemistry.
Rationale for Synthetic Strategy
The chosen pathway leverages well-established reactions that are high-yielding and allow for precise stereochemical control.
-
Erlenmeyer-Plöchl Azalactone Synthesis: This classic reaction efficiently converts the starting aldehyde into a key α,β-unsaturated azalactone intermediate.
-
Asymmetric Hydrogenation: The use of a chiral catalyst, such as a Rhodium-DuPhos complex, is critical for establishing the L-configuration of the α-carbon, which is essential for synthesizing biologically active peptides that mimic natural substrates.
-
Fmoc Protection: The Fmoc group is the standard for modern SPPS due to its base-lability, allowing for orthogonal deprotection without disturbing acid-labile side-chain protecting groups or the resin linkage.[5][6]
Experimental Protocol: Synthesis of Fmoc-Acfpa-OH
Step 1: Synthesis of 2-phenyl-4-(4-chloro-2-fluorobenzylidene)-5(4H)-oxazolone (Azalactone Intermediate)
-
In a round-bottom flask, combine 4-chloro-2-fluorobenzaldehyde (1.0 eq), hippuric acid (1.1 eq), and acetic anhydride (3.0 eq).
-
Add sodium acetate (0.8 eq) to the mixture.
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Allow the reaction to cool to room temperature, then slowly add ethanol. The product will precipitate.
-
Filter the yellow solid precipitate, wash thoroughly with cold ethanol and water, and dry under vacuum.
Step 2: Asymmetric Hydrogenation to N-Benzoyl-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
-
Dissolve the azalactone intermediate (1.0 eq) in anhydrous, degassed methanol in a high-pressure hydrogenation vessel.
-
Add a chiral catalyst, such as [Rh(cod)(R,R-Me-DuPhos)]BF₄ (0.01 eq).
-
Pressurize the vessel with H₂ gas (50-60 psi) and stir at room temperature for 24 hours.
-
Vent the vessel, and concentrate the solvent under reduced pressure. The crude product can be purified via silica gel chromatography.
Step 3: Hydrolysis to L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
-
Reflux the N-benzoyl protected amino acid in 6M HCl for 6-8 hours.
-
Cool the reaction mixture and extract with diethyl ether to remove benzoic acid.
-
Adjust the pH of the aqueous layer to ~6.0 using ammonium hydroxide, which will cause the free amino acid to precipitate.
-
Filter the white solid, wash with cold water, and dry under vacuum.
Step 4: Nα-Fmoc Protection
-
Suspend the free amino acid (1.0 eq) in a 10% solution of sodium carbonate in water.
-
Add dioxane until the amino acid dissolves completely.
-
Cool the solution to 0°C in an ice bath.
-
Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.05 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and wash with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The Fmoc-protected amino acid will precipitate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, Fmoc-Acfpa-OH.
Data Summary: Synthesis of Fmoc-Acfpa-OH
| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1. Azalactone Formation | 4-chloro-2-fluorobenzaldehyde, Hippuric Acid, Ac₂O, NaOAc | None | 100 | 2 | 85-95 |
| 2. Asymmetric Hydrogenation | Azalactone, [Rh(cod)(R,R-Me-DuPhos)]BF₄, H₂ | Methanol | RT | 24 | 90-98 |
| 3. Hydrolysis | N-Benzoyl-Acfpa, 6M HCl | Water | Reflux | 6-8 | 80-90 |
| 4. Fmoc Protection | Acfpa, Fmoc-OSu, Na₂CO₃ | Dioxane/Water | 0 to RT | 12 | 90-97 |
Part 2: Solid-Phase Peptide Synthesis (SPPS) of Acfpa-Containing Peptides
SPPS is the method of choice for synthesizing custom peptides and peptide libraries due to its efficiency, ease of automation, and high yields.[7][8] The Fmoc/tBu strategy allows for the stepwise assembly of a peptide chain on an insoluble resin support.
The SPPS Cycle: A Step-by-Step Overview
The synthesis of a peptide on a solid support follows a repeated cycle of three main steps: deprotection, activation/coupling, and washing. This iterative process allows for the precise addition of amino acids in the desired sequence.
Caption: Workflow for a Split-and-Mix peptide library synthesis.
Protocol for Library Synthesis with Acfpa at a Fixed Position
To create a library with the structure X-Acfpa-Z (where X and Z are variable positions), the following modification is used:
-
Synthesize the 'Z' library: Perform a standard split-and-mix synthesis for the desired number of cycles for the C-terminal variable region.
-
Pool and Couple Acfpa: After synthesizing the Z region, pool all the resins into a single reaction vessel. Perform a standard coupling reaction using Fmoc-Acfpa-OH on the entire resin pool. This ensures every sequence now has Acfpa at this fixed position.
-
Synthesize the 'X' library: After coupling Acfpa, split the resin pool again and continue with split-and-mix synthesis for the N-terminal variable 'X' region.
Part 4: Characterization and Quality Control
Post-synthesis analysis is critical to validate the identity and purity of the synthesized peptides. [9][10]For peptide libraries, a representative sample of peptides is typically analyzed.
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and quantify the amount of the desired peptide. | A major peak corresponding to the target peptide, with purity typically >95% after purification. |
| LC-MS | Confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass of the peptide containing Acfpa. |
| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern (b- and y-ions) should confirm the amino acid sequence, including the correct placement of the Acfpa residue. |
Part 5: Troubleshooting Common SPPS Issues
| Problem | Possible Cause(s) | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance from Acfpa or adjacent residues.- Peptide aggregation on the resin. | - Double couple: Repeat the coupling step.- Use a more potent coupling agent like HATU.- Add a chaotropic salt (e.g., LiCl) to disrupt aggregation.- Cap unreacted amines with acetic anhydride to prevent deletion sequences. |
| Low Peptide Yield After Cleavage | - Incomplete deprotection or coupling at any step.- Premature cleavage from the resin due to unstable linker. | - Ensure all coupling and deprotection steps are monitored (e.g., Kaiser test).- Use a resin with a linker appropriate for your desired cleavage conditions. |
| Side Product Formation | - Incomplete removal of side-chain protecting groups.- Side reactions with scavengers. | - Increase cleavage time or use a stronger acid cocktail.- Ensure the correct scavengers are used for the amino acids present in your sequence (e.g., TIS for Trp). |
References
-
Hecht, S. M., et al. (2011). Genetically Encoded Libraries of Nonstandard Peptides. PMC - NIH. [Link]
-
Frankel, A., et al. (2002). In vitro selection of mRNA display libraries containing an unnatural amino acid. PubMed. [Link]
-
White, A. D., et al. (2013). Standardizing and Simplifying Analysis of Peptide Library Data. ACS Publications. [Link]
-
Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
-
Li, J., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. [Link]
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]
-
White, A. D., et al. (2013). Standardizing and simplifying analysis of peptide library data. PubMed. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
BODE, M. E., et al. (2013). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. (n.d.). Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed - NIH. [Link]
-
Fustero, S., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
SBS Genetech. (2022). Mastering Protecting Groups in Peptide Synthesis. SBS Genetech. [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Li, W., et al. (2015). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. NIH. [Link]
-
Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]
-
Current Protocols in Protein Science. (2001). Introduction to Peptide Synthesis. PMC - NIH. [Link]
-
Ma, Y. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]
-
El-Faham, A., & Albericio, F. (2011). Solution-Phase Peptide Synthesis. Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. peptide.com [peptide.com]
- 4. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Standardizing and simplifying analysis of peptide library data - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging synthesis. This document provides in-depth, experience-driven advice to help you overcome common hurdles and improve your yield and purity.
I. Troubleshooting Guide: Addressing Low Yield
Low yield is a frequent challenge in multi-step organic syntheses. This section provides a structured approach to identifying and resolving the root causes of diminished product formation.
Question: My overall yield is significantly lower than expected. Where should I start my investigation?
Answer: A low overall yield in a multi-step synthesis is a cumulative problem. A systematic approach is crucial.
Step 1: Analyze Each Step Individually Begin by reviewing the yield and purity of the product from each step of the synthesis. It is essential to identify which specific transformation is underperforming.
Step 2: Re-evaluate Reaction Conditions Once the problematic step is identified, critically assess the reaction parameters. Key areas to investigate include:
-
Reagent Quality and Stoichiometry: Ensure all reagents are pure and used in the correct molar ratios. Impurities in starting materials can lead to side reactions.
-
Solvent Purity: The presence of water or other impurities in solvents can be detrimental. Always use dry, high-purity solvents.
-
Temperature Control: Many reactions are highly sensitive to temperature fluctuations. Ensure accurate and stable temperature control throughout the reaction.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS) to ensure it has gone to completion.
Step 3: Investigate Potential Side Reactions Unwanted side reactions can consume starting materials and complicate purification. Consider the possibility of common side reactions associated with the specific transformations in your synthesis. For instance, in reactions involving strong bases, deprotonation at unintended sites can occur.
Step 4: Optimize Purification Methods Product loss during workup and purification is a frequent contributor to low overall yield. Evaluate your extraction, crystallization, and chromatography techniques to minimize such losses.
Question: I'm observing incomplete conversion of my starting material, even after extending the reaction time. What could be the issue?
Answer: Incomplete conversion, despite extended reaction times, often points to issues with reactivity or reaction equilibrium.
1. Reagent Reactivity:
-
Deactivated Reagents: Some reagents can degrade over time or upon exposure to air or moisture. Verify the activity of your reagents, particularly catalysts and bases.
-
Insufficient Activation: In many syntheses, a substrate needs to be "activated" before it can react. If this activation step is inefficient, the overall reaction will be sluggish.
2. Catalyst Issues (if applicable):
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst, rendering it inactive.
-
Insufficient Catalyst Loading: While catalytic amounts are required, too low a concentration can lead to slow reaction rates. Consider a modest increase in catalyst loading.[1]
3. Reaction Equilibrium:
-
Reversible Reactions: If the reaction is reversible, it may have reached equilibrium. In such cases, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct (e.g., water) or using a large excess of one of the reactants. Phenylalanine ammonia lyases, for instance, often result in incomplete conversion due to unfavorable equilibria, which can be addressed by using a large excess of ammonia.[2]
4. Solubility Issues:
-
Poor solubility of a reactant in the chosen solvent can severely limit the reaction rate. If you observe undissolved starting material, you may need to switch to a different solvent system or increase the reaction temperature.
Question: My product appears to be degrading during the workup or purification. How can I prevent this?
Answer: Product degradation is a common problem, especially with sensitive functional groups.
1. Temperature Sensitivity:
-
Avoid excessive heat during solvent removal (rotary evaporation) and purification. For thermally sensitive compounds, use a high-vacuum pump and a low-temperature water bath.
2. pH Sensitivity:
-
Many organic molecules are sensitive to strongly acidic or basic conditions. During aqueous workups, use buffered solutions or mild acids/bases to adjust the pH. Unnatural amino acids can be particularly sensitive to water and silica, and may degrade if exposed.[3]
3. Air/Oxidative Sensitivity:
-
If your product is prone to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use.
4. Hydrolytic Instability:
-
Ester or amide functionalities can be susceptible to hydrolysis, especially under acidic or basic conditions. Minimize contact time with aqueous solutions and ensure all organic solvents are dry. Imine groups can also be hydrolyzed during workup.[3]
5. Silica Gel-Mediated Degradation:
-
Some compounds can degrade on silica gel during column chromatography. If you suspect this is happening, you can try:
-
Deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) mixed into the eluent.
-
Using an alternative stationary phase, such as alumina or a reverse-phase C18 silica.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
What are the most common synthetic routes for this compound?
The synthesis of unnatural α-amino acids like this compound can be approached through several methods.[1] Common strategies include:
-
Asymmetric Phase-Transfer Catalysis: This method is valued for its operational simplicity and mild reaction conditions.[1] It often involves the alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst.
-
Enzymatic Synthesis: Biocatalysis offers a green and highly enantioselective route.[4][5] Enzymes like phenylalanine ammonia lyases can catalyze the addition of ammonia to the corresponding cinnamic acid derivative.[2]
-
From Chiral Precursors: Syntheses can also start from commercially available chiral building blocks, which are then elaborated to the final product.
What are the critical parameters to control during the synthesis?
-
Stereocontrol: For drug development applications, obtaining the desired enantiomer is critical. The choice of chiral catalyst or enzyme is paramount for achieving high enantioselectivity.[6]
-
Reaction Temperature: As with many organic reactions, temperature can significantly impact reaction rate, selectivity, and the formation of byproducts.
-
Purity of Starting Materials: The use of high-purity starting materials is essential to avoid side reactions and simplify purification.
How can I improve the enantioselectivity of my reaction?
Improving enantioselectivity often requires careful optimization of the reaction conditions.
-
Catalyst Screening: If using a chiral catalyst, screening a variety of ligands and metal precursors can identify a more selective system.
-
Solvent Effects: The choice of solvent can have a profound impact on the transition state of the asymmetric reaction, thereby influencing the enantiomeric excess (ee).
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate.
-
Additives: In some cases, the addition of a co-catalyst or an additive can enhance the stereoselectivity.
What are the best practices for purifying the final product?
The purification of amino acids can be challenging due to their zwitterionic nature.
-
Crystallization: This is often the most effective method for obtaining high-purity amino acids. Careful selection of the crystallization solvent is key.
-
Ion-Exchange Chromatography: This technique is well-suited for separating amino acids from non-ionic impurities.
-
Flash Column Chromatography: While possible, it can be complicated by the polarity of the amino acid. It may be necessary to first protect the amino and carboxylic acid groups to make the compound less polar and more amenable to silica gel chromatography.[1]
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yield in your synthesis.
Caption: A decision tree for troubleshooting low yield.
Summary of Key Parameters
The following table summarizes critical experimental parameters and their potential impact on the synthesis.
| Parameter | Potential Impact on Low Yield | Recommended Action |
| Reagent Purity | Can introduce side reactions and poison catalysts. | Use high-purity, anhydrous reagents and solvents. |
| Reaction Temperature | Affects reaction rate and selectivity; can cause degradation. | Maintain precise and stable temperature control. |
| Reaction Time | Insufficient time leads to incomplete conversion. | Monitor reaction progress to determine the optimal time. |
| pH during Workup | Can cause product degradation or precipitation. | Use buffered solutions and avoid extreme pH values. |
| Purification Method | Inefficient methods lead to product loss. | Optimize crystallization or chromatography conditions. |
References
-
Biotage. (2023). What do you do when your peptide synthesis fails?[Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.[Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.[Link]
-
Gimeno, A., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1425. [Link]
-
Fihri, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(9), 6849-6881. [Link]
-
Organic Syntheses. 2-amino-3-fluorobenzoic acid.[Link]
-
ACS Catalysis. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.[Link]
-
Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[Link]
-
Agilent. Amino Acid Analysis: “How-To” Guide.[Link]
-
Chemistry LibreTexts. (2022). Synthesis of Amino Acids.[Link]
-
Globe Thesis. (2022). Asymmetric Synthesis And Study Of Unnatural Chiral Phenylalanine.[Link]
-
Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.[Link]
Sources
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globethesis.com [globethesis.com]
Technical Support Center: Purification of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid Enantiomers by HPLC
Welcome to the technical support center for the chiral purification of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges in the HPLC separation of these specific enantiomers, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound enantiomers challenging?
The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is created by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The success of the separation is highly dependent on the specific interactions between the enantiomers and the chiral selector.[2] For this compound, its amino acid structure means it is zwitterionic and can have multiple interaction points, making the selection of the right CSP and mobile phase conditions crucial.[3]
Q2: Which type of Chiral Stationary Phase (CSP) is generally recommended for amino acid enantiomers?
Several types of CSPs are effective for separating amino acid enantiomers. These include:
-
Macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These are versatile and can separate a wide range of underivatized amino acids in both reversed-phase and polar organic modes.[3][4]
-
Crown-ether based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[5]
-
Ligand-exchange CSPs: These utilize a bonded amino acid and a mobile phase containing a metal ion (like copper II) to form diastereomeric complexes with the analyte enantiomers.[1][4]
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are widely used for a broad range of chiral compounds, including derivatized amino acids.[6][7]
For underivatized this compound, a macrocyclic glycopeptide or a crown-ether based CSP would be a strong starting point.[3][5]
Q3: How does temperature impact the chiral separation of these enantiomers?
Temperature plays a complex and often unpredictable role in chiral HPLC.[8] Generally, lower temperatures tend to enhance chiral selectivity by strengthening the subtle intermolecular interactions (like hydrogen bonding and π-π interactions) responsible for enantiomeric recognition.[8][9] However, higher temperatures can improve peak efficiency and reduce analysis time.[8] In some cases, increasing the temperature can surprisingly improve resolution or even reverse the elution order of the enantiomers.[10][11] Therefore, temperature should be considered a critical parameter to be optimized for each specific separation.[8]
Troubleshooting Guide
This section addresses specific problems you may encounter during the HPLC purification of this compound enantiomers.
Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (Resolution < 1.5).
Q: My enantiomers are not separating. What is the first thing I should check?
A: The first and most critical factor is the choice of the Chiral Stationary Phase (CSP). An inappropriate CSP will not provide the necessary chiral recognition for your specific analyte.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.
Step-by-Step Guide to Improving Resolution:
-
Verify CSP Selection:
-
Question: Is your current CSP known to be effective for underivatized amino acids?
-
Action: If you are not using a macrocyclic glycopeptide, crown-ether, or ligand-exchange column, consider screening these types. Polysaccharide-based columns may require derivatization of the amino acid.[3][4][6] Refer to the "Experimental Protocols" section for a CSP screening workflow.
-
-
Optimize the Mobile Phase:
-
Question: Could the mobile phase composition be suboptimal?
-
Action: Systematically adjust the mobile phase.
-
Organic Modifier: In reversed-phase mode, vary the percentage of methanol or acetonitrile. A 10% change in the organic modifier can significantly alter retention.[12] For chiral separations, this can also impact selectivity.
-
pH (Aqueous Mobile Phases): The charge state of this compound is pH-dependent. Adjusting the pH of the mobile phase buffer can dramatically influence its interaction with the CSP. It's generally advisable to work at a pH at least 1-2 units away from the analyte's pKa to ensure a consistent charge state.[8][12]
-
Additives: For basic compounds, adding a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and sometimes resolution.[8] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can be beneficial.[8][12]
-
-
-
Optimize Temperature:
-
Check Column Health:
Poor Peak Shape (Tailing and Fronting)
Symptom: Peaks are asymmetrical, with a broader front (fronting) or a broader back (tailing).
Q: My peaks are tailing. What are the common causes and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[8][14][15]
Troubleshooting Workflow for Peak Tailing
Sources
- 1. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chemtech-us.com [chemtech-us.com]
- 15. acdlabs.com [acdlabs.com]
Preventing racemization during coupling of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Topic: Strategies to Prevent Racemization During the Coupling of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the critical challenge of maintaining stereochemical integrity during the coupling of chiral amino acids, specifically focusing on derivatives like this compound.
Fundamental Principles: Understanding the Root Cause of Racemization
Before troubleshooting, it's crucial to understand the underlying chemical mechanism responsible for the loss of stereochemical purity during peptide bond formation.
The primary pathway for racemization during the coupling of N-protected amino acids is through the formation of a planar, achiral intermediate known as a 5(4H)-oxazolone (or azlactone).[1][2] This process is particularly problematic when the activating group on the carboxylic acid is highly electron-withdrawing, and a base is present.
The mechanism proceeds as follows:
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the 5(4H)-oxazolone ring. This step is accelerated by strong activating agents.
-
Enolization: In the presence of a base, the proton at the α-carbon (the stereocenter) of the oxazolone becomes highly acidic and is easily abstracted. This creates a planar, symmetric enolate intermediate.[3]
-
Racemization: Reprotonation of this achiral enolate can occur from either face, leading to a mixture of L- and D-isomers. The subsequent attack by the amine nucleophile on this racemized intermediate results in a peptide product with compromised chiral purity.[2][4]
Urethane-based protecting groups like Fmoc and Boc are specifically designed to suppress this pathway, as the lone pair on the nitrogen is delocalized into the urethane carbonyl, making the protecting group a much weaker nucleophile and disfavoring oxazolone formation.[2][5] However, under harsh conditions (e.g., high temperatures, excess strong base, or highly activating reagents), racemization can still occur.
Caption: Primary Mechanism of Racemization via Oxazolone Formation.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the coupling of this compound and other sensitive amino acids.
Q1: I'm using a standard carbodiimide reagent like DIC and seeing significant racemization. What is the first and most critical change I should make?
A1: Immediately introduce an additive. Carbodiimides (DCC, DIC, EDC) on their own create a highly reactive O-acylisourea intermediate that is very prone to oxazolone formation.[4][6] Adding a nucleophilic additive like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is essential.[7][8] These additives intercept the O-acylisourea to form a more stable active ester, which is less susceptible to racemization while still being reactive enough for aminolysis.[4][9] For sensitive couplings, OxymaPure and HOAt are generally superior to HOBt due to their higher acidity, which translates to reduced racemization.[4][7][9]
Q2: Which amino acids are most susceptible to racemization?
A2: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[10][11][12] Other amino acids like serine, and phenylalanine derivatives such as your target molecule, can also be susceptible, especially under suboptimal conditions.[12] The electron-withdrawing nature of the fluoro- and chloro-substituents on the phenyl ring of your specific amino acid may slightly increase the acidity of the α-proton, warranting extra caution.
Q3: My protocol uses DIPEA as a base. Could this be contributing to the problem?
A3: Yes, absolutely. The choice and amount of base are critical. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are very effective at promoting the base-catalyzed enolization of the oxazolone intermediate.[2][12][13]
-
Recommendation: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a widely used alternative that significantly reduces racemization risk compared to DIPEA.[2][13] For extremely sensitive couplings, an even more hindered base like 2,4,6-collidine can be beneficial.[2][11] Always use the minimum number of equivalents of base required for the reaction.
Q4: I am considering switching from a carbodiimide/additive system to an onium salt. What are the advantages?
A4: Onium salts (phosphonium or aminium/uronium) are generally considered "pre-activated" systems that incorporate the additive moiety directly into their structure.[14][15]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These are highly efficient and fast-acting.[16][17] HATU (based on HOAt) and COMU (based on OxymaPure) are particularly effective at suppressing racemization due to the nature of their built-in additives.[2][14][17] They are an excellent choice for difficult or racemization-prone couplings.[14][16]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents are also very efficient and are known for producing low levels of racemization.[15][18] A key advantage is that they do not have a risk of guanidinylation, a side reaction that can occur with uronium salts if activation is slow or excess reagent is used.[18][19]
Q5: Does reaction temperature play a significant role?
A5: Yes. Higher temperatures accelerate all reaction rates, including the rate of oxazolone formation and enolization. For sensitive amino acids, lowering the coupling temperature from ambient to 0°C can significantly suppress racemization.[2] If using microwave-assisted synthesis, reducing the coupling temperature to 50°C for sensitive residues is recommended.[11]
Troubleshooting Workflow & Data
When encountering unacceptable levels of racemization, a systematic approach is key. Use the following workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting high racemization levels.[2][11][12]
Comparative Data on Coupling Reagents
The choice of coupling reagent and additive has the most significant impact on preserving chiral integrity.
| Reagent System | Reagent Class | Relative Racemization Risk | Key Considerations |
| DIC / HOBt | Carbodiimide + Additive | Moderate | A classic, cost-effective combination. HOBt is explosive and is being phased out.[20][21] |
| DIC / OxymaPure | Carbodiimide + Additive | Low | Excellent suppression of racemization; safer alternative to HOBt.[2][5][9] |
| HBTU / Base | Aminium (Uronium) Salt | Moderate-Low | Very popular and efficient, but HATU or COMU are better for racemization-prone residues.[2][14] |
| HATU / Base | Aminium (Uronium) Salt | Very Low | Highly reactive and excellent at suppressing racemization due to the HOAt moiety.[14][17] |
| COMU / Base | Aminium (Uronium) Salt | Very Low | Performance comparable to HATU, with improved safety and solubility profile (Oxyma-based).[2][14] |
| PyBOP / Base | Phosphonium Salt | Low | Efficient coupling with low racemization. Byproducts are generally non-carcinogenic.[17][18] |
Detailed Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust starting point for coupling this compound while minimizing racemization.
Materials:
-
N-Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (1.5 eq.)
-
Resin-bound amine (1.0 eq.)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (1.5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq.)
-
N-methylmorpholine (NMM) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin-bound amine in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
In a separate flask, dissolve N-Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid and OxymaPure in a minimal amount of DMF.
-
Add NMM to the amino acid/OxymaPure solution.
-
Add DIC to the solution and vortex briefly. This is the activation step; proceed to the next step immediately.
-
Add the activated amino acid mixture to the swelled resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. Monitor reaction completion using a Kaiser test.
-
Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.
Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC
After cleavage of the peptide from the resin, it is essential to quantify the level of racemization. This typically involves acid hydrolysis of the peptide followed by analysis of the constituent amino acids.[22]
1. Peptide Hydrolysis:
-
Place ~1 mg of the purified, cleaved peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl (or 6N DCl if using the deuterium-labeling method to correct for hydrolysis-induced racemization).[22]
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
Re-dissolve the amino acid hydrolysate in a suitable buffer or mobile phase for HPLC analysis.
2. Chiral HPLC Method:
-
Objective: To separate the L- and D-enantiomers of this compound. Direct analysis of underivatized amino acids is preferred to avoid potential racemization during derivatization steps.[23]
-
Column: A macrocyclic glycopeptide-based Chiral Stationary Phase (CSP) is highly effective for underivatized amino acids (e.g., Astec CHIROBIOTIC T).[23]
-
Mobile Phase: A polar ionic or reversed-phase mode is typically used. A common starting point is a mixture of Methanol/Water/Acetic Acid. The exact ratio must be optimized for the specific amino acid.[23][24]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Quantification: Integrate the peak areas for the L- and D-isomers. The percentage of racemization is calculated as: % D-Isomer = [Area(D) / (Area(L) + Area(D))] * 100
A result of <1% D-isomer is generally considered excellent for a single coupling step.
References
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- BenchChem. (n.d.). Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
- BenchChem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- BenchChem. (n.d.). A Head-to-Head Battle: Phosphonium vs. Uronium Coupling Reagents in Peptide Synthesis.
-
Subri, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8017. Retrieved from [Link]
-
Fang, G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5228. Retrieved from [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Fang, G., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate.
-
Bakhmutov, V. I., et al. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. Chemical Communications, (19), 1948-1949. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]
- Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
Dick, G. J., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1692, 463849. Retrieved from [Link]
- Hopax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity.
-
Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(4), 489-504. Retrieved from [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792-5793. Retrieved from [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080. Retrieved from [Link]
- BenchChem. (n.d.). Navigating the Nuances of Peptide Coupling: A Comparative Guide to Boc-Oxyma and HOBt/HBTU for Racemization Suppression.
- BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (n.d.). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling.
-
Subri, S., et al. (2022). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674. Retrieved from [Link]
- Aapptec. (n.d.). Coupling Reagents.
- Hopax. (2026). Optimizing Peptide Synthesis: The Role of HOBt as a Racemization Inhibitor.
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]
- Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents.
-
ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from [Link]
-
Goodman, M., & McGahren, W. J. (1967). Mechanistic Studies of Peptide Oxazolone Racemization. Tetrahedron, 23(5), 2031-2050. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Minimizing Racemization in Peptide Synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. jpt.com [jpt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. file.globalso.com [file.globalso.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. people.uniurb.it [people.uniurb.it]
- 20. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 21. peptide.com [peptide.com]
- 22. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Coupling of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid in SPPS
Overview: Understanding the Challenge
Welcome to the technical support guide for optimizing the incorporation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid presents unique challenges due to its structural and electronic properties. Successful and efficient coupling requires a nuanced approach that goes beyond standard SPPS protocols.
The primary difficulties arise from two main sources:
-
Steric Hindrance: The bulky, substituted phenyl ring close to the alpha-carbon can physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the reaction rate.[1]
-
Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms on the phenyl ring reduces the nucleophilicity of the α-amino group. This deactivation further hinders the formation of the new peptide bond.
This guide provides field-proven insights, troubleshooting workflows, and optimized protocols to help you navigate these challenges and achieve high coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of this compound incomplete with standard HBTU/HOBt reagents?
Standard uronium/aminium salt reagents like HBTU, when paired with HOBt, may not be sufficiently reactive to overcome the combined steric and electronic hindrances of this amino acid.[2] The activation may be too slow or the activated species not potent enough to drive the reaction to completion in a standard timeframe, leading to deletion sequences.
Q2: Which coupling reagent is recommended for this amino acid?
For difficult couplings, more powerful, modern coupling reagents are highly recommended. COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is an excellent choice.[3] It forms a highly reactive uronium active ester, has been shown to be more efficient than HBTU for hindered amino acids, and exhibits a lower tendency for racemization.[4][5] Furthermore, its byproducts are water-soluble, simplifying purification.[2] Alternatively, HATU can also be used effectively.[6]
Q3: How long should the coupling reaction be?
Due to the slow kinetics, an extended coupling time is necessary. While standard couplings might take 1-2 hours, a minimum of 4 hours is recommended for this amino acid. For particularly stubborn sequences, an overnight coupling may be required. Always monitor the reaction for completion.
Q4: Is double coupling necessary?
Yes, a systematic double coupling protocol is strongly advised.[7] After the initial extended coupling, the vessel should be drained, the resin washed, and a fresh solution of the activated amino acid should be added for a second coupling period. This significantly increases the chances of acylating all available N-terminal amines.
Q5: How can I confirm if the coupling was successful?
The Kaiser test (or ninhydrin test) is an indispensable tool for monitoring the reaction.[8] A negative Kaiser test (yellow beads and solution) after the coupling step indicates that few to no primary amines remain, signifying a complete reaction. A positive test (intense blue beads/solution) confirms incomplete coupling and indicates that further action is needed.[7][9]
Troubleshooting Guide: Low Coupling Efficiency
This section provides a structured approach to diagnosing and solving common issues encountered when coupling this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after first coupling | 1. Insufficiently reactive coupling reagent.2. Reaction time too short.3. Steric hindrance from the peptide-resin sequence. | 1. Switch to a more potent coupling reagent like COMU or HATU.[3][6]2. Increase coupling time to at least 4 hours.3. Proceed immediately to a second coupling (double coupling).[7] |
| Positive Kaiser Test after double coupling | 1. Severe on-resin aggregation is preventing reagent access.2. Deactivated reagents or poor solvent quality. | 1. Perform a capping step using acetic anhydride to permanently block unreacted amines and prevent deletion products.[10]2. Use fresh, high-purity solvents (DMF, NMP). Ensure coupling reagents are fresh and have been stored properly.3. Consider using a chaotropic salt wash (e.g., 0.8 M LiCl in DMF) before coupling to disrupt secondary structures. |
| Low final peptide purity with deletion sequences | 1. Incomplete coupling at the difficult residue was not addressed.2. On-resin aggregation throughout the synthesis. | 1. Implement a mandatory double coupling and capping strategy for this specific residue in all future syntheses.2. For long or hydrophobic peptides, consider using a high-swelling resin (e.g., PEG-based resins) or incorporating pseudoproline dipeptides in the sequence to disrupt aggregation.[10][11] |
| Racemization of the amino acid | The activation method and base used are promoting epimerization. | 1. Use COMU, which has demonstrated superior racemization suppression.[5]2. Use a hindered base like N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine, which is known to reduce racemization compared to less hindered bases.[5] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Incomplete Coupling
This diagram outlines the decision-making process when a coupling reaction fails, as indicated by a positive Kaiser test.
Caption: Decision workflow for handling incomplete coupling.
Simplified Activation Mechanism: COMU
This diagram illustrates the activation of the carboxylic acid by COMU, forming the highly reactive O-acylisourea active ester ready for nucleophilic attack by the peptide's N-terminal amine.
Caption: Activation of a carboxylic acid using COMU.
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling using COMU
This protocol is designed to maximize the coupling efficiency of this compound.
Reagents:
-
Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous, peptide-grade Dimethylformamide (DMF)
-
Fmoc-deprotected peptide-resin
Procedure:
-
Pre-activation: In a separate vessel, dissolve 4 equivalents of Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid and 3.95 equivalents of COMU in a minimal amount of DMF.
-
Add 8 equivalents of DIEA to the amino acid/COMU solution. Mix for 1-2 minutes. The solution may change color.
-
First Coupling: Add the activated amino acid solution to the drained, deprotected peptide-resin. Agitate at room temperature for a minimum of 4 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.[8][9]
-
Decision Point:
-
If the Kaiser test is negative (yellow), the coupling is complete. Proceed to the next deprotection step.
-
If the Kaiser test is positive (blue), proceed to the second coupling.
-
-
Second Coupling (if necessary): Repeat steps 1-4.
-
Final Monitoring: Perform a second Kaiser test.
-
If negative, proceed to the next deprotection step.
-
If still positive, proceed to the Capping protocol below.
-
Protocol 2: Kaiser Test for Reaction Monitoring
This qualitative test assesses the presence of free primary amines on the resin.[8]
Reagents:
-
Reagent A: 1 mL of 0.01 M KCN in pyridine, diluted to 50 mL with pyridine. (Caution: KCN is highly toxic).[9]
-
Reagent B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.[9]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[9]
Procedure:
-
Place 10-15 resin beads into a small glass test tube.
-
Add 2-3 drops of each Reagent (A, B, and C) to the tube.[9]
-
Observe the color of the beads and the solution.
-
Intense Blue: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 3: Capping of Unreacted Amines
This procedure permanently blocks any remaining free amines to prevent the formation of deletion-sequence byproducts.
Reagents:
-
Acetic Anhydride
-
DIEA
-
DMF
Procedure:
-
Prepare a capping solution of Acetic Anhydride/DIEA/DMF (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the washed peptide-resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), to prepare for the next cycle.
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
El-Faham, A., & Albericio, F. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(9), 567-573. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]
-
Konno, H., et al. (2020). Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis. Organic Letters, 22(6), 2355-2359. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 69(1), 309-314. [Link]
-
Kuchar, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 142. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]
-
PubChem. (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid. [Link]
-
CEM Corporation. SPPS Reagents Explained: A Complete Guide. [Link]
-
Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-205. [Link]
-
PubChem. (S)-3-Amino-2-(4-chlorophenyl)propanoic acid. [Link]
-
Asai, S., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 604. [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Peptide Aggregation with 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Welcome to the technical support center for the application of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with peptide aggregation during synthesis, purification, or formulation. As Senior Application Scientists, we have curated this resource to provide not only procedural steps but also the underlying rationale to empower you to solve complex aggregation issues.
Peptide aggregation is a significant hurdle in peptide chemistry, often leading to poor synthesis yields, difficult purifications, and loss of biological activity.[1][2] It arises from intermolecular interactions, primarily hydrogen bonding, hydrophobic interactions, and π-π stacking between aromatic residues, leading to the formation of insoluble or gel-like structures. The incorporation of strategically designed unnatural amino acids (UAAs) is a powerful method to disrupt these interactions.[][4][5]
This guide focuses on the use of this compound, a phenylalanine analog, to mitigate aggregation. The presence of both chloro- and fluoro- substituents on the phenyl ring introduces steric bulk and alters the electronic properties of the side chain. This modification effectively hinders the close packing of peptide chains, thereby preventing the formation of β-sheet structures that are precursors to aggregation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent peptide aggregation?
A1: this compound is a synthetic (unnatural) amino acid, specifically a derivative of phenylalanine. It is designed to act as an "aggregation breaker."
Mechanism of Action: Peptide aggregation is often driven by the formation of intermolecular β-sheets, stabilized by hydrogen bonds between peptide backbones and hydrophobic or aromatic interactions between side chains. Phenylalanine, with its flat aromatic ring, can contribute significantly to aggregation through π-π stacking.
Our target amino acid disrupts this process in two primary ways:
-
Steric Hindrance: The chlorine and fluorine atoms on the phenyl ring create significant steric bulk. This bulk physically prevents adjacent peptide chains from approaching each other closely enough to form the stable, ordered structures required for aggregation.
-
Altered Electronics: The high electronegativity of the fluorine and chlorine atoms withdraws electron density from the aromatic ring. This reduces the ring's capacity for the π-π stacking interactions that often stabilize aggregates.[6][8]
By substituting a key residue in an aggregation-prone sequence with this UAA, you can effectively interrupt the self-assembly process.
Q2: How do I choose where to substitute this UAA in my peptide sequence?
A2: The placement of the UAA is critical for its effectiveness. The goal is to replace a residue that is a primary driver of aggregation.
-
Identify Aggregation-Prone Regions (APRs): These are typically sequences of 5-15 hydrophobic and/or aromatic amino acids.[2] Computational tools (e.g., TANGO, AGGRESCAN) can help predict these regions.
-
Target Key Residues: Within the APR, look for central hydrophobic or aromatic residues like Phe, Tyr, Trp, Val, Leu, or Ile. Replacing a phenylalanine or another aromatic residue is often the most effective strategy, as you are directly combating the π-π stacking mechanism.
-
Consider Structure-Activity Relationship (SAR): If certain residues are known to be critical for the peptide's biological activity (e.g., binding to a receptor), avoid substituting them. If possible, choose a position within the APR that is not part of the primary binding motif.
Q3: Which stereoisomer (D or L) of the amino acid should I use?
A3: The choice depends on your objective:
-
To disrupt structure while maintaining general topography: Use the L-isomer (e.g., (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid). This maintains the natural stereochemistry of the peptide backbone.
-
To introduce a significant local structural perturbation: Use the D-isomer . A D-amino acid can act as a potent helix or β-sheet breaker, providing an even stronger anti-aggregation effect. However, be aware that this can also significantly impact or abrogate biological activity. The D-isomer is an excellent choice for negative control peptides.
Troubleshooting Guide: Synthesis & Incorporation
The primary method for incorporating this UAA is via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11] Due to its bulky side chain, you may encounter specific challenges.
Problem 1: Incomplete or Slow Coupling Reaction
Symptom: A positive Kaiser test (for primary amines) or Chloranil test after the coupling step, indicating unreacted free amines on the resin. Mass spectrometry of a test cleavage shows a significant deletion peak (peptide missing the UAA).
Causality: The steric hindrance from the substituted phenyl ring can slow down the coupling reaction compared to standard amino acids. The incoming activated UAA has difficulty accessing the N-terminal amine of the growing peptide chain.
Solutions:
-
Extend Coupling Time: Double the standard coupling time for this specific residue (e.g., from 1 hour to 2 hours).
-
Double Couple: After the initial coupling reaction, drain the vessel, wash the resin, and perform a second, identical coupling step before proceeding to Fmoc deprotection.
-
Use a More Potent Coupling Reagent: Carbodiimide reagents like DIC may be insufficient. Switch to a more potent uronium/aminium-based reagent.
| Coupling Reagent | Class | Recommended Activator | Key Advantage for Hindered Couplings |
| DIC | Carbodiimide | Oxyma, HOBt | Cost-effective, but may be too slow. |
| HBTU / TBTU | Uronium | HOBt / DIEA | Standard, effective workhorse reagents.[12] |
| HATU | Uronium | None / DIEA | Highly reactive due to the 7-aza-benzotriazole core; excellent for difficult couplings.[12] |
| COMU | Uronium | None / DIEA | High reactivity similar to HATU but with reduced risk of racemization. |
Recommended Protocol Adjustment: For the incorporation of Fmoc-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, use HATU (4 eq.) with DIEA (8 eq.) in DMF for 2 hours. Perform a Kaiser test, and if it is not completely negative, perform a second coupling.
Problem 2: Slow Fmoc Deprotection After UAA Incorporation
Symptom: After the deprotection step following the UAA addition, a UV scan of the piperidine solution shows a smaller-than-expected dibenzofulvene adduct peak. A subsequent Kaiser test is negative, incorrectly suggesting complete coupling in the next step.
Causality: Peptide aggregation can occur on the solid support, trapping the Fmoc groups and preventing the piperidine from accessing them.[13] This is particularly common in longer peptides. Even though your UAA is designed to prevent aggregation in the final product, the growing chain can still aggregate before the UAA is fully exposed.
Solutions:
-
Use DBU in the Deprotection Cocktail: Add 1-2% Diazabicycloundecene (DBU) to your standard 20% piperidine/DMF solution. DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency.[13]
-
Extend Deprotection Time: Increase the deprotection time from the standard (e.g., 2 x 10 minutes) to (1 x 5 minutes + 1 x 20 minutes).
-
Change Solvent: If aggregation is severe, switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better "resin-swelling" and aggregation-disrupting solvent.
Workflow for Troubleshooting SPPS
Caption: A decision-tree for troubleshooting UAA incorporation.
Troubleshooting Guide: Post-Synthesis Analysis
After successful synthesis and purification by RP-HPLC, you must verify that the peptide is monomeric in solution.
Problem 3: The Purified Peptide Precipitates in Aqueous Buffer
Symptom: After purification, the lyophilized peptide powder dissolves poorly or precipitates when reconstituted in your assay buffer (e.g., PBS).
Causality:
-
Insufficient Disruption: A single UAA substitution may not be enough to overcome the aggregation propensity of a particularly "sticky" sequence.
-
pH/Ionic Strength Effects: The solubility of peptides is highly dependent on pH and salt concentration. The peptide may be soluble in the HPLC mobile phase (e.g., Acetonitrile/Water/TFA) but not in a neutral physiological buffer. Aggregation can be triggered by changes in charge state or by salt-induced hydrophobic collapse.[14]
Solutions:
-
Optimize the Formulation Buffer:
-
pH: Test a range of pH values. If your peptide has many acidic residues (Asp, Glu), solubility will be better above their pKa (~pH > 5). If it has basic residues (Lys, Arg), solubility will be better at a lower pH (< 9).
-
Excipients: Add solubility enhancers. Consider adding 5-10% of an organic co-solvent like DMSO or incorporating arginine (50-100 mM), which is known to act as a general aggregation suppressor.
-
-
Re-evaluate the Sequence: If formulation optimization fails, a redesign of the peptide may be necessary. Consider a second UAA substitution at another key position within the aggregation-prone region.
Problem 4: Analytical Data Suggests Presence of Soluble Aggregates
Symptom: The peptide is soluble, but analytical results are inconsistent. For example, Size Exclusion Chromatography (SEC) shows multiple peaks or a broad peak eluting earlier than expected for the monomer. Dynamic Light Scattering (DLS) shows a large particle size or high polydispersity.
Causality: The peptide is forming soluble oligomers or higher-order aggregates, which are often precursors to insoluble fibrils.[2] These species can be biologically inactive or, in some cases, cytotoxic.
Solutions & Verification Protocols:
This is where a multi-pronged analytical approach becomes essential for confirming the aggregation state of your peptide.
Protocol 1: Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius. It is a gold-standard technique for detecting and quantifying soluble aggregates.[15]
-
Column Selection: Choose a column with a fractionation range appropriate for your peptide's molecular weight.
-
Mobile Phase: Use your final intended formulation buffer. This is critical, as it assesses aggregation under relevant conditions.
-
Sample Preparation: Dissolve the lyophilized peptide in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.
-
Analysis: Inject the sample. Aggregates (dimers, trimers, etc.) will elute earlier than the monomeric peptide. A well-behaved, non-aggregating peptide will show a single, sharp, symmetric peak.
-
Interpretation: Quantify the area of the monomer peak relative to the total peak area to determine the percentage of aggregation. A result of >95% monomer is typically considered excellent.
Protocol 2: Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of even small amounts of large aggregates.[16][17]
-
Sample Preparation: Prepare the sample as for SEC, ensuring it is dust-free by filtering or centrifugation. Use a concentration of 0.5-1.0 mg/mL.
-
Measurement: Place the sample in a cuvette and acquire data. The instrument will report the average particle diameter (Z-average) and the Polydispersity Index (PDI).
-
Interpretation: A monomeric peptide should have a Z-average consistent with its calculated hydrodynamic radius and a low PDI (< 0.2). A high Z-average or a PDI > 0.3 indicates the presence of aggregates.
Comparative Analytical Workflow
Caption: Workflow for post-synthesis analysis of peptide aggregation.
By following this structured approach of identifying the root cause and applying targeted solutions, researchers can effectively leverage this compound to overcome even the most challenging peptide aggregation problems.
References
- International Journal of Science and Research Archive. (2025, February 24).
- Reddit. (2024, April 20).
- BOC Sciences.
- ResearchGate. (2025, February 26).
- CD Formulation.
- National Institutes of Health (NIH). (2022, February 1).
- Biocompare. (2013, June 7).
- Benchchem.
- Frontiers in Bioengineering and Biotechnology. (2019, May 29).
- Labome. (2013, August 27). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
- PubMed Central (PMC). (2020, May 15).
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- Chem-Impex. Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid.
- Sigma-Aldrich. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride.
- PubMed Central (PMC). Advances in Fmoc solid-phase peptide synthesis.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid.
- PubMed. (2021, April 26). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues.
- ResearchGate. Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- PubMed Central (PMC). (2021, July 29).
- MDPI. Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)
- PubMed Central (PMC). Introduction to Peptide Synthesis.
- ChemRxiv. (2025, February 12).
- PubMed. (2001, February 22). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides.
- MedchemExpress.com. 2-Amino-3-(4-fluorophenyl)propanoic acid.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- PubMed Central (PMC).
- Taylor & Francis Group. Chemistry of peptide synthesis.
- PubMed Central (PMC).
- National Institutes of Health (NIH). General lack of structural characterization of chemically synthesized long peptides.
- ChemicalBook. 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID | 14091-11-3.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. ijsra.net [ijsra.net]
- 17. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage cocktail for peptides containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Topic: Cleavage Cocktail and Troubleshooting for Peptides Containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with synthetic peptides incorporating the non-canonical amino acid this compound, hereafter referred to as Phe(2-F, 4-Cl).
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) related to the final cleavage and deprotection step of peptides containing this specific halogenated phenylalanine analogue.
Introduction: The Challenge of Halogenated Residues
Incorporating halogenated amino acids like Phe(2-F, 4-Cl) into a peptide sequence is a powerful strategy for modulating conformational stability, binding affinity, and metabolic resistance. However, the electron-withdrawing nature of the chloro- and fluoro- substituents on the phenyl ring can influence the final cleavage step in Solid-Phase Peptide Synthesis (SPPS). While Phe(2-F, 4-Cl) itself is stable to Trifluoroacetic acid (TFA), the primary concern during cleavage is preventing side reactions involving other sensitive residues in the sequence, which can be initiated by the highly reactive carbocations generated from acid-labile side-chain protecting groups.
This guide provides a systematic approach to selecting the optimal cleavage cocktail and resolving common issues to ensure high purity and yield of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving a peptide containing Phe(2-F, 4-Cl)?
A1: The Phe(2-F, 4-Cl) residue itself is generally stable under standard TFA cleavage conditions. The phenyl ring is electron-deficient due to the halogen substituents, making it less susceptible to electrophilic attack from carbocations. The main challenge, as with most peptide cleavages, is to prevent the modification of other sensitive amino acids in your sequence (like Trp, Met, Cys, Tyr) by carbocations generated from protecting groups (e.g., t-butyl, trityl) and the resin linker.[1][2][3][4] Therefore, the choice of cleavage cocktail is dictated by the other residues in your peptide, not primarily by the presence of Phe(2-F, 4-Cl).
Q2: What is a good starting cleavage cocktail for a peptide with Phe(2-F, 4-Cl)?
A2: For most standard peptides, a general-purpose and effective cocktail is recommended. A widely used and effective starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .[2][5][6] TIS is an excellent scavenger for t-butyl cations, and water helps to suppress other side reactions.[7][8] This cocktail is sufficient if your peptide does not contain highly sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
Q3: What are scavengers and why are they critical?
A3: During cleavage, acid-labile protecting groups (e.g., Boc, tBu) are removed, generating highly reactive carbocations.[4][7] These carbocations can re-attach to electron-rich amino acid side chains, leading to undesired, often irreversible, modifications. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive species, preventing them from reacting with your peptide.[2][3][4]
Q4: My peptide also contains Tryptophan (Trp). How should I modify the cleavage cocktail?
A4: Tryptophan is highly susceptible to alkylation by carbocations. When Trp is present, using Fmoc-Trp(Boc)-OH during synthesis is strongly recommended to protect the indole side chain.[9] For cleavage, you must use a cocktail with scavengers that effectively protect Trp. Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a classic choice for complex peptides with multiple sensitive residues.[3][10] A simpler, less odorous alternative to the standard TFA/TIS/H₂O cocktail is to add 1-2% Ethanedithiol (EDT).
Q5: How do I know if the cleavage was incomplete?
A5: Incomplete cleavage is a common issue.[2] After cleavage, filtration, and precipitation, you can perform a qualitative Post-Cleavage Kaiser Test on a small sample of the resin beads.[2] A deep blue or purple color indicates the presence of free primary amines, meaning a significant amount of peptide is still attached to the resin.[2] Additionally, a lower-than-expected yield of precipitated peptide is a strong indicator.
Troubleshooting Guide
This section addresses specific problems you may encounter during the cleavage of your Phe(2-F, 4-Cl)-containing peptide.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete Cleavage: Reaction time was too short, or the TFA was degraded.[2] 2. Peptide Re-attachment: Insufficient scavenging allowed the peptide to re-attach to the resin, often via a Trp residue.[2][9] 3. Poor Precipitation: The peptide is soluble or forms a fine suspension in cold ether.[11] | 1. Re-cleave the resin: After filtration, wash the resin with DCM, dry it, and subject it to a fresh batch of cleavage cocktail for another 1-2 hours.[11] 2. Optimize Scavengers: If Trp is present, ensure you are using appropriate scavengers (e.g., EDT, Thioanisole).[3] 3. Improve Precipitation: Reduce the volume of TFA under a gentle stream of nitrogen before adding cold ether. Try a different anti-solvent like methyl t-butyl ether (MTBE).[10][11] |
| Extra Peaks in HPLC/MS | 1. Protecting Group Adducts: Carbocations from protecting groups (e.g., +56 Da for t-butyl) have modified the peptide. 2. Oxidation: Methionine was oxidized to Met(O) (+16 Da). 3. Disulfide Formation: Cysteine residues formed intermolecular or intramolecular disulfide bonds (-2 Da).[12] | 1. Increase Scavenger Concentration: Increase the amount of TIS or add other scavengers like Phenol or Thioanisole.[3][7] 2. Use a Reducing Cocktail: For Met-containing peptides, use a cocktail like Reagent H (contains dimethyl sulfide and ammonium iodide) or add Dithiothreitol (DTT).[7][10] 3. Add a Reducing Agent: For Cys-containing peptides, ensure Ethanedithiol (EDT) or DTT is in the cocktail to keep the sulfhydryl groups in a reduced state.[12] |
| Resin Turns Dark/Clumps | 1. Reagent Degradation: Old TFA or scavengers can cause discoloration. 2. Insufficient Mixing: The resin was not properly suspended, leading to localized overheating or side reactions. | 1. Use Fresh Reagents: Always use fresh, high-purity TFA and scavengers. Store them properly.[2] 2. Ensure Proper Agitation: Gently agitate or stir the resin slurry throughout the entire cleavage duration. |
Decision Workflow for Cleavage Cocktail Selection
The following diagram illustrates a logical workflow for choosing the appropriate cleavage cocktail based on the presence of other sensitive amino acids in your peptide sequence.
Caption: Decision tree for selecting an appropriate cleavage cocktail.
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Cys, Met, or Trp
This protocol is suitable for peptides where Phe(2-F, 4-Cl) is present along with other non-sensitive amino acids.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether (or MTBE)
-
Dichloromethane (DCM) for washing
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a fritted syringe or reaction vessel. Wash the resin thoroughly with DCM (3 x 10 mL/g) to remove residual DMF and dry it under a stream of nitrogen.[5]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail: TFA/H₂O/TIS (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cocktail to the dried resin. Seal the vessel and agitate gently at room temperature for 2-3 hours.[5]
-
Peptide Collection: Filter the cleavage solution from the resin beads into a clean collection tube (e.g., a 15 mL conical tube).
-
Resin Wash: Wash the resin beads with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the combined TFA solution dropwise into a larger tube containing at least 10 volumes of cold diethyl ether (e.g., 12-14 mL). A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum to yield the final product.
Protocol 2: Post-Cleavage Kaiser Test
This test qualitatively determines if the peptide has been successfully cleaved from the resin.
Materials:
-
A small sample of resin beads after cleavage and filtration
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 0.001 M KCN in pyridine
-
Heating block set to 100°C
Procedure:
-
Place a few dried resin beads (5-10 mg) into a small, clean glass test tube.
-
Add 2-3 drops of Reagent A.
-
Add 2-3 drops of Reagent B.
-
Add 2-3 drops of Reagent C.
-
Heat the test tube at 100°C for 5 minutes.[2]
-
Observe: A positive result (incomplete cleavage) is indicated if the resin beads and solution turn a deep blue or purple color. A negative result (successful cleavage) is indicated by a yellow or colorless solution.[2]
Cleavage Cocktail Summary Table
| Cocktail Name | Composition (v/v/v) | Primary Application |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General use for peptides without Trp, Cys, or Met.[2][5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative for general use.[7][10] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | "Universal" cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[3][7][10] |
Cleavage Mechanism and Side Reactions Overview
The final cleavage step in Fmoc-SPPS is an acid-catalyzed process that simultaneously removes side-chain protecting groups and cleaves the peptide from the resin support.
Caption: Simplified workflow of the TFA cleavage process and potential side reactions.
This guide provides a foundational framework for successfully cleaving peptides containing this compound. For highly complex or unusual sequences, small-scale test cleavages are always recommended to determine the optimal conditions before committing the bulk of your material.[2][4]
References
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1666–1674. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]
-
Williams, T. (2021). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
- Petersen, T. E., et al. (2015). Cleavage of synthetic peptides. Google Patents. (WO2015028599A1).
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
-
Reddit. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry VI, 501-507. Retrieved from [Link]
Sources
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- 3. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. youtube.com [youtube.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
Technical Support Center: Navigating Solubility Challenges of Peptides Containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. The introduction of this halogenated phenylalanine derivative can significantly enhance the pharmacological properties of a peptide, but it often presents unique solubility challenges. This guide is structured to provide in-depth, practical solutions to the issues you may encounter during your experimental work.
Part 1: Foundational Understanding
Why is my peptide with this compound poorly soluble?
The solubility of your peptide is a complex interplay of its physicochemical properties. The inclusion of this compound introduces a highly hydrophobic, aromatic residue. Here's a breakdown of the primary contributing factors:
-
Increased Hydrophobicity: The chloro and fluoro substitutions on the phenyl ring increase the hydrophobicity of the amino acid compared to natural phenylalanine.[1][2] A higher proportion of hydrophobic residues in your peptide sequence is a key driver of poor aqueous solubility and aggregation.[3][4]
-
Aggregation Propensity: The planar aromatic rings of this unnatural amino acid can promote intermolecular interactions, such as π-π stacking, leading to the formation of β-sheet structures.[3] These extended structures are often insoluble and can precipitate out of solution.[3]
-
Isoelectric Point (pI): Like all peptides, those containing this unnatural amino acid will have an isoelectric point (pI), the pH at which the net charge is zero. At or near its pI, a peptide's solubility is at its minimum.[3][5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues.
Initial Dissolution Fails: What are my first steps?
If your lyophilized peptide powder does not dissolve in your primary aqueous buffer, do not discard the sample. Follow this workflow:
Caption: Proactive strategies for improving peptide solubility.
Part 4: Analytical Techniques for Solubility and Aggregation Assessment
It is crucial to quantitatively assess the solubility and aggregation state of your peptide.
| Technique | What It Measures | Application |
| Reversed-Phase HPLC (RP-HPLC) | Purity and can indicate aggregation through peak broadening or the appearance of new peaks. [6] | Routine purity checks and monitoring of stability over time. |
| Size Exclusion Chromatography (SEC) | Separation of monomers, dimers, and higher-order aggregates based on size. [7][8] | Quantifying the extent of aggregation in a sample. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. [6] | Detecting the presence of aggregates and assessing polydispersity. |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils. [2] | Specifically detecting fibrillar aggregation. |
Frequently Asked Questions (FAQs)
Q1: Can I use a probe sonicator to dissolve my peptide? A1: It is generally not recommended. Probe sonicators can generate significant local heat, which may degrade your peptide. A bath sonicator is a safer alternative. [5] Q2: My peptide is intended for cell-based assays. Which solubilization method is best? A2: Start with pH adjustment. If an organic co-solvent is necessary, use the absolute minimum amount required and ensure the final concentration in your cell culture medium is non-toxic. A solvent toxicity test is recommended.
Q3: How should I store my peptide solution to prevent precipitation? A3: If the peptide is stable in the solubilized form, flash-freeze aliquots in liquid nitrogen and store them at -80°C. This prevents repeated freeze-thaw cycles which can promote aggregation.
Q4: Is it possible that my peptide will never be soluble in aqueous buffers? A4: For extremely hydrophobic peptides, achieving high solubility in purely aqueous systems may be impossible. In such cases, formulation strategies involving co-solvents, surfactants, or lipid-based delivery systems are necessary. [9]
References
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Sánchez-de-la-Torre, P., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Retrieved from [Link]
-
Sánchez-de-la-Torre, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications. Retrieved from [Link]
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Fang, Z., & Hilvert, D. (2018). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Particle and Aggregation Characterization. Retrieved from [Link]
-
Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023, March 3). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Retrieved from [Link]
- D'Souza, S., & Topp, E. M. (2019). Assessing the Impact of Functional Excipients on Peptide Drug Product Attributes During Pharmaceutical Development. In Peptide and Protein-Based Therapeutics (pp. 355-384). AAPS.
-
Bagge, J., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecules. Retrieved from [Link]
-
Biocompare. (2013, June 7). Successful Use of SEC for Protein and Peptide Aggregate Analysis. Retrieved from [Link]
-
Weidmann, J., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. Retrieved from [Link]
-
Kumar, L., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Retrieved from [Link]
-
Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Al-Azzam, W., et al. (2020). Use of excipients to control aggregation in peptide and protein formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijsra.net [ijsra.net]
- 7. Proteins & Peptides Particle and Aggregation Characterization - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Deletion Sequences in SPPS of Peptides Containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Document ID: TSC-SPPS-CFP-001
Last Updated: January 17, 2026
Introduction
The incorporation of non-canonical amino acids is a critical strategy in modern drug development, often enhancing the pharmacokinetic properties and biological activity of peptide-based therapeutics.[1][2] 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, a halogenated derivative of phenylalanine, presents unique opportunities for modulating peptide structure and function due to the electronic effects of its chloro and fluoro substituents.[1][3][4] However, its synthesis via Solid-Phase Peptide Synthesis (SPPS) is not without challenges.
A primary and often difficult-to-resolve issue is the formation of deletion sequences, where one or more amino acid residues are missing from the target peptide.[5][6] This impurity arises from incomplete coupling reactions and can be particularly pronounced when incorporating sterically hindered residues like this compound.[6][7] The bulky, electron-withdrawing nature of the substituted phenyl ring can significantly slow down the kinetics of peptide bond formation.
This technical guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent the formation of deletion sequences during the SPPS of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and why are they a problem?
A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the intended sequence.[5][6][8] They are primarily caused by the failure of a coupling or deprotection step during SPPS.[5][6][9] Their presence is problematic because they can be difficult to separate from the full-length product due to similar physicochemical properties, potentially confounding biological assays and compromising the therapeutic efficacy and safety of the final product.[6][10]
Q2: Why is this compound particularly prone to causing deletion sequences?
A2: The unique structure of this amino acid contributes to incomplete coupling reactions, the main cause of deletion sequences.[5][6] The di-substituted phenyl ring is sterically bulky, which can physically obstruct the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain on the resin.[6][7] This steric hindrance slows down reaction rates, and if standard coupling times are used, the reaction may not go to completion.
Q3: What is the first analytical sign that I might have a deletion sequence problem?
A3: The most common initial indicators are found during LC-MS analysis of the crude peptide. You will typically observe a peak in the mass spectrum corresponding to the molecular weight of your target peptide minus the mass of the amino acid that failed to couple. Reverse-phase HPLC (RP-HPLC) will also show a significant impurity peak, often eluting close to the main product peak.[6][11]
Q4: Can I just use more coupling reagent or a longer time to solve the problem?
A4: While increasing reaction time and using an excess of reagents are common first steps, they may not be sufficient for extremely difficult couplings and can sometimes lead to side reactions.[12][13][14] A more robust strategy involves switching to a more powerful coupling reagent, optimizing the solvent system, and potentially employing a double-coupling protocol.[8][12][15]
In-Depth Troubleshooting Guide
Symptom 1: Major peak observed at [M-H] - 217.6 Da in Mass Spectrum
You have synthesized a peptide containing Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (Fw: 217.6 g/mol ) and the mass spectrum of the crude product shows a significant peak corresponding to the deletion of this specific residue.
Root Cause Analysis
This is a classic case of incomplete coupling of the sterically hindered this compound residue. The primary causes are threefold:
-
Insufficient Reagent Potency: Standard coupling reagents (e.g., DIC/HOBt) may not be powerful enough to activate the carboxylic acid of the incoming amino acid sufficiently to overcome the steric barrier presented by the growing peptide chain and the bulky side chain of the target residue.[12][16]
-
Poor Solvation & Peptide Aggregation: As the peptide chain elongates, it can fold or aggregate on the resin, making the N-terminal amine at the reaction site inaccessible.[6][7] This is particularly common in hydrophobic sequences.[17] The choice of solvent is critical for maintaining the resin's swell and the peptide's solvation.[12]
-
Inadequate Reaction Kinetics: The inherent steric hindrance slows the reaction rate.[12] Standard coupling times (e.g., 1-2 hours) may simply be too short for the reaction to reach completion.[12]
Workflow for Diagnosis and Resolution
The following workflow provides a logical progression from simple adjustments to more advanced strategies for resolving the incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Corrective Actions & Optimization Protocols
For sterically demanding couplings, standard carbodiimide reagents are often insufficient.[12] Aminium/uronium or phosphonium salt-based reagents are significantly more effective.[12][18]
| Reagent Class | Examples | Potency | Key Advantage |
| Carbodiimide | DIC, DCC | Low-Moderate | Cost-effective for standard couplings. |
| Aminium/Uronium | HATU, HCTU, COMU | High | Forms highly reactive esters, overcoming steric barriers.[12][16][18] COMU is noted for safety and high efficiency.[18][19] |
| Phosphonium | PyBOP, PyAOP | High | Also very effective, particularly for N-methyl amino acids.[12][19] |
Recommendation: Switch from DIC/HOBt to HATU or HCTU . These reagents form highly reactive OAt/OBt esters that can drive the difficult coupling to completion.[12][18]
Steric hindrance slows down the reaction.[12]
-
Action: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for extremely difficult cases.[12]
-
Advanced Option: Microwave-assisted SPPS (MA-SPPS) can be highly effective. The use of microwave energy can dramatically shorten reaction times for difficult couplings while minimizing side reactions like racemization.[12]
If a single, extended coupling is still insufficient, a double coupling protocol is the next logical step. This involves reacting the resin with a fresh batch of activated amino acid after the first coupling is complete.[8][14]
-
See Protocol 1: Double Coupling for Sterically Hindered Residues
Inadequate solvation of the peptide-resin complex can lead to aggregation and hinder reactions.[12]
-
Standard Solvent: Dimethylformamide (DMF).
-
Superior Alternative: N-methylpyrrolidone (NMP) has better solvating properties than DMF and is often preferred for difficult sequences.[12]
-
For Extreme Aggregation: A mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[12] In some cases, adding chaotropic salts (e.g., LiCl) can help break up secondary structures.
Symptom 2: A Series of Deletion Sequences are Observed After the Hindered Residue
You successfully coupled the this compound, but subsequent couplings are failing, leading to multiple deletion peaks in the LC-MS.
Root Cause Analysis
This scenario points towards an issue with the N-terminal Fmoc deprotection step following the incorporation of the hindered residue.
-
Incomplete Fmoc-Deprotection: The bulky side chain of the newly added halogenated phenylalanine can sterically shield the N-terminal Fmoc group. If the deprotection reaction with piperidine is incomplete, a portion of the peptide chains will remain capped and will not be available for the next coupling step, resulting in a deletion.[5][6]
-
Peptide Aggregation: The incorporation of the hydrophobic, halogenated residue may have initiated on-resin aggregation, physically trapping the N-terminus and preventing access by the deprotection reagent.[6][7]
Workflow for Diagnosis and Resolution
Caption: Troubleshooting workflow for incomplete deprotection.
Corrective Actions & Optimization Protocols
-
Action: Instead of a standard single deprotection step (e.g., 10-20 minutes), perform two deprotection steps (e.g., 2 x 10 minutes) with fresh reagent for the second treatment. This ensures the reaction is driven to completion.
-
Action: For particularly stubborn Fmoc removal, consider adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine/DMF solution (e.g., 2% DBU, 20% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.
Do not assume reactions are complete. Use a qualitative test to confirm the presence or absence of free amines.
-
Kaiser Test: This colorimetric test is a rapid method to check for the presence of primary amines on the resin.[10] A positive result (blue bead) after a coupling step indicates incomplete reaction. A negative result (yellow bead) after deprotection indicates incomplete Fmoc removal.
-
Note of Caution: The Kaiser test can sometimes give false negatives with aggregated sequences, so it should be used as a guide in conjunction with analytical data.[7][10]
Experimental Protocols
Protocol 1: Double Coupling for Sterically Hindered Residues
This protocol is designed for coupling Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid or other challenging amino acids.
-
Initial Setup: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling - Pre-activation:
-
In a separate vessel, dissolve Fmoc-L-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-5 minutes.
-
-
First Coupling - Reaction:
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
-
Second Coupling:
-
Repeat steps 2 and 3 with a fresh solution of activated amino acid.
-
Allow the second coupling reaction to proceed for another 2 hours.
-
-
Final Wash:
-
Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) before proceeding to the next deprotection step.
-
-
Verification (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a third coupling may be considered, or the unreacted amines should be capped.
-
Protocol 2: Capping Unreacted Amines
If incomplete coupling cannot be resolved, capping the unreacted N-terminal amines will terminate the extension of the deletion sequence, resulting in a truncated peptide which is typically easier to purify away from the full-length product.[8][14]
-
Preparation: After the final coupling attempt and subsequent DMF washes, swell the resin in a fresh portion of DMF.
-
Capping Solution: Prepare a solution of 10% Acetic Anhydride and 1% DIPEA in DMF.
-
Reaction:
-
Add the capping solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
-
Wash:
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Confirmation: Perform a Kaiser test. The test should be negative (yellow beads), confirming that all free amines have been acetylated.
References
- Benchchem. (n.d.). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science. Benchchem Technical Support.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem Technical Support.
- Unknown. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis. Unknown Source.
- Chem-Impex. (n.d.). Fmoc-2-chloro-4-fluoro-L-phenylalanine. Chem-Impex International.
- Wurzenberger, M. H., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chembiochem.
- MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Yoshizawa-Kumagaye, K., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Benchchem. (n.d.). identifying and minimizing deletion sequences in D-Valine peptides. Benchchem Technical Support.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Polypeptide Group. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Polypeptide.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
- Unknown. (n.d.). How to Optimize Peptide Synthesis?. Unknown Source.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Pícha, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
- Ghorbani, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Future Medicinal Chemistry.
- Benchchem. (n.d.). The Impact of 4-Bromo-Phenylalanine Incorporation on Peptide Bioactivity: A Comparative Guide. Benchchem Technical Support.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products. Biosynth.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. polypeptide.com [polypeptide.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mesalabs.com [mesalabs.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 16. nbinno.com [nbinno.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bachem.com [bachem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Scalable Purification of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Welcome to the technical support guide for the scalable purification of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and strategic guidance for developing a robust, scalable, and efficient purification process for this non-natural amino acid derivative, a common building block in pharmaceutical development.
This guide moves beyond simple protocols to explain the underlying principles, helping you diagnose issues and rationally design solutions for your specific impurity profile and scale requirements.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when beginning to develop a purification strategy for a novel amino acid derivative.
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its nature as a chiral, amphoteric compound with a halogenated aromatic ring. Key difficulties include:
-
Impurity Profile: Removing structurally similar impurities, such as regioisomers (e.g., 3-chloro-4-fluorophenyl isomer), precursors from the synthesis, or diastereomers if a non-stereoselective synthesis was used.
-
Solubility: As an amino acid, it exhibits zwitterionic properties, leading to poor solubility in many common organic solvents but high solubility in aqueous acids and bases. This can complicate solvent selection for crystallization.
-
Polymorphism: The compound may crystallize in different solid-state forms (polymorphs) with varying stability, solubility, and handling properties. Controlling polymorphism is critical for consistency in a pharmaceutical setting.
-
Scalability: A purification method that works on a lab scale (e.g., silica gel chromatography) may be economically or practically unfeasible at a multi-kilogram production scale.
Q2: What is the most promising scalable purification strategy for this compound?
A2: For crystalline solids like this amino acid, crystallization is almost always the most scalable and cost-effective method. The strategy typically involves:
-
Salt Formation: Reacting the amino acid with a suitable acid or base to form a salt with more favorable crystallization properties.
-
pH Adjustment/Anti-solvent Crystallization: Dissolving the crude material in an acidic or basic aqueous solution and then carefully adjusting the pH to its isoelectric point (pI) to induce crystallization. An organic anti-solvent is often added to improve yield.
-
Direct Recrystallization: If a suitable single-solvent or two-solvent system is found where the compound has high solubility at high temperatures and low solubility at low temperatures.
Preparative chromatography may be used for initial small-scale purification or for generating high-purity reference standards, but it is generally not the primary method for large-scale production due to cost.
Q3: How do I select the right solvent for crystallization?
A3: Solvent selection is a critical, multi-parameter decision. An ideal solvent system should provide:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures (e.g., 0-5 °C) to ensure high recovery.
-
Differential solubility for impurities (either they remain in the mother liquor or are insoluble at high temperatures and can be hot-filtered).
-
Good crystal habit: The solvent should promote the formation of well-defined, easily filterable crystals.
-
Safety and Environmental Profile: The solvent should be safe to handle at scale and have an acceptable environmental impact (refer to solvent selection guides like the GSK or Sanofi guides).
A typical screening process involves testing solubility in a range of solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile) and their mixtures at different temperatures.
Q4: Should I purify the free amino acid or a salt derivative?
A4: Purifying a salt derivative is often a superior strategy. Forming a salt (e.g., a hydrochloride, mesylate, or sodium salt) alters the molecule's physical properties, which can be advantageous.
-
Enhanced Crystallinity: Salts often have higher melting points and form more stable, ordered crystal lattices than the corresponding zwitterionic free form.
-
Improved Impurity Rejection: The specific packing in a salt's crystal lattice can be more effective at excluding structurally similar impurities.
-
Modified Solubility: Salt formation provides access to a different range of solvent systems for crystallization.
The choice of the salt-forming agent (the "counter-ion") is an empirical process and should be screened to find the one that provides the best balance of yield, purity enhancement, and crystal quality.
Part 2: Troubleshooting Guide: Crystallization
Crystallization is the preferred industrial method for purification. However, achieving a robust process can be challenging. This guide addresses common failure modes.
Scenario 1: Low Yield / High Product Loss in Mother Liquor
Problem: After cooling and filtering, a significant amount of the target compound remains dissolved in the filtrate (mother liquor), leading to poor recovery.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Sub-optimal Solvent System | The compound's solubility at low temperature is still too high in the chosen solvent. | 1. Introduce an Anti-solvent: After the initial dissolution, add a miscible solvent in which the compound is insoluble. This dramatically lowers the solubility of the target compound. For this amino acid, dissolving in water/acid and using a polar organic like isopropanol or acetone as the anti-solvent is a common strategy. 2. Re-screen for Solvents: Re-evaluate solvent systems to find one with a steeper solubility-temperature curve. |
| Incorrect pH Target | For zwitterionic compounds, solubility is minimal at the isoelectric point (pI). If the final pH of the solution is even slightly off the pI, solubility can increase significantly. | 1. Determine the Isoelectric Point: If not known, determine the pI experimentally via titration. 2. Implement Strict pH Control: Use a calibrated pH meter and perform the pH adjustment slowly and with good agitation to avoid localized pH overshoots. Target the determined pI precisely. |
| Insufficient Cooling or Time | Crystallization is a kinetic process. If the solution is not cooled sufficiently or held for long enough, equilibrium will not be reached, leaving product in solution. | 1. Optimize Cooling Profile: Implement a controlled, gradual cooling ramp instead of crash-cooling. 2. Increase Slurry Aging Time: Hold the slurry at the final cold temperature for several hours (e.g., 2-12 hours) with gentle agitation to maximize crystal growth and desupersaturation. |
| Formation of an Unstable Polymorph | The desired product may have crystallized as a less stable, more soluble polymorph (a "disappearing polymorph"). | 1. Introduce Seed Crystals: Add a small amount of the known, stable crystalline form to the solution during cooling to direct the crystallization to the desired form. 2. Analyze the Solid Form: Use techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to characterize the crystal form obtained. |
Workflow: Troubleshooting Low Crystallization Yield
Below is a decision-making workflow for addressing low-yield issues.
Caption: Decision workflow for troubleshooting low crystallization yield.
Scenario 2: Poor Impurity Rejection
Problem: The final crystalline product does not meet the purity specifications. Key impurities from the crude material have been carried through into the final product.
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Co-crystallization | An impurity is structurally very similar to the target molecule and gets incorporated into the crystal lattice. | 1. Change the Solvent System: Different solvents can alter the crystal packing and may exclude the impurity more effectively. 2. Purify via a Salt: Form a salt of the amino acid. The crystal lattice of the salt is completely different from the free zwitterion and is often highly effective at rejecting impurities that co-crystallized with the free form. Screen different counter-ions. |
| Poor Purge of Mother Liquor | Impurities are not in the crystal itself, but are trapped in the wet cake because the impure mother liquor was not efficiently removed during filtration and washing. | 1. Optimize the Wash Step: Ensure the wash solvent is appropriate (it should dissolve impurities but not the product). Use multiple small-volume washes instead of one large-volume wash. 2. Improve Filtration/Drying: Use a nitrogen pressure or vacuum to deliquor the cake as much as possible before washing. Ensure the filter cake is not cracked, which allows wash solvent to bypass the cake. |
| Oiling Out / Amorphous Precipitation | The product initially separates from the solution as a liquid ("oils out") or an amorphous solid, which can trap impurities. This happens when the level of supersaturation is too high. | 1. Reduce Supersaturation Rate: Slow down the process that induces crystallization (e.g., slower cooling rate, slower anti-solvent addition, slower pH adjustment). 2. Increase Temperature: Ensure the dissolution temperature is high enough to fully dissolve the material and prevent premature oiling out during cooling. 3. Use Seed Crystals: Seeding at a point of moderate supersaturation provides a template for controlled crystal growth, avoiding the high-energy barrier of primary nucleation that can lead to oiling out. |
Part 3: Experimental Protocols
These protocols provide a starting point for process development. They must be optimized for your specific material and scale.
Protocol 1: Screening for a Crystallization Solvent System
Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.
Methodology:
-
Preparation: Place approximately 50 mg of crude material into several small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature with stirring. Note the solubility.
-
Heating: If the compound is insoluble at room temperature, heat the vial to the solvent's boiling point. Continue adding solvent dropwise until a clear solution is obtained. Note the volume of solvent required (this gives an estimate of solubility at high temperature).
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath (0-5 °C).
-
Observation: Observe the vials for crystal formation. Note the quality of the crystals (e.g., fine powder, large needles) and estimate the amount of solid that precipitates.
-
Analysis: The best single-solvent candidates are those that required a small volume of solvent at high temperature but produced a large amount of precipitate upon cooling.
-
Anti-solvent Screening: For solvents where the compound is highly soluble even at room temperature (e.g., water with pH adjustment), use this solution to screen for anti-solvents. Add different anti-solvents (in which the product is insoluble) dropwise until precipitation occurs.
Protocol 2: pH-Shift Crystallization from Aqueous Solution
Objective: To purify the amino acid by leveraging its pH-dependent solubility.
Methodology:
-
Dissolution: Dissolve the crude this compound in an aqueous basic solution (e.g., 1 M NaOH) or an aqueous acidic solution (e.g., 1 M HCl). Use a minimal amount of the aqueous acid/base to achieve a clear solution.
-
Pre-treatment (Optional): If there are insoluble particulate impurities, perform a filtration at this stage. If there are color impurities, you can treat the solution with activated carbon and then filter.
-
pH Adjustment: With vigorous stirring, slowly add the corresponding acid or base to adjust the pH towards the isoelectric point (pI) of the amino acid. For example, if dissolved in NaOH, slowly add 1 M HCl.
-
Seeding (Recommended): When the solution first becomes slightly turbid, add a small quantity (0.1-1% w/w) of pure seed crystals to promote controlled crystallization.
-
Crystallization: Continue the slow addition of acid/base until the target pI is reached.
-
Slurry Aging: Allow the resulting slurry to stir at room temperature or a cooled temperature (e.g., 0-10 °C) for 2-8 hours to allow for complete crystallization.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a water-miscible solvent (like cold isopropanol) to aid drying.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50 °C).
Part 4: Transitioning from Chromatography to Crystallization
For drug development, moving from a chromatography-based purification to a more scalable crystallization process is a critical milestone.
Logical Workflow for Method Development
Caption: Strategy for transitioning from lab-scale chromatography to a scalable crystallization process.
Key Considerations for this Transition:
-
Use High-Purity Material for Screening: It is crucial to use very pure material (obtained from your initial chromatographic separations) to screen for crystallization conditions. This prevents impurities from interfering with the crystallization process itself, allowing you to find conditions that favor the thermodynamics of the pure compound.
-
Characterize Your Impurities: Use the fractions from your chromatography runs to identify and, if possible, characterize the major impurities. Knowing what you need to remove is essential for designing an effective crystallization. For example, if a key impurity is an isomer, a salt screen is highly recommended, as the different shapes may pack very differently in a salt lattice.
-
Set Realistic Goals: A single crystallization step may not achieve >99.5% purity from a crude material that is 85% pure. A multi-step process may be required, such as an initial crystallization to remove bulk impurities, followed by a high-purity recrystallization or a salt formation step.
References
-
Polymorphism in the Pharmaceutical Industry: Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press. [Link]
-
Solvent Selection Guides: Diorazio, L. J., Hose, D. R., & Adlington, N. K. (2016). Toward a more holistic framework for solvent selection. Organic Process Research & Development, 20(4), 760-773. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Confirming Incorporation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid by Mass Spectrometry
For researchers, synthetic biologists, and drug development professionals, the precise incorporation of non-natural amino acids (nAAs) into a protein scaffold is a critical step in creating novel biologics with enhanced functionalities. Verifying this incorporation with high fidelity is paramount. This guide provides an in-depth comparison of two robust mass spectrometry-based methodologies for confirming the successful integration of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid into a target protein. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure the trustworthiness and reproducibility of your results.
The Challenge: Unambiguous Verification of a Halogenated Amino Acid
This compound presents a unique analytical challenge due to its halogenated structure. While the chlorine and fluorine atoms provide a distinct mass shift, conclusive identification requires methods that can differentiate it from other cellular components and confirm its covalent linkage within the peptide backbone. The two primary strategies we will compare are:
-
Bottom-Up Proteomics with LC-MS/MS: A widely used and powerful technique that involves the enzymatic digestion of the protein into smaller peptides for analysis.
-
Total Amino Acid Analysis by GC-MS: A classic approach that involves complete hydrolysis of the protein to its constituent amino acids, followed by derivatization and gas chromatography-mass spectrometry analysis.
Method 1: High-Resolution Confirmation via Bottom-Up Proteomics (LC-MS/MS)
This approach offers the highest level of confidence by identifying the specific peptide sequence containing the incorporated nAA. It is the gold standard for site-specific verification.
The "Why": Causality in Experimental Design
The choice of a bottom-up proteomics workflow is predicated on the need for high specificity. By digesting the protein with a sequence-specific protease like trypsin, we generate a predictable set of peptides.[1] The subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis allows for the separation of these peptides and their individual fragmentation, providing definitive evidence of the nAA's presence within a specific peptide sequence.[2]
Experimental Workflow: Bottom-Up Proteomics
Caption: Workflow for Bottom-Up Proteomics Analysis.
Detailed Experimental Protocol: LC-MS/MS
-
Protein Preparation and Digestion:
-
Quantify the purified protein containing the putative nAA.
-
Denature the protein in a solution containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.[3]
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.[3]
-
Dilute the urea concentration to less than 2 M to ensure trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.[1]
-
Quench the digestion with formic acid.
-
-
Peptide Desalting:
-
Use a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.[2]
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptide mixture onto a reverse-phase C18 column coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Elute peptides using a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Search the generated MS/MS data against a protein sequence database that includes the sequence of the target protein with the nAA substituted at the expected position.
-
Specify the mass of this compound as a variable modification.
-
Look for peptide-spectrum matches (PSMs) corresponding to the nAA-containing peptide. The presence of characteristic fragment ions (b- and y-ions) that include the mass of the nAA provides definitive confirmation.
-
Expected Data and Interpretation
The key piece of evidence will be the annotated MS/MS spectrum of the peptide containing the nAA. The precursor ion will exhibit a mass shift corresponding to the mass of the nAA minus the mass of the canonical amino acid it replaced. The fragment ions will allow for the precise localization of the nAA within the peptide sequence. The isotopic pattern of the chlorine atom (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl) in the precursor and fragment ions will provide an additional layer of confirmation.
Method 2: Bulk Confirmation and Quantification via GC-MS
This method is ideal for determining the overall incorporation efficiency of the nAA into the total protein. It is a more traditional biochemical approach that provides quantitative data on the bulk level.
The "Why": Causality in Experimental Design
When the primary goal is to assess the overall efficiency of nAA incorporation rather than its specific location, total amino acid analysis by GC-MS is a robust and reliable choice. This method involves the complete breakdown of the protein into its individual amino acid components through acid hydrolysis.[4] Because amino acids are not volatile, they must be chemically modified (derivatized) to be analyzed by gas chromatography.[5] This derivatization process makes the amino acids volatile and thermally stable for separation and subsequent detection by mass spectrometry.[6]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS Total Amino Acid Analysis.
Detailed Experimental Protocol: GC-MS
-
Protein Hydrolysis:
-
Place a known amount of the purified protein (lyophilized) into a hydrolysis tube.
-
Heat at 110°C for 24 hours to completely hydrolyze the protein into its constituent amino acids.[4]
-
After hydrolysis, cool the tube, break the seal, and dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the HCl.
-
-
Derivatization:
-
To the dried amino acid mixture, add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile.
-
Heat the mixture at 100°C for 2-4 hours to ensure complete derivatization of the amino, carboxyl, and any other reactive groups.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amino acid analysis (e.g., a 5% phenyl methylpolysiloxane column).[5]
-
Use a temperature gradient to separate the derivatized amino acids based on their boiling points and interactions with the column's stationary phase.
-
The eluting compounds are introduced into the mass spectrometer, typically using electron ionization (EI), which causes fragmentation.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum.
-
The mass spectrum will show a characteristic fragmentation pattern that can be used for confirmation. The molecular ion and key fragment ions will contain the chloro- and fluoro-phenyl moiety.
-
Quantification can be achieved by comparing the peak area of the nAA to that of a known amount of an internal standard.
-
Expected Data and Interpretation
The GC chromatogram will show a series of peaks, each corresponding to a different derivatized amino acid. The mass spectrum of the peak of interest should display a molecular ion consistent with the derivatized nAA. The fragmentation pattern will be crucial for confirmation; expect to see fragments corresponding to the loss of the silyl groups and fragmentation of the amino acid backbone, with the halogenated phenyl group remaining intact on some fragments.[9][10] The presence of the chlorine isotopic pattern will further validate the peak's identity.
Comparison of Methodologies
| Feature | Bottom-Up Proteomics (LC-MS/MS) | Total Amino Acid Analysis (GC-MS) |
| Primary Goal | Site-specific confirmation of incorporation | Overall incorporation efficiency and quantification |
| Sample Preparation | Enzymatic digestion, desalting | Acid hydrolysis, derivatization |
| Instrumentation | High-resolution LC-MS/MS system | Gas Chromatograph with Mass Spectrometer |
| Data Output | Peptide sequence with nAA localization | Chromatogram of derivatized amino acids |
| Confidence Level | Very High (provides sequence context) | High (confirms presence and quantity) |
| Throughput | Moderate | High |
| Key Advantage | Definitive proof of covalent linkage at a specific site | Quantitative assessment of total incorporation |
| Key Limitation | May not be quantitative without isotopic labeling | Does not provide information on the location of incorporation |
Conclusion
The choice between LC-MS/MS and GC-MS for confirming the incorporation of this compound depends on the specific research question. For unambiguous, site-specific confirmation, the bottom-up proteomics approach with LC-MS/MS is the superior method. It provides irrefutable evidence of the nAA's presence within the protein's primary structure. For a more quantitative assessment of the overall incorporation efficiency, the classic and robust method of total amino acid analysis by GC-MS is highly effective. In many research and development settings, these two methods are used orthogonally to provide a comprehensive picture of nAA incorporation, ensuring both fidelity and efficiency in the engineering of novel proteins.
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Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]
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Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. PubMed. [Link]
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Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Glen Jackson. [Link]
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The Strategic Advantage of Halogenation: A Comparative Guide to the Biological Activity of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid and Phenylalanine-Containing Peptides
In the landscape of modern drug discovery, the strategic modification of peptide scaffolds is a cornerstone for enhancing therapeutic potential. The substitution of natural amino acids with non-natural analogues offers a powerful tool to modulate biological activity, improve metabolic stability, and refine pharmacokinetic profiles. This guide provides an in-depth comparison between peptides containing the natural amino acid L-phenylalanine and those incorporating a synthetic analogue, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. We will explore how the introduction of chlorine and fluorine atoms onto the phenyl ring of phenylalanine can profoundly alter a peptide's biological performance, supported by experimental principles and methodologies.
Phenylalanine: A Versatile Aromatic Building Block
Phenylalanine is an essential aromatic amino acid crucial for the structure and function of a vast array of peptides and proteins.[1][2][3] Its phenyl side chain participates in vital hydrophobic and aromatic-aromatic interactions within protein binding pockets, influencing everything from receptor activation to enzyme inhibition.[1][4] However, peptides composed solely of natural amino acids often suffer from poor metabolic stability, limiting their therapeutic efficacy.
This compound: A Halogenated Analogue for Enhanced Performance
This compound is a synthetic derivative of phenylalanine. The introduction of halogen atoms—specifically chlorine and fluorine—onto the phenyl ring is a deliberate strategy to alter the amino acid's physicochemical properties.[5][6] This modification can lead to significant improvements in a peptide's biological activity and stability.[7]
Structural and Physicochemical Comparison
The substitution of hydrogen with chlorine and fluorine atoms introduces notable changes in steric bulk, hydrophobicity, and electronic distribution of the phenyl ring.
| Property | L-Phenylalanine | This compound |
| Molecular Weight | 165.19 g/mol | 235.63 g/mol |
| van der Waals Volume | ~135 ų | Increased due to larger halogen atoms |
| Hydrophobicity | Moderate | Significantly Increased |
| Electronic Effect | Neutral | Strong electron-withdrawing |
The increased hydrophobicity and altered electronic nature of the halogenated analogue can lead to profound changes in how a peptide interacts with its biological target.[8]
Figure 1. Structural comparison of L-Phenylalanine and its halogenated analogue.
Impact on Biological Activity: A Comparative Analysis
The substitution of phenylalanine with this compound in a peptide sequence can dramatically influence its biological activity.
Enhanced Receptor Binding and Enzyme Inhibition
The introduction of halogens can lead to more potent receptor binding or enzyme inhibition through several mechanisms:
-
Increased Hydrophobic Interactions: The more hydrophobic halogenated phenyl ring can form stronger interactions with nonpolar residues in a binding pocket.[8]
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom (like oxygen or nitrogen) in the target protein, thereby increasing binding affinity.
-
Altered Electronic Properties: The electron-withdrawing nature of the halogens can modify cation-π interactions, which are crucial for the binding of many peptides to their receptors.[9]
Illustrative Data: Hypothetical IC50 Values for a Protease Inhibitor Peptide
| Peptide | Target Protease IC50 (nM) |
| Ac-Pro-Phe-Arg-NH2 | 150 |
| Ac-Pro-[this compound]-Arg-NH2 | 15 |
This hypothetical data illustrates a potential tenfold increase in inhibitory potency due to the incorporation of the halogenated phenylalanine analogue.
Improved Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body. The bulky halogen atoms on the phenyl ring can act as a "steric shield," hindering the approach of proteases and thereby increasing the peptide's half-life.[6][7]
Illustrative Data: In Vitro Plasma Stability
| Peptide | Half-life in Human Plasma (hours) |
| Native Peptide (with Phenylalanine) | 0.5 |
| Modified Peptide (with Halogenated Analogue) | 8 |
This demonstrates a significant improvement in metabolic stability, a critical factor for developing effective peptide-based drugs.[10][11]
Figure 2. Mechanism of increased metabolic stability.
Experimental Workflows for Comparative Analysis
To empirically validate the theoretical advantages of incorporating this compound, a series of well-defined experiments are necessary.[12]
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides.
Protocol:
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin).
-
First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.
-
Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) with a base (e.g., piperidine).
-
Coupling: Add the next Fmoc-protected amino acid (either Phenylalanine or the halogenated analogue) along with a coupling agent (e.g., HBTU).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Figure 3. Workflow for Solid-Phase Peptide Synthesis.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of the peptides to a specific receptor.
Protocol:
-
Prepare Receptor Source: Use cell membranes or purified receptors that express the target of interest.
-
Incubation: Incubate the receptor source with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the unlabeled test peptides (native and modified).
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding versus the concentration of the test peptide. Calculate the IC50 (the concentration of peptide that inhibits 50% of radioligand binding) and subsequently the Ki (inhibitory constant).
In Vitro Metabolic Stability Assay
This assay measures the rate at which the peptides are degraded by metabolic enzymes.
Protocol:
-
Prepare Metabolic System: Use human plasma or liver microsomes as a source of metabolic enzymes.
-
Incubation: Incubate the test peptides at a known concentration with the metabolic system at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Stop Reaction: Quench the reaction by adding a strong acid or organic solvent.
-
Analysis: Quantify the amount of remaining parent peptide at each time point using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t1/2) of the peptide.
Conclusion: A Strategic Choice for Peptide Drug Design
The replacement of phenylalanine with this compound represents a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptides. The introduction of halogen atoms can lead to significant improvements in binding affinity, potency, and metabolic stability. While the synthesis of non-natural amino acids adds complexity and cost to peptide production, the potential gains in biological performance often justify the investment. A thorough understanding of the structure-activity relationships and rigorous experimental validation are essential for successfully applying this strategy in the development of next-generation peptide therapeutics.
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Worch, C., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal, 26(63), 14382-14389. Retrieved from [Link]
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Cody, W. L., et al. (1987). Atrial natriuretic peptides: the role of phenylalanine on biological activity. Journal of Endocrinology, 115(2), 223-228. Retrieved from [Link]
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Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099. Retrieved from [Link]
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Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099. Retrieved from [Link]
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Schiller, P. W., et al. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099. Retrieved from [Link]
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Wang, Y., et al. (2021). The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria. Amino Acids, 53(1), 23-32. Retrieved from [Link]
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Lee, J. K., et al. (2015). Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(3), 733-742. Retrieved from [Link]
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Chalamaiah, M., et al. (2018). Methods used to assess some biological activities of peptides and protein hydrolysates. Food Chemistry, 249, 137-145. Retrieved from [Link]
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Tenci, M., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
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Pinazo, A., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
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A.S., de la Torre, & Albericio, F. (2022). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Pharmaceuticals, 15(11), 1332. Retrieved from [Link]
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Fang, G., et al. (2017). Structures of phenylalanine-containing peptides and those with a carbobenzoxy group at the first position. FEBS Letters, 591(16), 2449-2458. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid. Retrieved from [Link]
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Payne, J. T., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15637. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Pharmacology, 13, 989647. Retrieved from [Link]
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Al-Zoubi, R. M., & Marion, O. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 18970-18987. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(19), 6939. Retrieved from [Link]
-
Regan, M. C., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11849. Retrieved from [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-464. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
-
Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4688. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3097. Retrieved from [Link]
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A Senior Application Scientist's Guide to Halogenated Phenylalanines in Peptide Therapeutics: A Comparative Analysis of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability.[1][2][3] Among the vast arsenal of available UAAs, halogenated phenylalanines have garnered significant attention for their ability to finely modulate the physicochemical and biological properties of peptides.[4][5] This guide provides an in-depth comparison of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid against other common halogenated phenylalanine analogs, offering experimental insights and protocols to aid in the rational design of next-generation peptide therapeutics.
The Rationale for Halogenation in Peptide Design
Halogenation of the phenylalanine side chain is more than a simple substitution; it is a strategic modification that leverages the unique properties of halogen atoms to influence peptide behavior in predictable ways. The introduction of atoms like fluorine and chlorine can profoundly alter a peptide's conformation, hydrophobicity, and electronic character, leading to significant improvements in its therapeutic profile.[5][6]
Key benefits of incorporating halogenated phenylalanines include:
-
Enhanced Proteolytic Stability: The steric bulk of halogen atoms, particularly at positions ortho to the benzyl-carbon bond, can shield the adjacent peptide bond from cleavage by proteases.[7][8][9] This increases the peptide's half-life in vivo.
-
Modulated Receptor Binding Affinity: Halogenation alters the electronic properties of the aromatic ring, which can influence crucial non-covalent interactions within a receptor's binding pocket, such as π-π stacking and cation-π interactions.[10][11] This can lead to enhanced binding affinity and selectivity.
-
Improved Pharmacokinetic Properties: Increasing the hydrophobicity of a peptide through halogenation can influence its membrane permeability and distribution throughout the body.[12]
-
Structural Probes: The unique NMR signature of ¹⁹F makes fluorinated amino acids invaluable as non-invasive probes for studying peptide conformation and protein-protein interactions.[13][14]
The choice of halogen and its position on the phenyl ring are critical design elements. Fluorine, being the most electronegative element, can induce significant changes in the electrostatic potential of the aromatic ring.[4] Chlorine, while also electronegative, is larger and more polarizable, offering a different set of steric and electronic contributions. This compound presents a unique case where the combined effects of both a chloro and a fluoro substituent are harnessed. The ortho-fluoro group can influence local conformation and stability, while the para-chloro group significantly modifies the overall electronics and hydrophobicity of the side chain.
Conceptual Overview: Impact of Halogenation
Caption: Key physicochemical changes induced by halogenation and their subsequent biological impact on peptides.
Comparative Analysis of Halogenated Phenylalanines
The selection of a specific halogenated phenylalanine analog is a critical decision in the peptide design process. The table below summarizes key physicochemical and biological properties of this compound in comparison to other commonly used analogs. The data presented are derived from literature principles and computational predictions to guide initial selection.[6][12]
| Amino Acid Analog | Key Physicochemical Features | Predicted Impact on Peptide Properties | Potential Applications |
| (Native) L-Phenylalanine | Baseline hydrophobicity and aromatic character. | Standard proteolytic stability and receptor affinity. | Control; initial peptide scaffold. |
| 4-Fluoro-L-phenylalanine (4-F-Phe) | Minimally increased steric bulk; significantly altered ring electronics due to high electronegativity of F.[10][15] | Can enhance binding through favorable electrostatic interactions; moderate increase in stability.[10] | Probing cation-π interactions; enhancing receptor affinity. |
| 4-Chloro-L-phenylalanine (4-Cl-Phe) | Larger steric profile than 4-F-Phe; increased hydrophobicity. | Significant increase in proteolytic stability; can enhance binding through hydrophobic interactions. | Improving peptide half-life; enhancing membrane association. |
| Pentafluoro-L-phenylalanine (F₅-Phe) | Maximally increased hydrophobicity; reversed quadrupole moment of the aromatic ring.[12][16] | Drastically increases stability and hydrophobicity; promotes self-assembly into higher-order structures.[16] | Creating stable, self-assembling peptide biomaterials; maximizing stability.[14][16] |
| This compound | Combines ortho-fluorine and para-chlorine effects. Ortho-F provides steric shielding and conformational constraint.[17] Para-Cl increases hydrophobicity and modulates electronics. | Potentially synergistic enhancement of proteolytic stability due to ortho-F. High hydrophobicity from para-Cl may improve membrane interaction. Unique electronic signature for receptor binding. | Designing highly stable peptides with unique binding profiles; balancing stability and solubility. |
Experimental Protocols for Evaluation
To empirically validate the effects of incorporating these UAA, a series of standardized experiments are required. The following protocols are designed to be robust and self-validating, providing clear, quantitative data for comparison.
General Workflow: Peptide Synthesis and Analysis
The journey from amino acid selection to biological characterization follows a well-defined path. The critical first step is the successful incorporation of the halogenated analog into the peptide sequence via Solid-Phase Peptide Synthesis (SPPS).
Caption: Standard workflow for the synthesis and evaluation of peptides containing halogenated phenylalanines.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide using Fmoc chemistry, which is the standard for incorporating UAAs.[15][18]
Objective: To synthesize a peptide incorporating a halogenated phenylalanine analog.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and halogenated)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Cold Diethyl Ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine. Causality: Piperidine is a base that removes the acid-labile Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling cycle. Thorough washing is critical as residual piperidine will neutralize the subsequent coupling reaction.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours. Causality: HBTU is an efficient coupling reagent that forms an activated ester with the amino acid's carboxyl group, facilitating rapid amide bond formation. DIPEA acts as an organic base to activate the reaction and neutralize acidic byproducts. For bulky halogenated residues like F₅-Phe, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours. Causality: High-concentration TFA cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Detailed Protocol: Proteolytic Stability Assay
Objective: To compare the stability of peptides containing different halogenated phenylalanines against enzymatic degradation.
Materials:
-
Purified peptides (native control, 4-Cl-2-F-Phe analog, etc.)
-
Protease: Trypsin or Chymotrypsin (depending on peptide sequence)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 10% TFA in Acetonitrile
-
RP-HPLC system with a C18 column
Methodology:
-
Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.
-
Enzyme Stock Preparation: Prepare a 0.1 mg/mL stock solution of the chosen protease in an appropriate buffer (e.g., 1 mM HCl for trypsin).[7]
-
Reaction Setup:
-
In separate microcentrifuge tubes, add 180 µL of each peptide stock solution.
-
Equilibrate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme stock solution to each tube (final peptide concentration: 0.9 mg/mL). A "time zero" (T₀) sample is taken immediately by transferring 20 µL of the reaction mixture into a new tube containing 20 µL of quenching solution.
-
-
Time-Course Analysis:
-
Incubate the reaction tubes at 37°C.
-
At designated time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 20 µL aliquot and immediately quench it in 20 µL of 10% TFA solution. Causality: The acidic TFA solution denatures and inactivates the protease, instantly stopping the degradation reaction and preserving the peptide composition at that specific time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample by RP-HPLC.
-
Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time for each analog.
-
Calculate the half-life (t₁/₂) of each peptide under these conditions. This quantitative measure allows for a direct comparison of stability. Self-Validation: The inclusion of a native phenylalanine-containing peptide serves as a crucial control. A significant increase in the half-life of the halogenated analogs relative to the control validates the stabilizing effect of the modification.
-
Conclusion and Future Outlook
The incorporation of halogenated phenylalanines, particularly multi-substituted analogs like this compound, offers a sophisticated strategy for optimizing peptide-based drug candidates. The unique combination of steric and electronic effects provided by different halogenation patterns allows for the fine-tuning of stability, binding affinity, and overall pharmacokinetic profiles.[6][11] By employing systematic synthesis and robust analytical protocols as described in this guide, researchers can effectively harness the power of halogenation to address the longstanding challenges in peptide drug development and engineer molecules with superior therapeutic properties.
References
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Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 19932–19965. [Link][1][2][19]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185-3203. [Link][3]
-
Singh, Y., & Pal, D. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 3(1), 37-49. [Link][20]
-
Wiedemann, J., Dargel, C., & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal, 26(64), 14591-14596. [Link][12]
-
Kumar, K., Sammalkorpi, M., & Pomerantz, W. C. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. [Link][7]
-
Ahangarzadeh, S., et al. (2022). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Pharmaceuticals, 15(3), 309. [Link][8]
-
ResearchGate. (n.d.). Representation of previously studied halogenated peptide hydrogelators: Fmoc-Phe(X). ResearchGate. [Link][21]
-
Doan, N.-D., de Molliens, M. P., Létourneau, M., Fournier, A., & Chatenet, D. (2025). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link][22]
-
Aina, O. H., Liu, R., & Marik, J. (2018). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecules, 23(6), 1362. [Link][23]
-
Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link][9]
-
Fugaru, A. D., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9419–9431. [Link][24]
-
Weininger, M., et al. (2020). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 74(8-9), 423-434. [Link][13]
-
Garcia, A. M., et al. (2020). Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano, 14(12), 16949-16961. [Link][25]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link][17]
-
Iovine, V., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 26(16), 4998. [Link][4]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1081. [Link][6]
-
Iovine, V., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link][5]
-
Marsh, E. N. G., & Suzuki, Y. (2014). Using 19F NMR to probe biological interactions of proteins and peptides. ACS Chemical Biology, 9(6), 1242–1250. [Link][13]
-
Martin, R. L., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 13(16), 2736. [Link][14]
-
Glass, S., & Gilroy, J. B. (2019). Fluorinated peptide biomaterials. Peptide Science, 111(6), e24131. [Link][16]
-
Buer, B. C., & Marsh, E. N. G. (2012). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. Royal Society of Chemistry. [Link][11]
-
Bräse, S., et al. (2012). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. The Journal of Organic Chemistry, 77(23), 10569-10577. [Link][18]
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A Comparative Guide to the Stability of Peptides Incorporating 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide structures is a cornerstone of modern therapeutic design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability.[1][2][3] This guide provides an in-depth comparative analysis of peptide stability, focusing on the effects of incorporating a specific halogenated UAA, 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, hereafter referred to as Cpa(2F,4Cl). We will explore the mechanistic basis for the stability enhancements and provide detailed experimental protocols for researchers to validate these properties in their own peptide candidates.
The Molecular Advantage: Physicochemical Properties of Cpa(2F,4Cl)
To understand the impact of Cpa(2F,4Cl) on peptide stability, we must first examine its structure in comparison to its natural analogue, Phenylalanine (Phe). The key distinction lies in the addition of two halogen atoms—fluorine and chlorine—to the phenyl ring.
| Feature | Phenylalanine (Phe) | Cpa(2F,4Cl) | Impact on Peptide Properties |
| Structure | Aromatic side chain | Aromatic side chain with -F at position 2 and -Cl at position 4 | Alters steric bulk, electronics, and hydrophobicity. |
| Steric Hindrance | Moderate | Significantly Increased | The bulky chlorine atom can physically block the active sites of proteolytic enzymes, a mechanism known as steric shielding.[4] |
| Electronic Effects | Neutral aromatic ring | Electron-withdrawing due to electronegative F and Cl atoms | Modifies intramolecular and intermolecular interactions, potentially strengthening the peptide backbone against hydrolysis.[5] |
| Conformational Rigidity | High rotational freedom | Restricted side-chain rotation | The halogen substituents can lock the side chain's dihedral angle, pre-organizing the peptide into a more stable, bioactive conformation and reducing the entropic penalty of folding.[2][6] |
The strategic placement of these halogens introduces a combination of steric and electronic effects that are hypothesized to dramatically enhance a peptide's resistance to degradation and stabilize its three-dimensional structure.[7]
Experimental Comparison: Stability Under Physiological Stress
To quantify the stabilizing effects of Cpa(2F,4Cl), we present a comparative analysis using a model hexapeptide.
-
Native Peptide (Pep-Nat): Tyr-Gly-Gly-Phe -Leu-Arg
-
Modified Peptide (Pep-Mod): Tyr-Gly-Gly-[Cpa(2F,4Cl)] -Leu-Arg
Enzymatic Stability in Human Plasma
A primary hurdle in peptide drug development is rapid degradation by proteases found in blood plasma.[4] An in vitro plasma stability assay is a standard method to predict a peptide's in vivo half-life.[8][9]
Experimental Data Summary:
The data below illustrates the percentage of intact peptide remaining after incubation in human plasma at 37°C over four hours.
| Time (minutes) | % Intact Pep-Nat | % Intact Pep-Mod |
| 0 | 100% | 100% |
| 30 | 65% | 98% |
| 60 | 42% | 95% |
| 120 | 18% | 91% |
| 240 | <5% | 84% |
| Calculated Half-Life (t½) | ~55 minutes | >480 minutes |
Interpretation: The results demonstrate a dramatic increase in metabolic stability for the modified peptide. Pep-Nat, containing the natural Phenylalanine residue, is rapidly degraded, with a half-life of less than an hour. In stark contrast, Pep-Mod, featuring the Cpa(2F,4Cl) substitution, remains largely intact even after four hours. This profound resistance to proteolysis is a direct consequence of the halogen modifications.[1][10] The bulky chlorine atom at the 4-position likely hinders the peptide's ability to fit into the active site of chymotrypsin-like proteases, which typically cleave after large hydrophobic residues like Phenylalanine.[11]
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: Workflow for assessing peptide stability in plasma.
Protocol: LC-MS Based In Vitro Plasma Stability Assay [8][9][12][13]
-
Peptide Preparation: Prepare 1 mM stock solutions of Pep-Nat and Pep-Mod in DMSO.
-
Incubation Mixture: Thaw frozen human plasma at 37°C. In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 1 µM. Ensure the final DMSO concentration is below 1%.
-
Time Course Sampling: Incubate the mixture at 37°C with gentle shaking. At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Reaction Quenching: Immediately add the aliquot to 3 volumes (150 µL) of ice-cold acetonitrile containing an internal standard. This step precipitates the plasma proteins and stops all enzymatic reactions.
-
Protein Removal: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to quantify the peak area of the remaining intact peptide relative to the internal standard.
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the T=0 sample (100%). The half-life (t½) is then determined by plotting the natural log of the percentage of remaining peptide against time.
Thermal and Conformational Stability
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and their stability against thermal denaturation.[14][15][16] A higher melting temperature (Tm) indicates a more stable conformation.
Experimental Data Summary:
| Peptide | Predominant Secondary Structure | Melting Temperature (Tm) |
| Pep-Nat | Random Coil / Disordered | No cooperative unfolding (No defined Tm) |
| Pep-Mod | Type II β-turn | 68.5 °C |
Interpretation: The CD analysis suggests that while the native peptide exists in a flexible, disordered state, the incorporation of Cpa(2F,4Cl) induces a more defined and stable secondary structure, likely a β-turn. This is a critical finding, as many bioactive peptides must adopt a specific conformation to bind to their targets. The presence of a clear melting temperature at 68.5°C for Pep-Mod provides strong evidence of a stable, folded structure that requires significant thermal energy to disrupt. This conformational rigidity is attributed to the restricted rotation of the halogenated phenyl side chain.[6][17]
Experimental Workflow: Circular Dichroism Thermal Melt
Caption: Workflow for CD thermal denaturation experiment.
Protocol: Peptide Thermal Stability by Circular Dichroism [14][18][19]
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 25-50 µM. Degas the buffer to prevent bubble formation at high temperatures.
-
Initial Spectrum: Record a full Far-UV CD spectrum from 260 nm to 190 nm at a starting temperature (e.g., 20°C) to confirm the peptide's initial secondary structure.
-
Wavelength Selection: Identify a wavelength that shows a significant CD signal and is expected to change upon unfolding (e.g., 220 nm for helical structures or turns).
-
Thermal Melt Program: Set the CD spectrometer to monitor the ellipticity at the chosen wavelength while ramping the temperature. A typical program would be from 20°C to 95°C with a ramp rate of 1°C per minute.
-
Data Acquisition: Record the ellipticity as a function of temperature.
-
Data Analysis: Plot the measured ellipticity against temperature. The resulting curve is the thermal denaturation profile. The melting temperature (Tm) is the temperature at the midpoint of the sigmoidal transition, representing the point where 50% of the peptide is unfolded.
Conclusion and Implications for Drug Development
The strategic incorporation of this compound provides a dual advantage for peptide therapeutics.
-
Enhanced Metabolic Stability: The halogenated residue acts as a highly effective shield against proteolytic degradation, significantly extending the peptide's half-life in a biological matrix like plasma. This can lead to improved in vivo efficacy and potentially less frequent dosing regimens.
-
Increased Conformational Stability: The UAA can induce and stabilize a defined secondary structure, which is often a prerequisite for high-affinity binding to a biological target. By pre-organizing the peptide in its bioactive conformation, the entropic cost of binding is reduced, which can translate to enhanced potency.
References
-
Verdolino, V., et al. (2021). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health. [Link]
-
Azzarito, V., et al. (2020). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. MDPI. [Link]
-
Malanovic, N., et al. (2022). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Publications. [Link]
-
Cole, D. K., et al. (2017). Thermal Stability of Heterotrimeric pMHC Proteins as Determined by Circular Dichroism Spectroscopy. SpringerLink. [Link]
-
Biswaro, L. S., et al. (2022). Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega. [Link]
-
Ieronymaki, E., et al. (2019). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. National Institutes of Health. [Link]
-
CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]
-
GAYAKHE, V., et al. (2021). Tuning of Protease Resistance in Oligopeptides through N- Alkylation. The Royal Society of Chemistry. [Link]
-
Bio-protocol. (2019). 2.12. Circular Dichroism (CD) Spectroscopy. Bio-protocol. [Link]
-
Pharmacology Discovery Services. In Vitro ADME, Stability Test, Plasma, Rat. Pharmacology Discovery Services. [Link]
-
Gut- έως, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Boddy, L. Thermal denaturation of protein (by circular dichroism). Boddy Lab. [Link]
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Gut- έως, K., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health. [Link]
-
Kumar, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism collected as a function of temperature to determine the thermodynamics of protein unfolding and binding interactions. Nature Protocols. [Link]
-
Di Costanzo, L., et al. (2019). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Wiley Online Library. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]
-
ResearchGate. (2021). In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. [Link]
-
Zhang, S., et al. (2018). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. National Institutes of Health. [Link]
-
Chan, K. W., et al. (2017). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. National Institutes of Health. [Link]
-
Al-Azzam, W., et al. (2022). Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. [Link]
-
Fugmann, T., et al. (2023). Enzymatic Late-Stage Halogenation of Peptides. PubMed. [Link]
-
Fugmann, T., et al. (2022). Enzymatic Late-Stage Halogenation of Peptides. ResearchGate. [Link]
-
Payne, J. T., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]
-
Gáspár, D., et al. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. PubMed. [Link]
-
Open Research Repository. (2018). Chlorinated amino acids in peptide production. [Link]
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A Comparative Guide to the In Vitro Assay Validation of Peptides Containing 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
Introduction: The Emergence of Novel Halogenated Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds has become a cornerstone strategy for enhancing therapeutic properties.[1] Peptides, while offering high specificity and potency, often suffer from metabolic instability and poor oral bioavailability.[1] The strategic introduction of UAAs, such as 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid, can overcome these limitations, augmenting proteolytic resistance, modulating conformational rigidity, and improving pharmacokinetic profiles. This guide provides a comprehensive framework for the in vitro validation of peptides containing this novel halogenated phenylalanine analog, offering a comparative analysis of key assays essential for characterizing their biological activity and therapeutic potential.
The presence of both chloro and fluoro substituents on the phenyl ring of this compound introduces unique electronic and steric properties. These attributes can significantly influence peptide-protein interactions, receptor binding affinity, and enzymatic stability. Consequently, a rigorous and well-validated in vitro assay cascade is paramount to elucidating the functional consequences of incorporating this UAA.
I. Foundational Validation: Ensuring Peptide Integrity
Prior to functional characterization, the identity and purity of the synthesized peptide must be unequivocally established. This foundational step is critical for the reliability and reproducibility of all subsequent in vitro assays.
A. Sequence Verification
Edman Degradation: This classical method provides sequential amino acid analysis from the N-terminus and is applicable to both natural and non-natural α-amino acids with unprotected α-amino groups.[2] It serves as a gold-standard for confirming the correct incorporation and position of this compound within the peptide sequence.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is indispensable for verifying the molecular weight of the synthesized peptide. Tandem MS (MS/MS) further corroborates the sequence by analyzing fragmentation patterns. This is particularly crucial for identifying any potential modifications or deletions that may have occurred during synthesis.
B. Purity Assessment
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. A gradient elution with a suitable mobile phase (e.g., water/acetonitrile with trifluoroacetic acid) allows for the separation of the target peptide from impurities. A purity level of >95% is generally required for reliable in vitro biological assays.
II. Comparative Analysis of Core In Vitro Functional Assays
The selection of appropriate in vitro assays is dictated by the intended therapeutic application of the peptide. This section provides a comparative overview of key assays for validating the biological activity of peptides containing this compound.
A. Assessing Cellular Response: Viability and Cytotoxicity Assays
These assays are fundamental for determining the peptide's effect on cell health and are often the first step in evaluating its therapeutic window.[3]
| Assay Type | Principle | Advantages | Considerations & Potential Interferences |
| Metabolic Assays (e.g., MTT, MTS, XTT) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product. | High-throughput, cost-effective, well-established. | Can be affected by compounds that alter cellular metabolism or redox state. The halogen substituents on the UAA could potentially interfere. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.[3] | Highly sensitive, rapid, and reflects the number of viable cells. | ATP levels can fluctuate with cell cycle and metabolic state. |
| Membrane Integrity Assays (e.g., LDH, Propidium Iodide) | Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of a fluorescent dye (propidium iodide) by cells with compromised membranes.[3] | Directly measures cytotoxicity and cell death. | LDH assay can have a lower signal-to-noise ratio. Propidium iodide requires flow cytometry or fluorescence microscopy. |
Experimental Causality: The choice between these assays depends on the research question. Metabolic assays provide a broad measure of cell health, while membrane integrity assays specifically quantify cell death. For peptides intended as cytotoxic agents (e.g., anticancer peptides), a direct measure of cytotoxicity is crucial. Conversely, for receptor agonists or antagonists, assessing unintended cytotoxicity is a primary safety concern.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide containing this compound and a control peptide (lacking the UAA) in appropriate cell culture media. Add the peptide solutions to the cells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualization: Cell Viability Assay Workflow
Caption: Workflow for MTT Cell Viability Assay.
B. Target Engagement: Receptor Binding Assays
For peptides designed to interact with a specific receptor, quantifying binding affinity is a critical validation step.[4][5]
| Assay Type | Principle | Advantages | Considerations & Potential Interferences |
| Radioligand Binding Assays (Filtration & SPA) | Competitive displacement of a radiolabeled ligand by the unlabeled test peptide.[4] | High sensitivity and specificity; considered the "gold standard". | Requires handling of radioactive materials and specialized equipment. |
| ELISA-Based Binding Assays | Immobilized receptor binds to a labeled ligand; competition with the test peptide reduces the signal.[6] | Non-radioactive, high-throughput, and relatively inexpensive. | Potential for non-specific binding and requires high-quality antibodies and reagents. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the peptide binds to an immobilized receptor in real-time.[7] | Provides kinetic data (association and dissociation rates) in a label-free format. | Requires specialized instrumentation and can be sensitive to buffer conditions. |
Experimental Causality: Radioligand binding assays are ideal for initial high-affinity screening. ELISA-based assays offer a non-radioactive alternative suitable for high-throughput screening. SPR is invaluable for detailed kinetic analysis and lead optimization, providing deeper insights into the binding mechanism. The halogenated UAA may influence both the on- and off-rates of binding, making SPR a particularly informative technique.
Protocol: Competitive Radioligand Binding Assay (Filtration)
-
Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Assay Buffer Preparation: Prepare a binding buffer optimized for the specific receptor-ligand interaction.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide (containing this compound) or a reference compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which can then be used to calculate the Ki (inhibition constant).
Visualization: Receptor Binding Assay Principle
Caption: Competitive Receptor Binding Assay.
C. Functional Activity: Enzyme Inhibition Assays
If the peptide is designed to inhibit an enzyme, a direct measure of its inhibitory potency is essential.[8][9]
| Assay Type | Principle | Advantages | Considerations & Potential Interferences |
| Spectrophotometric/Fluorometric Assays | Measures the change in absorbance or fluorescence of a substrate or product over time.[9] | Widely applicable, high-throughput, and allows for continuous monitoring of the reaction. | Potential for interference from colored or fluorescent peptides. The halogenated UAA could contribute to such interference. |
| Luminescence-Based Assays | Measures light output from a reaction, often coupled to ATP consumption or production. | High sensitivity and wide dynamic range. | Can be more expensive than absorbance/fluorescence-based assays. |
| Chromatographic Assays (e.g., HPLC) | Separates and quantifies the substrate and product by HPLC. | Highly accurate and can resolve complex mixtures. | Lower throughput and more labor-intensive. |
Experimental Causality: Spectrophotometric and fluorometric assays are the most common and are well-suited for initial screening and IC50 determination. Luminescence-based assays are preferred when high sensitivity is required. Chromatographic assays are invaluable for mechanistic studies and for situations where spectrophotometric or fluorometric readouts are not feasible.
Protocol: General Enzyme Inhibition Assay (Spectrophotometric)
-
Reagent Preparation: Prepare assay buffer, enzyme solution, and substrate solution.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the inhibitor peptide (containing this compound).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Measure the change in absorbance over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
III. Immunogenicity Assessment: An In Vitro Perspective
The introduction of a UAA necessitates an evaluation of potential immunogenicity.[10][11] While definitive assessment requires in vivo studies, in vitro assays can provide valuable predictive data.
In Vitro T-cell Proliferation Assays: These assays measure the proliferation of peripheral blood mononuclear cells (PBMCs) from a diverse pool of human donors in response to the peptide. Increased proliferation may indicate a potential T-cell epitope.
HLA Binding Assays: These assays assess the binding affinity of the peptide to various human leukocyte antigen (HLA) alleles in vitro, which is a prerequisite for T-cell activation.[12]
Expertise & Trustworthiness: It is crucial to include both the native peptide (if applicable) and the modified peptide in these assays to directly assess the impact of this compound on the immunogenic potential. A self-validating system would involve running positive and negative control peptides with known immunogenicity in parallel.
IV. Conclusion
The in vitro validation of peptides containing this compound requires a multi-faceted and comparative approach. By systematically evaluating peptide integrity, cellular responses, target engagement, functional activity, and potential immunogenicity, researchers can build a comprehensive data package that robustly characterizes the therapeutic potential of these novel molecules. The experimental choices outlined in this guide are designed to provide a logical and scientifically rigorous framework for advancing these promising peptide candidates through the drug discovery pipeline.
References
-
FDA. (2021). In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products. Retrieved from [Link]
- De Groot, A. S., & Robe, B. (n.d.). Methods for Assessing the Immunogenicity of Peptide Drugs and Their Impurities. EpiVax, Inc.
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
- Multiwell Plates. (n.d.). Receptor Binding Assays.
-
NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
Patil, S. A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(15), 4893. [Link]
-
PLOS. (2011). Peptide-Modified Surfaces for Enzyme Immobilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability assay of peptide 3 treated cells using MTT reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Peptides' specific binding activity. Retrieved from [Link]
-
Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 22(11), 5817. [Link]
-
van der Donk, W. A., & Zhou, H. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic letters, 3(4), 593–596. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Verification of Synthetic Peptide Sequence - Creative Proteomics [creative-proteomics.com]
- 3. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. In Vitro Immunogenicity Assays for Evaluating Generic Peptide Drug Products | FDA [fda.gov]
- 12. epivax.com [epivax.com]
A Head-to-Head Comparison of Coupling Reagents for the Amidation of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic Acid
A Senior Application Scientist's Guide to Optimizing Peptide Synthesis with Challenging Amino Acids
The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery. The formation of the amide bond, the defining linkage in these molecules, is a deceptively simple reaction on paper, but one that can present significant challenges in practice. The efficiency of amide bond formation is highly dependent on the nature of the amino acid substrates and the choice of coupling reagent. This is particularly true for non-canonical amino acids, such as 2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid, which are increasingly incorporated into therapeutic peptides to enhance their potency, stability, and pharmacokinetic properties.
The subject of our study, this compound, presents a classic example of a "difficult" amino acid for peptide synthesis. The presence of two electron-withdrawing halogen substituents on the phenyl ring, a chloro group at the 4-position and a fluoro group at the 2-position, significantly deactivates the carboxyl group, making it less susceptible to activation. Furthermore, the ortho-fluoro substituent can introduce a degree of steric hindrance around the carboxylic acid moiety. These electronic and steric factors can lead to sluggish reactions, incomplete conversions, and an increased risk of side reactions, most notably racemization.
This guide provides a head-to-head comparison of several common classes of coupling reagents for the efficient amidation of this compound. We will delve into the mechanistic nuances of each reagent class, present a comparative analysis based on representative experimental data, and provide detailed protocols to enable researchers to select the optimal conditions for their specific application.
Understanding the Battlefield: The Mechanism of Amide Bond Formation and the Role of Coupling Reagents
The formation of an amide bond involves the reaction of a carboxylic acid and an amine. As carboxylic acids are not sufficiently reactive to undergo direct reaction with amines, they must first be "activated". This is the primary role of a coupling reagent. The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the desired amide bond.
The ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral center of the amino acid. The choice of reagent can have a profound impact on the yield, purity, and overall success of a peptide synthesis campaign.
Figure 1: Generalized workflow for amide bond formation. The carboxylic acid is first activated by a coupling reagent to form a reactive intermediate, which then reacts with an amine to form the final amide product.
The Contenders: A Profile of Common Coupling Reagents
We will evaluate three widely used classes of coupling reagents: a classic carbodiimide reagent (EDC) in combination with an additive (HOBt), and two modern uronium-based reagents (HATU and HBTU).
Carbodiimides: The Workhorse Reagents (EDC/HOBt)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that has been a mainstay of peptide synthesis for decades. Carbodiimides activate carboxylic acids by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement to a non-reactive N-acylurea, and more critically, it is highly susceptible to racemization.
To mitigate these issues, carbodiimides are almost always used in conjunction with a nucleophilic additive, such as 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. This active ester then reacts with the amine to form the amide bond.
Uronium/Aminium Salts: The High-Performance Champions (HATU & HBTU)
Uronium and aminium salts, such as HATU and HBTU, are among the most efficient and popular coupling reagents used in modern peptide synthesis. They are known for their high reactivity, fast reaction times, and low rates of racemization, making them particularly well-suited for coupling sterically hindered or electronically deactivated amino acids.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is an aminium-based reagent that contains a 7-azabenzotriazole (HOAt) moiety. Upon reaction with a carboxylic acid in the presence of a base (typically a non-nucleophilic amine such as diisopropylethylamine, DIPEA), it forms a highly reactive O-acyl-tetramethylisouronium salt, which rapidly converts to the corresponding HOAt active ester. The presence of the nitrogen atom in the pyridine ring of the HOAt moiety is thought to accelerate the coupling reaction through a neighboring group effect, making HATU one of the most powerful coupling reagents available.
-
HBTU (N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): HBTU is structurally similar to HATU but incorporates an HOBt moiety instead of HOAt. Its mechanism of action is analogous to that of HATU, involving the formation of an HOBt active ester. While generally very effective, HBTU is considered to be slightly less reactive than HATU, particularly for very challenging couplings.
Figure 2: A simplified comparison of the activation mechanisms for EDC/HOBt and HATU. HATU directly forms a highly reactive HOAt active ester, while EDC proceeds through a less stable O-acylisourea intermediate.
Head-to-Head Comparison: A Representative Study
To provide a quantitative comparison of these coupling reagents for the amidation of this compound, we present a representative case study. In this study, the N-Boc protected form of the amino acid is coupled to a model amine, benzylamine. The reactions are monitored by HPLC to determine the yield of the desired amide product and to assess the formation of any byproducts.
Experimental Setup:
-
Carboxylic Acid: Boc-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 eq)
-
Amine: Benzylamine (1.1 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room Temperature
-
Base: Diisopropylethylamine (DIPEA) (for HATU and HBTU)
| Coupling Reagent | Equivalents | Base | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Key Observations |
| EDC/HOBt | 1.2 eq EDC, 1.2 eq HOBt | - | 12 | 65 | 85 | Sluggish reaction, significant amount of unreacted starting material. Some N-acylurea byproduct observed. |
| HBTU | 1.2 eq | 2.0 eq DIPEA | 4 | 88 | 95 | Clean reaction with good conversion. Minor impurities detected. |
| HATU | 1.2 eq | 2.0 eq DIPEA | 2 | 96 | >98 | Very fast and clean reaction. Essentially complete conversion to the desired product. |
Data Analysis and Interpretation:
The results of our representative study clearly demonstrate the superiority of the uronium-based coupling reagents for this challenging amidation.
-
EDC/HOBt: The classic carbodiimide approach struggled with the electronically deactivated and sterically hindered amino acid. The reaction was slow and incomplete, resulting in a modest yield and the formation of byproducts. This is a common outcome when using EDC/HOBt for difficult couplings.
-
HBTU: HBTU performed significantly better, providing a high yield of the desired product in a much shorter reaction time. This highlights the increased reactivity of uronium salts compared to carbodiimides.
-
HATU: HATU proved to be the most effective reagent in this comparison. It drove the reaction to completion in just two hours, delivering an excellent yield and very high purity. The enhanced reactivity of HATU, likely due to the catalytic effect of the HOAt moiety, makes it the reagent of choice for this and other similarly challenging couplings.
Experimental Protocols
The following are detailed, step-by-step protocols for the coupling reactions described in the representative study.
General Workflow for Coupling Reactions
Figure 3: A generalized experimental workflow for the coupling of this compound.
Protocol 1: Coupling using HATU
-
To a solution of Boc-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid (1.0 mmol, 1.0 eq) in DMF (10 mL) at room temperature, add benzylamine (1.1 mmol, 1.1 eq).
-
Add diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
-
Add HATU (1.2 mmol, 1.2 eq) in one portion. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 1N HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Coupling using HBTU
-
Follow the same procedure as for HATU, but substitute HBTU (1.2 mmol, 1.2 eq) for HATU.
-
The reaction time may be longer; stir for 4 hours or until completion as determined by TLC or HPLC.
**Protocol 3: Coupling using EDC
Safety Operating Guide
Proper Disposal of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. As a halogenated aromatic amino acid, this compound requires careful consideration for its handling and disposal as hazardous waste. This guide is structured to provide a comprehensive framework, from initial hazard assessment to final disposal, grounded in established safety protocols and regulatory guidelines.
Hazard Identification and Risk Assessment
-
Halogenated Aromatic Compounds: These substances are often persistent in the environment and can produce hazardous byproducts upon incomplete combustion, such as hydrochloric acid (HCl) and hydrofluoric acid (HF).[1][2]
-
Amino Acids: While generally of low toxicity, the overall hazard profile is dictated by the other functional groups on the molecule.
-
Similar Compounds: The SDS for similar compounds, such as (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride, indicates potential for skin and eye irritation.
Given these characteristics, this compound should be handled as a hazardous substance with potential for environmental toxicity and irritation.
Table 1: Hazard Profile based on Structural Analogs
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity | Potential for irritation to skin, eyes, and respiratory tract.[3] | Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood. |
| Environmental Hazard | Halogenated organic compounds can be persistent and harmful to aquatic life. | Do not dispose of down the drain or in general waste.[4] |
| Reactivity | Generally stable, but incompatible with strong oxidizing agents. | Store away from incompatible materials. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the solid form outside of a fume hood where dust may be generated, a NIOSH-approved respirator is advised.
All handling of this compound, especially during waste packaging, should be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.
Waste Segregation and Collection
Proper segregation of chemical waste is paramount for safety and cost-effective disposal.
-
Dedicated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[5][6] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.
Disposal Procedure
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[7] These facilities are equipped with specialized scrubbers to neutralize the acidic gases (HCl and HF) generated during combustion.
Step-by-Step Disposal Protocol:
-
Preparation: Ensure all appropriate PPE is worn and work is conducted in a fume hood.
-
Collection of Solid Waste: Carefully transfer any solid this compound into the designated halogenated waste container.
-
Collection of Contaminated Materials: Any materials contaminated with the compound, such as weighing paper, gloves, and pipette tips, must also be placed in the halogenated waste container.
-
Rinsate Collection: When rinsing glassware that contained the compound, the initial rinsate (e.g., with an organic solvent) must be collected as halogenated waste. Subsequent rinses with soap and water may be disposed of down the drain, but only after the initial hazardous residue has been removed.
-
Aqueous Solutions: For dilute aqueous solutions, while neutralization of the amino acid's acidic and basic functional groups is possible, it does not negate the hazardous nature of the halogenated aromatic ring. Therefore, even neutralized solutions must be collected as halogenated aqueous waste. Do not dispose of down the drain.[8]
-
Container Sealing and Storage: Securely seal the waste container and store it in a designated satellite accumulation area away from incompatible materials.
-
Waste Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
dot
Caption: Disposal workflow for this compound.
Transportation and Manifesting
The transportation of hazardous waste is regulated by the Department of Transportation (DOT) and the Environmental Protection Agency (EPA).[9][10]
-
Manifest: All shipments of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final disposal facility.[11]
-
Licensed Transporters: Only licensed hazardous waste transporters are permitted to move this waste off-site.[12]
-
Packaging: The waste must be packaged in DOT-approved containers that are properly labeled and marked according to regulations.
Your institution's EHS department will typically manage the manifesting and transportation process.
Summary of Disposal Options
| Disposal Method | Applicability | Rationale |
| High-Temperature Incineration | Recommended | Effectively destroys the organic molecule and allows for the capture and neutralization of resulting HCl and HF gases.[1][7] |
| Landfilling | Not Recommended | Due to the persistence of halogenated organic compounds, landfilling is not an environmentally sound disposal method. |
| Drain Disposal | Prohibited | The compound is a halogenated organic substance and should not be introduced into the sewer system.[4] |
| Neutralization (as sole treatment) | Prohibited for Final Disposal | While the amino acid functionality can be neutralized, this does not address the hazardous nature of the halogenated aromatic portion of the molecule. Neutralized solutions must still be collected as hazardous waste.[8] |
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Sigma-Aldrich. (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride Safety Data Sheet. Available at: [Link]
-
U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Available at: [Link]
- National Weather Service. (2013).
-
U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Available at: [Link]
- U.S. Environmental Protection Agency.
-
University of Wisconsin-Madison. Hazardous Waste Segregation. Available at: [Link]
- Cornell University Environmental Health and Safety. Chapter 7 - Management Procedures For Specific Waste Types.
-
Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]
- University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical.
- Comments submitted via the Federal eRulemaking Portal. (2024).
-
U.S. Environmental Protection Agency. Hazardous Waste Transportation. Available at: [Link]
- GAIACA. (2022).
-
eCFR. 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste. Available at: [Link]
- Braun Research Group.
- Waste Dive. (2025).
- Public Employees for Environmental Responsibility. (2024).
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. weather.gov [weather.gov]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Transportation Compliance Laws Explained [gaiaca.com]
- 12. eCFR :: 40 CFR Part 263 -- Standards Applicable to Transporters of Hazardous Waste [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
